molecular formula C14H20N2O2 B104068 6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline CAS No. 164148-92-9

6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B104068
CAS No.: 164148-92-9
M. Wt: 248.32 g/mol
InChI Key: OLOIFCYZWOTWRO-UHFFFAOYSA-N
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Description

6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
The exact mass of the compound Tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1h)-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 6-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-7-6-10-8-12(15)5-4-11(10)9-16/h4-5,8H,6-7,9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOIFCYZWOTWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373344
Record name tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164148-92-9
Record name tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline
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Foundational & Exploratory

Technical Guide: 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline (CAS 164148-92-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline, with CAS number 164148-92-9, is a key synthetic intermediate widely utilized in medicinal chemistry. Its structure, featuring a protected secondary amine within the tetrahydroisoquinoline core and a primary aromatic amine, makes it a valuable building block for the synthesis of complex molecules, most notably in the development of anticoagulant drugs. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the preparation of Factor Xa inhibitors.

Chemical and Physical Properties

The physicochemical properties of 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
CAS Number 164148-92-9[1][2][3]
Molecular Formula C₁₄H₂₀N₂O₂[1][2]
Molecular Weight 248.32 g/mol [1][2]
Appearance White to off-white crystalline powder
Purity ≥97% or ≥98%[1][2]
Melting Point 120-122 °C
Boiling Point (Predicted) 394.7 ± 42.0 °C
Density (Predicted) 1.145 ± 0.06 g/cm³
Solubility Soluble in most organic solvents
Storage Conditions Store at room temperature or 2-8°C, in a desiccated environment, away from light.[1][2][3]
SMILES O=C(OC(C)(C)C)N1CC2=CC=C(N)C=C2CC1[1]
InChI Key OLOIFCYZWOTWRO-UHFFFAOYSA-N[3]

Synthesis

The synthesis of 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline typically involves a multi-step process. A common and logical synthetic route starts from a commercially available precursor, which is subjected to nitration, followed by protection of the secondary amine, and finally, reduction of the nitro group to the desired primary amine.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for the preparation of 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline.

Synthesis_of_6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline cluster_0 Step 1: Nitration cluster_1 Step 2: Boc Protection cluster_2 Step 3: Reduction Start 1,2,3,4-Tetrahydroisoquinoline Intermediate1 6-Nitro-1,2,3,4-tetrahydroisoquinoline Start->Intermediate1 HNO₃ / H₂SO₄ Intermediate2 2-N-Boc-6-nitro-1,2,3,4-tetrahydroisoquinoline Intermediate1->Intermediate2 (Boc)₂O, Base Final_Product 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline Intermediate2->Final_Product H₂, Pd/C or SnCl₂

A plausible synthetic route for 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline.
Experimental Protocol (Exemplary)

Step 1: Nitration of 1,2,3,4-tetrahydroisoquinoline

  • To a cooled solution of 1,2,3,4-tetrahydroisoquinoline in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature.

  • The reaction mixture is stirred for a specified time and then carefully poured onto ice.

  • The resulting solution is neutralized with a base (e.g., NaOH) to precipitate the product.

  • The crude 6-nitro-1,2,3,4-tetrahydroisoquinoline is collected by filtration, washed with water, and dried.

Step 2: N-Boc Protection of 6-Nitro-1,2,3,4-tetrahydroisoquinoline

  • 6-Nitro-1,2,3,4-tetrahydroisoquinoline is dissolved in a suitable organic solvent (e.g., dichloromethane or THF).

  • A base (e.g., triethylamine or diisopropylethylamine) is added, followed by the addition of di-tert-butyl dicarbonate ((Boc)₂O).

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 2-N-Boc-6-nitro-1,2,3,4-tetrahydroisoquinoline.

Step 3: Reduction of the Nitro Group

  • 2-N-Boc-6-nitro-1,2,3,4-tetrahydroisoquinoline is dissolved in a solvent such as ethanol or ethyl acetate.

  • A catalyst, typically palladium on carbon (Pd/C), is added.

  • The mixture is stirred under a hydrogen atmosphere until the reduction is complete.

  • Alternatively, reduction can be achieved using a metal chloride like tin(II) chloride (SnCl₂) in a suitable solvent.

  • The catalyst is removed by filtration, and the solvent is evaporated to give the final product, 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline. The product can be further purified by recrystallization or column chromatography if necessary.

Application in Drug Discovery: Synthesis of Factor Xa Inhibitors

A primary and significant application of 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline is as a crucial building block in the synthesis of direct oral anticoagulants (DOACs) that target Factor Xa.[6][7] Factor Xa is a key enzyme in the coagulation cascade, and its inhibition is a major therapeutic strategy for the prevention and treatment of thromboembolic disorders.

Role in the Synthesis of Factor Xa Inhibitors

The 6-amino group of the title compound serves as a key attachment point for coupling with other molecular fragments to construct the final inhibitor. The tetrahydroisoquinoline scaffold itself often plays a role in binding to the active site of the Factor Xa enzyme.

Experimental Workflow: Synthesis of a Factor Xa Inhibitor (Generic)

The following diagram outlines a generalized workflow for the synthesis of a Factor Xa inhibitor using 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline.

Factor_Xa_Inhibitor_Synthesis Start 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline Coupling Amide Bond Formation Start->Coupling Reagent Carboxylic Acid Derivative (R-COOH) Reagent->Coupling Intermediate N-Acylated Intermediate Coupling->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection Final_Coupling Further Functionalization (e.g., Amidine Formation) Deprotection->Final_Coupling Product Factor Xa Inhibitor Final_Coupling->Product

Generalized workflow for the synthesis of a Factor Xa inhibitor.
Detailed Protocol Steps (Conceptual)

  • Amide Coupling: The 6-amino group of 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline is coupled with a suitable carboxylic acid derivative (often containing other key pharmacophoric features) using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form an amide bond.

  • Boc Deprotection: The Boc protecting group on the tetrahydroisoquinoline nitrogen is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the secondary amine.

  • Further Functionalization: The now free secondary amine can be further modified, for example, by amidine formation, which is a common feature in many Factor Xa inhibitors for interaction with the S1 pocket of the enzyme.

Spectroscopic Data

  • ¹H NMR: Expected signals would include those for the Boc group (a singlet around 1.4-1.5 ppm), the aliphatic protons of the tetrahydroisoquinoline ring (multiplets in the range of 2.5-4.5 ppm), the aromatic protons (in the aromatic region, with splitting patterns indicative of the substitution), and the protons of the amino group (a broad singlet).

  • ¹³C NMR: Carbon signals corresponding to the Boc group (around 28 and 80 ppm), the aliphatic carbons of the tetrahydroisoquinoline ring, and the aromatic carbons would be expected.

  • FTIR: Characteristic absorption bands would be observed for N-H stretching of the primary amine, C-H stretching (aliphatic and aromatic), C=O stretching of the carbamate, and C-N stretching.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ and/or the protonated molecule [M+H]⁺, along with characteristic fragmentation patterns, such as the loss of the Boc group.

Safety Information

6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline should be handled with appropriate safety precautions in a laboratory setting. Based on available data, the following hazard and precautionary statements apply:[3]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel pharmaceuticals. Its utility in the construction of Factor Xa inhibitors highlights its importance in modern drug discovery. This guide provides essential technical information for researchers working with this compound, from its fundamental properties to its synthetic applications. As with any chemical reagent, appropriate handling and characterization are paramount for successful and safe research outcomes.

References

Physicochemical Properties of 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline. This compound is a key intermediate in the synthesis of various pharmaceutical agents, most notably as a scaffold for the development of Factor Xa inhibitors. Understanding its fundamental chemical and physical characteristics is crucial for its effective use in drug design, synthesis, and formulation.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline.

PropertyValueSource
Chemical Name tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate[1]
Alternate Names 6-Amino-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester[2]
CAS Number 164148-92-9[2]
Molecular Formula C₁₄H₂₀N₂O₂[2]
Molecular Weight 248.32 g/mol [2][3]
Appearance White to off-white crystalline powder[3]
Melting Point 120-122 °C[3]
Boiling Point Not explicitly available. The parent compound, 1,2,3,4-tetrahydroisoquinoline, has a boiling point of 232-233 °C.[4]
Solubility Soluble in most organic solvents.[3]
Purity ≥98%[2]
Predicted XlogP 2.0[1]

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline are outlined below. These are generalized methods that can be applied to this specific compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined by observing the temperature range over which the solid melts to a liquid.

Methodology:

  • Sample Preparation: A small amount of the finely powdered 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline is packed into a capillary tube to a height of 1-2 mm.[5][6]

  • Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or an oil bath (Thiele tube) can be used.

  • Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 10 °C/minute for a preliminary measurement, then 1-2 °C/minute for an accurate measurement near the expected melting point).[7]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point.[7]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

  • Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, diethyl ether, hexane) should be chosen.

  • Procedure:

    • A small, accurately weighed amount (e.g., 10 mg) of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline is placed in a test tube.

    • A known volume (e.g., 1 mL) of the selected solvent is added.

    • The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature.[8]

    • Visual observation is used to determine if the solid has completely dissolved.

  • Classification: The compound's solubility can be classified as soluble, partially soluble, or insoluble in each solvent. For more quantitative results, the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.[9]

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. For 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline, the pKa of the 6-amino group is of primary interest.

Methodology (Potentiometric Titration):

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol to ensure solubility.[10]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH meter.[11][12]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amino groups are protonated.[11]

LogP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils, and lipids.

Methodology (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC):

  • Principle: The retention time of a compound on a nonpolar stationary phase in RP-HPLC is related to its lipophilicity.

  • Procedure:

    • A calibrated RP-HPLC system with a C18 column is used.[13]

    • A series of standard compounds with known logP values are injected to create a calibration curve by plotting their logarithm of the capacity factor (k) against their known logP values.[14]

    • 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline is then injected under the same conditions.

    • The retention time of the compound is used to calculate its capacity factor, and its logP is determined from the calibration curve.[14][15]

Role in Factor Xa Inhibition and the Coagulation Cascade

6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline serves as a crucial building block for the synthesis of direct Factor Xa (FXa) inhibitors, a class of anticoagulant drugs.[16] FXa is a serine protease that plays a pivotal role in the blood coagulation cascade.[17] The cascade is a series of enzymatic reactions that lead to the formation of a fibrin clot.

The diagram below illustrates the position of Factor Xa in the coagulation cascade and the mechanism of action of FXa inhibitors.

Coagulation_Cascade Intrinsic Intrinsic Pathway Extrinsic Extrinsic Pathway FactorX Factor X Intrinsic->FactorX Activates Extrinsic->FactorX Activates Common Common Pathway FactorXa Factor Xa FactorX->FactorXa Activation Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) FactorXa->Thrombin Catalyzes Prothrombin->Thrombin Fibrinogen Fibrinogen Fibrin Fibrin Clot Thrombin->Fibrin Catalyzes Fibrinogen->Fibrin Conversion Inhibitor FXa Inhibitor (derived from 6-amino-2-N-Boc-THIQ) Inhibitor->FactorXa

Diagram of the Coagulation Cascade and Factor Xa Inhibition.

As depicted, both the intrinsic and extrinsic pathways of the coagulation cascade converge at the activation of Factor X to Factor Xa.[18] Factor Xa then catalyzes the conversion of prothrombin to thrombin, which in turn converts fibrinogen to fibrin, the primary component of a blood clot.[19] By directly inhibiting Factor Xa, drugs derived from 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline can effectively block the amplification of the coagulation cascade, thereby preventing thrombosis.[19] The tetrahydroisoquinoline scaffold is a key structural element that contributes to the binding of these inhibitors to the active site of Factor Xa.

References

Elucidation of the Structure of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline, also known as tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Herein, we detail the spectroscopic and spectrometric data, experimental protocols, and logical workflows required for the unambiguous identification and characterization of this compound.

Chemical Structure and Properties

6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline, a core scaffold found in numerous biologically active compounds. The presence of a Boc (tert-butyloxycarbonyl) protecting group on the secondary amine and an amino group on the aromatic ring makes it a valuable intermediate in the synthesis of more complex molecules.

PropertyValue
Chemical Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
CAS Number 164148-92-9
Appearance Expected to be an off-white to yellow solid

Spectroscopic and Spectrometric Data

The following tables summarize the predicted and expected quantitative data from key analytical techniques used for the structural elucidation of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8-7.0d1HAr-H
~6.5-6.6dd1HAr-H
~6.4-6.5d1HAr-H
~4.4s2HCH₂ (Position 1)
~3.6t2HCH₂ (Position 3)
~3.5 (broad)s2HNH₂
~2.7t2HCH₂ (Position 4)
1.48s9HC(CH₃)₃ (Boc)

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155.0C=O (Boc)
~145.0Ar-C (C-NH₂)
~130.0Ar-C
~127.0Ar-C
~115.0Ar-CH
~114.0Ar-CH
~113.0Ar-CH
~80.0C(CH₃)₃ (Boc)
~45.0CH₂ (Position 1)
~42.0CH₂ (Position 3)
~28.5C(CH₃)₃ (Boc)
~28.0CH₂ (Position 4)
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (doublet)N-H Stretch (primary amine)
3050-3000WeakC-H Stretch (aromatic)
2975-2850MediumC-H Stretch (aliphatic)
~1685StrongC=O Stretch (Boc-carbamate)
1620-1580MediumN-H Bend (primary amine)
1520-1480MediumC=C Stretch (aromatic)
1250-1150StrongC-N Stretch
~820StrongC-H Bend (aromatic, para-substituted-like)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

m/zIon
249.16[M+H]⁺
271.14[M+Na]⁺
193.10[M+H - C₄H₈]⁺ (loss of isobutylene)
149.10[M+H - Boc]⁺

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • Data Processing: Process the raw data using appropriate software. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

FT-IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the compound with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Analysis: Record the IR spectrum from 4000 to 400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole). Acquire the mass spectrum in positive ion mode.

  • Data Processing: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations

Workflow for Structure Elucidation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry (ESI-MS) purification->ms nmr_interp NMR Data Analysis: - Chemical Shifts - Integration - Coupling Patterns nmr->nmr_interp ir_interp IR Spectrum Analysis: - Functional Group Identification ir->ir_interp ms_interp MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern ms->ms_interp structure Final Structure Confirmation nmr_interp->structure ir_interp->structure ms_interp->structure

Caption: Workflow for the synthesis, purification, and structural elucidation of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline.

Hypothetical Signaling Pathway Inhibition

Given that tetrahydroisoquinoline derivatives are known to interact with various biological targets, the following diagram illustrates a hypothetical mechanism of action where the compound acts as an inhibitor of a kinase signaling pathway, a common target in drug discovery.

G receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes compound 6-amino-2-N-Boc-THIQ (Inhibitor) compound->kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline.

This guide provides a foundational understanding of the structural characterization of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline. The presented data and protocols are based on established principles of analytical chemistry and are intended to aid researchers in their scientific endeavors.

Synthesis of 6-Amino-1,2,3,4-tetrahydroisoquinoline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 6-amino-1,2,3,4-tetrahydroisoquinoline, a valuable building block in medicinal chemistry and drug discovery. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including antitumor, antibacterial, and anti-HIV properties.[1] This document details the most common synthetic strategies, provides in-depth experimental protocols, and presents key data in a clear and accessible format.

Introduction to Tetrahydroisoquinoline Scaffolds

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a fundamental motif in a vast array of alkaloids and synthetic molecules with significant therapeutic potential.[1] Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an ideal scaffold for designing potent and selective ligands for various biological targets. The introduction of an amino group at the 6-position of the THIQ ring system further enhances its utility as a versatile intermediate for the synthesis of diverse compound libraries in drug development programs.

Core Synthetic Strategies

Several classical and modern synthetic methods can be employed for the construction of the tetrahydroisoquinoline framework. The most prominent among these are the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions.

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring.[1]

  • Bischler-Napieralski Reaction: This method utilizes the cyclization of an N-acyl-β-phenylethylamine in the presence of a dehydrating agent to yield a 3,4-dihydroisoquinoline, which is subsequently reduced to the corresponding tetrahydroisoquinoline.[1][2]

  • Pomeranz-Fritsch-Bobbitt Reaction: This synthesis involves the acid-mediated cyclization of a benzaldehyde-derived aminoacetal to form the isoquinoline core.[3]

For the specific synthesis of 6-amino-1,2,3,4-tetrahydroisoquinoline, a common and efficient approach involves a two-step sequence starting from a readily available tetrahydroisoquinoline precursor: regioselective nitration at the 6-position, followed by the reduction of the nitro group to the desired amine.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 6-amino-1,2,3,4-tetrahydroisoquinoline via the nitration and subsequent reduction of an N-protected 1,2,3,4-tetrahydroisoquinoline.

Step 1: Synthesis of N-Acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

Reaction Principle: To control the regioselectivity of the nitration and to prevent side reactions at the secondary amine, the starting 1,2,3,4-tetrahydroisoquinoline is first protected, typically as an amide. The electron-donating nature of the acetylamino group directs the electrophilic nitration predominantly to the para-position (C6).

Materials and Reagents:

  • N-Acetyl-1,2,3,4-tetrahydroisoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, dissolve N-acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in concentrated sulfuric acid.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude N-acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 6-Amino-1,2,3,4-tetrahydroisoquinoline

Reaction Principle: The nitro group of N-acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline is reduced to an amino group. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl). The acetyl protecting group is typically cleaved under the reaction or work-up conditions, particularly when using strong acids.

Materials and Reagents:

  • N-Acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq) or iron powder (5.0 eq).

  • Add concentrated hydrochloric acid dropwise while stirring.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and carefully basify with a concentrated sodium hydroxide solution to pH > 10 to precipitate the metal hydroxides.

  • Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to afford the crude 6-amino-1,2,3,4-tetrahydroisoquinoline.

  • The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data Presentation

The following tables summarize the key quantitative data for the described synthetic route.

Table 1: Reaction Conditions and Yields for the Synthesis of 6-Amino-1,2,3,4-tetrahydroisoquinoline

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1NitrationHNO₃, H₂SO₄H₂SO₄01-270-85
2Reduction & DeprotectionSnCl₂·2H₂O, HCl or Fe, HClEthanolReflux2-480-95

Table 2: Spectroscopic Data for 6-Amino-1,2,3,4-tetrahydroisoquinoline

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR~6.8-7.0mAromatic-H
~6.5mAromatic-H
~3.9sCH₂ (C1)
~3.5br sNH₂
~3.1tCH₂ (C3)
~2.7tCH₂ (C4)
~2.0br sNH
¹³C NMR~145sAromatic C-NH₂
~135sAromatic C
~128sAromatic C
~127dAromatic CH
~115dAromatic CH
~114dAromatic CH
~47tCH₂ (C1)
~43tCH₂ (C3)
~29tCH₂ (C4)

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction & Deprotection start 1,2,3,4-Tetrahydroisoquinoline prot N-Acetyl-1,2,3,4- tetrahydroisoquinoline start->prot Acetic Anhydride nitro N-Acetyl-6-nitro-1,2,3,4- tetrahydroisoquinoline prot->nitro HNO₃ / H₂SO₄ final 6-Amino-1,2,3,4- tetrahydroisoquinoline nitro->final SnCl₂ / HCl or H₂/Pd-C

Caption: Synthetic route to 6-amino-1,2,3,4-tetrahydroisoquinoline.

Role in Drug Discovery

Drug_Discovery_Pathway cluster_synthesis Synthesis cluster_development Drug Development cluster_application Therapeutic Application building_block 6-Amino-THIQ Building Block library Diverse Chemical Library (via functionalization of NH₂ group) building_block->library Chemical Reactions screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt drug_candidate Drug Candidate lead_opt->drug_candidate target Biological Target (e.g., Receptor, Enzyme) drug_candidate->target effect Therapeutic Effect target->effect

Caption: Role of 6-amino-THIQ in a typical drug discovery workflow.

References

The Diverse Biological Activities of 6-Amino-Tetrahydroisoquinoline Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Among the various substituted THIQs, the 6-amino derivatives have emerged as a particularly interesting class, demonstrating a range of biological effects from receptor antagonism to potential anticancer properties. This technical guide provides an in-depth look at the known biological activities of 6-amino-tetrahydroisoquinoline derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Orexin-1 Receptor Antagonism

A notable activity of 6-amino-THIQ derivatives is their ability to act as antagonists at the Orexin-1 (OX1) receptor. Orexins are neuropeptides that regulate various physiological functions, including wakefulness, appetite, and reward pathways. The blockade of the OX1 receptor is being investigated as a potential therapeutic strategy for conditions such as substance abuse disorders.[2]

Quantitative Data for Orexin-1 Receptor Antagonism

Several 6-amino-tetrahydroisoquinoline compounds containing ester groups have been shown to possess moderate potency as OX1 receptor antagonists. The following table summarizes the available quantitative data for a representative compound.

Compound IDStructureAssay TypeTargetKe (nM)
7a6-amino-THIQ with ester groupCalcium Mobilization-Based Functional Curve Shift AssayOrexin-1 Receptor427

Table 1: Orexin-1 Receptor Antagonist Activity of a 6-amino-THIQ Derivative.[2]

Orexin Signaling Pathway

The Orexin-1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon binding of the orexin neuropeptide, the receptor activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration triggers various downstream cellular responses. Antagonists of the OX1 receptor block this initial binding event, thereby preventing the downstream signaling cascade.

Orexin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm OX1R Orexin-1 Receptor (OX1R) Gq Gq protein OX1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Produces Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Induces Downstream Downstream Cellular Responses Ca_release->Downstream Triggers Orexin Orexin Orexin->OX1R Binds & Activates Antagonist 6-Amino-THIQ Antagonist Antagonist->OX1R Blocks

Orexin-1 Receptor Signaling Pathway
Experimental Protocol: FLIPR Calcium Mobilization Assay for Orexin-1 Receptor Antagonism

The potency of orexin receptor antagonists is commonly determined using a cell-based calcium mobilization assay, often performed on a Fluorometric Imaging Plate Reader (FLIPR). This assay measures the change in intracellular calcium concentration in response to receptor activation.

1. Cell Culture and Plating:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human Orexin-1 receptor are used.

  • Cells are cultured in MEM-Alpha medium supplemented with 10% Fetal Bovine Serum (FBS), 400 µg/mL G418, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • For the assay, cells are seeded into black-walled, clear-bottom 96-well or 384-well plates at a density of 20,000 cells per well and incubated overnight at 37°C in a 5% CO₂ atmosphere.[3]

2. Dye Loading:

  • The cell culture medium is removed, and the cells are washed four times with Tyrode's medium containing 2.5 mM probenecid and 1% gelatin.[3]

  • The cells are then incubated with MEM-Alpha medium containing the calcium-sensitive dye Fluo-3AM (4 µM) and 2.5 mM probenecid for 60 minutes at 37°C.[3] The AM ester group allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

3. Compound and Agonist Preparation:

  • Test compounds (6-amino-THIQ derivatives) are prepared as 10 mM stock solutions in DMSO and serially diluted to the desired concentrations in an appropriate assay buffer (e.g., Tyrode's medium).

  • The agonist, Orexin-A, is prepared as a stock solution and diluted in the assay buffer to a final concentration that elicits a submaximal response (e.g., EC₈₀).

4. FLIPR Assay Execution:

  • The dye-loaded cell plate is placed into the FLIPR instrument.

  • A baseline fluorescence reading is taken (excitation at 488 nm, emission at 540 nm).[3]

  • The test compound (antagonist) is added to the wells, and the plate is incubated for a predefined period (e.g., 15-30 minutes).

  • The agonist (Orexin-A) is then added, and the change in fluorescence, corresponding to the intracellular calcium flux, is monitored in real-time.

5. Data Analysis:

  • The increase in fluorescence upon agonist addition is quantified.

  • The inhibitory effect of the test compound is determined by comparing the response in the presence of the compound to the control response (agonist alone).

  • The apparent dissociation constant (Ke) is calculated from the rightward shift of the agonist's dose-response curve in the presence of the antagonist.

FLIPR_Workflow cluster_prep Preparation cluster_assay Assay Execution (in FLIPR) cluster_analysis Data Analysis node1 Seed OX1R-expressing CHO cells in plates node2 Incubate overnight node1->node2 node3 Load cells with Fluo-3AM calcium dye node2->node3 node4 Measure baseline fluorescence node3->node4 node5 Add 6-amino-THIQ derivative (antagonist) node4->node5 node6 Incubate node5->node6 node7 Add Orexin-A (agonist) node6->node7 node8 Monitor fluorescence change (Ca²⁺ flux) node7->node8 node9 Quantify inhibition of Ca²⁺ response node8->node9 node10 Calculate Ke value node9->node10

FLIPR Calcium Mobilization Assay Workflow

Anticancer Activity

Recent research has explored the synthesis of novel 6-amino-tetrahydroisoquinoline derivatives, specifically dicarbonitrile and nitro-substituted analogs, with potential applications as anticancer agents.[3][4] While specific quantitative data for these compounds is still emerging, the general approach to evaluating their anticancer potential involves screening against a panel of human cancer cell lines.

Potential Signaling Pathway: PI3K/Akt

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[2][5] Its overactivation is a common feature in many types of cancer. This pathway is a likely target for novel anticancer agents. Activated Akt can phosphorylate and inhibit pro-apoptotic proteins such as Bad and Bax, and the tumor suppressor p53, thereby promoting cell survival. Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt PIP3->Akt Recruits & Activates Bad Bad Akt->Bad Inhibits Bax Bax Akt->Bax Inhibits p53 p53 Akt->p53 Inhibits Survival Cell Survival & Proliferation Akt->Survival Promotes Apoptosis Apoptosis Bad->Apoptosis Promotes Bax->Apoptosis Promotes p53->Apoptosis Promotes GrowthFactor Growth Factor GrowthFactor->RTK Activates THIQ_derivative Potential 6-Amino-THIQ Inhibitor THIQ_derivative->PI3K Inhibits? THIQ_derivative->Akt Inhibits?

Potential PI3K/Akt Signaling Pathway Inhibition
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The U.S. National Cancer Institute's (NCI) 60 human tumor cell line screen is a standard method for identifying and characterizing novel anticancer drugs.[6]

1. Cell Lines and Culture:

  • The screen utilizes 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Cells are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.

2. Compound Preparation and Plating:

  • Test compounds are solubilized in DMSO.

  • Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

  • The plates are incubated for 24 hours before drug addition.

3. Drug Addition and Incubation:

  • Compounds are typically tested at five 10-fold dilutions (e.g., 10⁻⁴ to 10⁻⁸ M).

  • The plates are incubated with the compounds for 48 hours.

4. Endpoint Measurement (Sulforhodamine B Assay):

  • After incubation, the cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • The supernatant is discarded, and the plates are washed with water and air-dried.

  • Cells are stained for 30 minutes with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid.

  • Unbound dye is removed by washing with 1% acetic acid.

  • The bound dye is solubilized with 10 mM trizma base.

  • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

5. Data Analysis:

  • The percentage of cell growth is calculated relative to the no-drug control and the cell count at the time of drug addition.

  • Three dose-response parameters are calculated for each compound:

    • GI₅₀: The concentration that causes 50% inhibition of cell growth.

    • TGI: The concentration that causes total growth inhibition (cytostatic effect).

    • LC₅₀: The concentration that causes a 50% reduction in the measured protein at the end of the drug treatment period (lethal concentration).

Other Potential Activities

The versatile THIQ scaffold suggests that 6-amino derivatives may possess other biological activities. For instance, various THIQ derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways.[7][8] However, specific quantitative data for 6-amino substituted THIQs as PDE4 inhibitors are not yet available in the literature. Further research is needed to explore the full pharmacological profile of this promising class of compounds.

Conclusion

6-Amino-tetrahydroisoquinoline derivatives represent a versatile and promising scaffold in drug discovery. Their demonstrated activity as Orexin-1 receptor antagonists and their potential as anticancer agents highlight the importance of continued research into this chemical class. The experimental protocols and pathway diagrams provided in this guide offer a framework for the further investigation and development of these compounds for a range of therapeutic applications. As more quantitative data becomes available, a clearer picture of the structure-activity relationships will emerge, enabling the rational design of more potent and selective 6-amino-THIQ derivatives.

References

An In-Depth Technical Guide to the Solubility Profile of 6-amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Properties

PropertyValueReference
CAS Number 164148-92-9[2]
Molecular Formula C₁₄H₂₀N₂O₂[2]
Molecular Weight 248.32 g/mol [2]
Appearance White to off-white crystalline powder
Alternate Name tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate[2]

Solubility Profile

Direct, quantitative solubility data for 6-amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline is limited. However, based on supplier information and the physicochemical properties of its functional groups (a lipophilic Boc group and a basic amino group on a tetrahydroisoquinoline core), a general solubility profile can be inferred.

Qualitative Solubility

The compound is generally described as being soluble in most organic solvents.

Estimated Quantitative Solubility in Organic Solvents

The presence of the bulky, nonpolar tert-butyloxycarbonyl (Boc) group generally enhances solubility in organic solvents.[3] The following table provides estimated solubility based on data for other Boc-protected amino acids and related structures. These values should be considered as a guideline, and experimental verification is highly recommended.

SolventEstimated SolubilityNotes
Dimethylformamide (DMF)Miscible/Highly Soluble (>100 mg/mL)Boc-protected amino acids generally show high solubility in DMF.[4]
Dimethyl Sulfoxide (DMSO)Miscible/Highly Soluble (>100 mg/mL)A common solvent for preparing stock solutions of Boc-protected compounds.[5]
MethanolSolubleBoc-protected amino acids are typically miscible in methanol.[4]
EthanolSolubleSimilar to methanol, good solubility is expected.
Dichloromethane (DCM)SolubleA common solvent for reactions involving Boc-protected amines.
AcetonitrileSolubleBoc-protected amino acids are generally miscible in acetonitrile.[4]
Tetrahydrofuran (THF)SolubleOften used in reactions for Boc protection.[6]
Ethyl AcetateModerately SolubleBoc-protected amino acids are often immiscible in ethyl acetate.[4]
HexaneSparingly Soluble/InsolubleThe polarity of the tetrahydroisoquinoline core and the amino group likely limits solubility in nonpolar alkanes.[4]
Aqueous Solubility

The aqueous solubility of this compound is expected to be pH-dependent due to the presence of the basic amino group. At neutral pH, the compound is likely to be sparingly soluble in water due to the hydrophobic Boc group and the tetrahydroisoquinoline scaffold.[7] The protonation of the amino group at acidic pH should increase aqueous solubility.

Solvent SystemEstimated SolubilityNotes
Water (neutral pH)Sparingly SolubleThe hydrophobic nature of the Boc group and the core structure reduces water solubility.
Aqueous Acid (e.g., pH < 6)Moderately SolubleProtonation of the 6-amino group should enhance solubility.
Aqueous Base (e.g., pH > 8)Sparingly SolubleThe amino group will be in its free base form, reducing solubility compared to the protonated state.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following are standard protocols for measuring thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility.[8][9]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or various organic solvents) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B Shake-Flask C Centrifuge or filter B->C D Dilute supernatant C->D E Analyze by HPLC or LC-MS D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination (Nephelometry)

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[10][11] Laser nephelometry measures the light scattered by particles that precipitate out of solution.[12][13]

Protocol:

  • Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measurement: Measure the turbidity of each well using a laser nephelometer. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

G cluster_prep Preparation cluster_dil Dilution & Incubation cluster_meas Measurement A Prepare DMSO stock solution B Serial dilution in aqueous buffer A->B C Incubate (1-2h) B->C D Measure turbidity (Nephelometry) C->D

Caption: Workflow for Kinetic Solubility Determination.

Biological Context: Role in Factor Xa Inhibitor Synthesis

This compound is a valuable building block in the synthesis of direct Factor Xa inhibitors, a class of anticoagulant drugs.[1] Factor Xa is a critical enzyme in the blood coagulation cascade, responsible for converting prothrombin to thrombin.[14][15] Thrombin then converts fibrinogen to fibrin, which forms the mesh of a blood clot.[15] By inhibiting Factor Xa, these drugs prevent the formation of thrombin and subsequent blood clots.[16] This makes them effective for the treatment and prevention of thromboembolic disorders such as deep vein thrombosis and stroke.[16][17]

The tetrahydroisoquinoline moiety of the molecule serves as a scaffold that can be further functionalized to bind to the active site of Factor Xa.[18][19]

G Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa Activation Thrombin Thrombin FactorXa->Thrombin Converts Prothrombin Prothrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Converts Fibrinogen Fibrinogen Inhibitor Factor Xa Inhibitor (Synthesized from 6-amino-2-N-Boc-THIQ) Inhibitor->FactorXa Inhibits

Caption: Blood Coagulation Cascade and Factor Xa Inhibition.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in publicly accessible literature, this guide provides a comprehensive working profile based on qualitative information and data from analogous structures. The provided experimental protocols offer a clear path for researchers to determine precise solubility values in various solvent systems. Understanding the solubility of this key intermediate is paramount for its efficient application in the synthesis of next-generation anticoagulants and other pharmaceutically relevant molecules.

References

A Comprehensive Technical Guide to 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline is a key heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid scaffold and versatile amino functionality make it an important intermediate in the synthesis of various biologically active molecules. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and its critical role in the development of anticoagulant therapies, specifically as a precursor to Factor Xa inhibitors.

Physicochemical Properties and Commercial Availability

6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline is commercially available from a range of suppliers. The compound is typically supplied as a white to off-white crystalline powder with a purity of 98% or higher.

PropertyValueReference
CAS Number 164148-92-9[1][2]
Molecular Formula C₁₄H₂₀N₂O₂[1][3]
Molecular Weight 248.32 g/mol [4]
Appearance White to off-white crystalline powder[4]
Purity ≥98%[1][4]
Melting Point 120-122 °C[4]
Solubility Soluble in most organic solvents[4]
Storage Store at room temperature in a desiccated environment[4]

Commercial Suppliers: A non-exhaustive list of commercial suppliers includes Santa Cruz Biotechnology, Pharmaffiliates, Sigma-Aldrich, and Taizhou Diva Imp & Exp Co.,ltd.[2][4][5][6] It is important to note that some suppliers, like Sigma-Aldrich, may provide this product for early discovery research without extensive analytical data, placing the responsibility of confirming identity and purity on the buyer.[6]

Synthesis of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry.[7] Its synthesis can be achieved through several established methodologies, primarily the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form the tetrahydroisoquinoline ring system.[5][8][9][10] The reaction is a special case of the Mannich reaction and is widely used in the synthesis of alkaloids and other heterocyclic compounds.[8]

Bischler-Napieralski Reaction: This method utilizes the intramolecular cyclization of β-arylethylamides or β-arylethylcarbamates under acidic and dehydrating conditions to yield 3,4-dihydroisoquinolines, which can then be reduced to the corresponding tetrahydroisoquinolines.[11][12][13] Common dehydrating agents include phosphorus pentoxide (P₂O₅) and phosphoryl chloride (POCl₃).[11][13]

A general workflow for the synthesis of a substituted tetrahydroisoquinoline, such as the 6-amino variant, followed by Boc protection is outlined below.

G cluster_synthesis General Synthesis Workflow start β-Arylethylamine Precursor cyclization Pictet-Spengler or Bischler-Napieralski Reaction start->cyclization carbonyl Aldehyde/Ketone carbonyl->cyclization thiq 6-Amino-1,2,3,4-tetrahydroisoquinoline cyclization->thiq boc_protection Boc Protection (Boc)₂O, Base thiq->boc_protection final_product 6-Amino-2-N-Boc-1,2,3,4- tetrahydroisoquinoline boc_protection->final_product

General synthetic approach to the target compound.

Experimental Protocol: Boc Protection of an Amine

Materials:

  • Amine (e.g., 6-amino-1,2,3,4-tetrahydroisoquinoline)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Base (e.g., triethylamine, sodium bicarbonate)

  • Solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

Procedure:

  • Dissolve the amine in the chosen solvent and cool the solution to 0 °C in an ice bath.

  • Add the base to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-Boc protected amine.[14][15][16][17]

Application in Drug Development: A Precursor to Factor Xa Inhibitors

6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline is a crucial intermediate in the synthesis of potent and long-acting oral Factor Xa inhibitors.[2] Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade.

The Coagulation Cascade and the Role of Factor Xa

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot to prevent blood loss following vascular injury. Factor Xa is positioned at the convergence of the intrinsic and extrinsic pathways, where it catalyzes the conversion of prothrombin to thrombin. Thrombin then converts fibrinogen to fibrin, which forms the meshwork of the blood clot. Inhibition of Factor Xa is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders.

G cluster_coagulation Simplified Coagulation Cascade Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa Thrombin Thrombin FactorXa->Thrombin catalyzes Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin catalyzes Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor Factor Xa Inhibitor (e.g., Apixaban, Rivaroxaban) Inhibitor->FactorXa inhibits

Role of Factor Xa in the coagulation cascade.

Logical Workflow in Drug Synthesis

The synthesis of Factor Xa inhibitors like apixaban and rivaroxaban often involves a multi-step process where 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline serves as a key structural component. The general workflow involves the deprotection of the Boc group, followed by coupling with other synthetic intermediates to assemble the final active pharmaceutical ingredient (API).

G cluster_synthesis_workflow Drug Synthesis Workflow start 6-Amino-2-N-Boc-1,2,3,4- tetrahydroisoquinoline deprotection Boc Deprotection (e.g., TFA) start->deprotection intermediate 6-Amino-1,2,3,4- tetrahydroisoquinoline deprotection->intermediate coupling Coupling with other Synthetic Intermediates intermediate->coupling api Factor Xa Inhibitor API (e.g., Apixaban) coupling->api

From intermediate to active pharmaceutical ingredient.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline. While a specific Safety Data Sheet (SDS) for this compound was not found, general safety measures for similar chemicals include:

  • Handling in a well-ventilated area or under a fume hood.[18]

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19]

  • Avoiding inhalation, ingestion, and contact with skin and eyes.[18][20]

  • Storing in a tightly closed container in a dry and cool place.[18]

For detailed safety information, it is crucial to consult the specific SDS provided by the supplier.

Conclusion

6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline is a valuable and commercially available building block for drug discovery and development. Its utility as a key intermediate in the synthesis of Factor Xa inhibitors underscores its importance in the creation of modern anticoagulant therapies. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists working in the field of medicinal chemistry.

References

Technical Guide: Safety and Handling of 6-Amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline (CAS No: 164148-92-9). The following sections detail the material's properties, associated hazards, and recommended procedures for safe use, storage, and disposal. Adherence to these guidelines is crucial for minimizing risks in a laboratory or drug development setting.

Chemical and Physical Properties

6-Amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule often utilized as a building block in the synthesis of pharmaceutical compounds.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 164148-92-9[1]
Molecular Formula C₁₄H₂₀N₂O₂[2]
Molecular Weight 248.32 g/mol [2][3]
Appearance White to off-white crystalline powder[3]
Melting Point 120-122 °C[3]
Solubility Soluble in most organic solvents[3]
Purity ≥98%[2]

Hazard Identification and Safety Data

This compound is classified as hazardous. The following table summarizes its hazard classifications and associated precautionary statements according to the Globally Harmonized System (GHS).

CategoryClassificationPictogramsSignal WordHazard Statements
Acute Toxicity (Oral) Category 3💀Danger H301: Toxic if swallowed.[4]
Aquatic Hazard (Acute) Category 1môi trườngDanger H410: Very toxic to aquatic life with long lasting effects.[4]
Aquatic Hazard (Chronic) Category 1môi trườngDanger

Precautionary Statements: [4]

  • P264: Wash skin thoroughly after handling.

  • P273: Avoid release to the environment.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P391: Collect spillage.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin exposure is avoided.

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator or equivalent if ventilation is inadequate or for spill cleanup.

Handling Procedures
  • Handle only in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[5]

  • Avoid contact with eyes, skin, and clothing.[5]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke when using this product.[5]

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[5][6]

  • Recommended storage is at room temperature in a desiccated environment or refrigerated at 2-8°C.[1][3]

  • Store locked up in an area designated for toxic compounds (Storage Class Code 6.1C).[4][5]

First Aid Measures
  • If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[5]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5]

Workflow for Safe Chemical Handling

The following diagram illustrates a standard workflow for the safe handling of 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline from receipt to disposal.

SafeHandlingWorkflow cluster_receipt Receiving & Storage cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Receive Chemical B Verify Integrity of Container A->B C Log into Inventory B->C D Store in Designated Locked Area (Cool, Dry, Ventilated) C->D E Don Personal Protective Equipment (PPE) D->E Retrieve for Use F Work in a Ventilated Fume Hood E->F G Weigh and Handle Compound F->G H Conduct Experiment G->H I Decontaminate Work Area H->I Post-Experiment J Collect Waste in Labeled Container I->J K Dispose of Waste via Approved Methods J->K L Remove and Dispose of PPE K->L M Wash Hands Thoroughly L->M

References

The Therapeutic Potential of 6-Amino-Tetrahydroisoquinolines: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among its many derivatives, the 6-amino-tetrahydroisoquinoline moiety has emerged as a key pharmacophore in the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of 6-amino-THIQ compounds, with a focus on their potential in oncology and neuroscience.

Synthesis of 6-Amino-Tetrahydroisoquinoline Derivatives

The synthesis of substituted 6-amino-tetrahydroisoquinolines often employs multicomponent reactions (MCRs), which offer an efficient route to structurally diverse molecules. One notable approach involves a one-pot synthesis utilizing 1-alkylpiperidin-4-ones, malononitrile, and β-nitrostyrenes. This reaction is believed to proceed through a sequence of Knoevenagel condensation, Michael addition, Thorpe-Ziegler cyclization, and air-promoted dehydrogenation.[1]

Another effective MCR for generating these scaffolds is the reaction of aromatic aldehydes, N-methyl piperidin-4-one, and malononitrile under solvent-free conditions. This method has been used to produce a variety of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles in high yields.[1]

General Experimental Protocol for Multicomponent Synthesis

A representative protocol for the synthesis of N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives is as follows:

  • A mixture of a 1-alkylpiperidin-4-one (1.0 mmol), malononitrile (1.2 mmol), a β-nitrostyrene (1.0 mmol), and a catalyst (e.g., piperidine, 0.1 mmol) in a suitable solvent (e.g., ethanol) or under solvent-free conditions is stirred at a specified temperature (e.g., room temperature to reflux) for a designated time (e.g., 2-24 hours).

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting solid is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol) and then purified by recrystallization or column chromatography to afford the desired 6-amino-tetrahydroisoquinoline derivative.[1]

Biological Activities and Therapeutic Potential

6-Amino-tetrahydroisoquinoline derivatives have demonstrated significant potential in several therapeutic areas, most notably as anticancer agents and modulators of central nervous system targets.

Anticancer Activity

Recent studies have highlighted the promise of 6-amino-THIQ analogs as potent anticancer agents.[3][4] Certain derivatives have been shown to act as inhibitors of key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).[3]

Table 1: Anticancer Activity of Selected Tetrahydroisoquinoline Derivatives [3]

CompoundTargetCell LineIC50 (µM)
7e CDK2A549 (Lung Cancer)0.149
Roscovitine (Control)CDK2A549 (Lung Cancer)0.380
8d DHFRMCF7 (Breast Cancer)0.199
Methotrexate (Control)DHFRMCF7 (Breast Cancer)0.131

Note: Compounds 7e and 8d are complex thieno[2,3-c]isoquinoline derivatives incorporating an amino group.

The inhibition of CDK2 by these compounds can lead to cell cycle arrest, a crucial mechanism for controlling cancer cell growth.

CDK2_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression G1_Phase G1 Phase G1_S_Transition G1/S Transition G1_Phase->G1_S_Transition Cyclin E S_Phase S Phase (DNA Replication) G1_S_Transition->S_Phase CDK2 CDK2 CDK2_Cyclin_E_Complex CDK2/Cyclin E Complex CDK2->CDK2_Cyclin_E_Complex Cyclin_E Cyclin_E Cyclin_E->CDK2_Cyclin_E_Complex CDK2_Cyclin_E_Complex->G1_S_Transition Phosphorylation of Substrates 6_Amino_THIQ 6-Amino-THIQ Compound 6_Amino_THIQ->CDK2_Cyclin_E_Complex Inhibition

CDK2 Inhibition by 6-Amino-THIQ Compounds.
Orexin Receptor Antagonism

Substituted tetrahydroisoquinolines have been investigated as antagonists of orexin receptors, which are implicated in regulating sleep-wake cycles, reward processing, and addiction.[5][6] Structure-activity relationship (SAR) studies have indicated that substitutions at the 6- and 7-positions of the THIQ scaffold are critical for selectivity and potency.[5] Notably, 6-amino compounds containing an ester group have demonstrated moderate potency as orexin 1 (OX1) receptor antagonists.[2][5]

Table 2: Orexin 1 Receptor Antagonism by a 6-Amino-THIQ Derivative [2]

CompoundTargetKe (nM)
7a OX1 Receptor427

Note: Compound 7a is a 6-amino THIQ derivative with an ester group.

The antagonism of the OX1 receptor by these compounds could have therapeutic applications in the treatment of substance use disorders.

Orexin_Signaling_Pathway Orexin_A Orexin-A OX1R OX1 Receptor Orexin_A->OX1R Binding Gq_Protein Gq Protein OX1R->Gq_Protein Activation PLC Phospholipase C Gq_Protein->PLC Activation Ca_Mobilization Increased Intracellular Ca2+ PLC->Ca_Mobilization PIP2 -> IP3 + DAG Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_Mobilization->Cellular_Response 6_Amino_THIQ 6-Amino-THIQ Antagonist 6_Amino_THIQ->OX1R Blockade

Blockade of Orexin 1 Receptor Signaling.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay

The antiproliferative activity of 6-amino-THIQ compounds against various cancer cell lines can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Assay: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[7]

Orexin Receptor Calcium Mobilization Assay

The functional activity of compounds as orexin receptor antagonists can be assessed using a calcium mobilization assay in cells expressing the receptor.[5]

  • Cell Line: A stable cell line expressing the human orexin 1 receptor (e.g., CHO-K1 cells) is used.

  • Cell Loading: Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are then incubated with various concentrations of the antagonist compounds.

  • Agonist Stimulation: Orexin-A, the natural agonist for the receptor, is added to the wells to stimulate a calcium response.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: The ability of the antagonist to inhibit the orexin-A-induced calcium mobilization is determined, and the apparent dissociation constant (Ke) is calculated.[5]

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_sar SAR Analysis Synthesis Multicomponent Reaction Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Compound_Screening Compound Screening (MTT Assay) Characterization->Compound_Screening Test Compounds Cell_Culture Cancer Cell Culture Cell_Culture->Compound_Screening IC50 IC50 Determination Compound_Screening->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

General Workflow for Synthesis and Evaluation.

Conclusion

6-Amino-tetrahydroisoquinoline compounds represent a promising class of molecules with significant therapeutic potential, particularly in the fields of oncology and neuroscience. Their synthetic accessibility through multicomponent reactions allows for the generation of diverse chemical libraries for structure-activity relationship studies. The demonstrated activity of these compounds as potent enzyme inhibitors and receptor antagonists underscores their importance as scaffolds for future drug discovery and development efforts. Further optimization of these molecules, guided by a deeper understanding of their mechanisms of action, is warranted to translate their preclinical promise into clinical candidates.

References

Methodological & Application

Synthetic Routes to 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed synthetic routes for the preparation of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline, a valuable building block in medicinal chemistry and drug discovery. Two primary strategies are outlined, commencing from either 1,2,3,4-tetrahydroisoquinoline or 3-methoxyphenethylamine. The protocols detail the necessary chemical transformations, including N-protection, nitration, and reduction, supported by quantitative data and experimental methodologies. Visual diagrams of the synthetic pathways and experimental workflows are provided to facilitate comprehension and implementation in a research setting.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. The specific derivative, 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline, serves as a versatile intermediate for the synthesis of a wide array of molecules with potential therapeutic applications. The presence of a primary amine at the 6-position allows for further functionalization, while the Boc-protected secondary amine at the 2-position enables controlled synthetic manipulations. This application note details two reliable synthetic pathways to access this key intermediate.

Synthetic Strategies

Two principal synthetic routes have been established for the synthesis of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline.

Route 1 initiates with the readily available 1,2,3,4-tetrahydroisoquinoline. The synthesis proceeds through three key steps:

  • N-Boc Protection: The secondary amine of the tetrahydroisoquinoline ring is protected with a di-tert-butyl dicarbonate (Boc) group.

  • Nitration: The aromatic ring of the N-Boc protected tetrahydroisoquinoline is regioselectively nitrated at the 6-position.

  • Reduction: The nitro group is subsequently reduced to the desired primary amine.

Route 2 provides an alternative pathway starting from 3-methoxyphenethylamine. This route involves:

  • Pictet-Spengler Cyclization: Formation of the tetrahydroisoquinoline core to yield 6-methoxy-1,2,3,4-tetrahydroisoquinoline.

  • Nitration: Introduction of a nitro group onto the aromatic ring.

  • N-Boc Protection: Protection of the secondary amine.

  • Reduction: Conversion of the nitro group to an amine.

  • Demethylation: Cleavage of the methoxy group to yield a phenol, which would require further steps to be converted to an amine (this route is less direct for the target compound).

This document will focus on the more direct and efficient Route 1 .

Visualizing the Synthetic Pathway (Route 1)

Synthetic Pathway to6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline start 1,2,3,4-Tetrahydroisoquinoline intermediate1 2-N-Boc-1,2,3,4-tetrahydroisoquinoline start->intermediate1 Boc₂O, Base intermediate2 6-Nitro-2-N-Boc-1,2,3,4-tetrahydroisoquinoline intermediate1->intermediate2 HNO₃, H₂SO₄ product 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline intermediate2->product H₂, Pd/C

Caption: Synthetic scheme for 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocols

Protocol 1: Synthesis of 2-N-Boc-1,2,3,4-tetrahydroisoquinoline

This protocol details the protection of the secondary amine of 1,2,3,4-tetrahydroisoquinoline using di-tert-butyl dicarbonate.

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in the chosen solvent (DCM or THF).

  • Add the base (Et₃N, 1.2 eq or NaHCO₃, 2.0 eq).

  • To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 6-Nitro-2-N-Boc-1,2,3,4-tetrahydroisoquinoline

This protocol describes the regioselective nitration of 2-N-Boc-1,2,3,4-tetrahydroisoquinoline at the 6-position. A study on the nitration of N-protected tetrahydroquinoline suggests that protection of the nitrogen atom directs nitration primarily to the 6-position.

Materials:

  • 2-N-Boc-1,2,3,4-tetrahydroisoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Cool concentrated sulfuric acid in an ice bath to 0-5 °C.

  • Slowly add 2-N-Boc-1,2,3,4-tetrahydroisoquinoline (1.0 eq) to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline

This protocol details the reduction of the nitro group to a primary amine using catalytic hydrogenation. A variety of reducing agents can be employed for the reduction of nitroarenes to anilines.

Materials:

  • 6-Nitro-2-N-Boc-1,2,3,4-tetrahydroisoquinoline

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve 6-nitro-2-N-Boc-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or at a set pressure in a hydrogenation apparatus) at room temperature for 2-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the desired 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline. The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

Data Presentation

StepStarting MaterialProductReagents and ConditionsTypical Yield (%)
11,2,3,4-Tetrahydroisoquinoline2-N-Boc-1,2,3,4-tetrahydroisoquinolineBoc₂O, Et₃N, DCM, rt, 4-12h90-98
22-N-Boc-1,2,3,4-tetrahydroisoquinoline6-Nitro-2-N-Boc-1,2,3,4-tetrahydroisoquinolineHNO₃, H₂SO₄, 0-5 °C, 1-2h75-85
36-Nitro-2-N-Boc-1,2,3,4-tetrahydroisoquinoline6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinolineH₂, 10% Pd/C, MeOH, rt, 2-16h90-99

Experimental Workflow Visualization

Experimental Workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction s1_start Dissolve THIQ in Solvent s1_add_base Add Base s1_start->s1_add_base s1_add_boc Add Boc₂O s1_add_base->s1_add_boc s1_react Stir at RT s1_add_boc->s1_react s1_workup Aqueous Workup s1_react->s1_workup s1_purify Purification s1_workup->s1_purify s2_start Dissolve Boc-THIQ in H₂SO₄ s1_purify->s2_start s2_add_nitrating_mix Add Nitrating Mixture s2_start->s2_add_nitrating_mix s2_react Stir at 0-5 °C s2_add_nitrating_mix->s2_react s2_quench Quench on Ice s2_react->s2_quench s2_extract Extraction s2_quench->s2_extract s2_purify Purification s2_extract->s2_purify s3_start Dissolve Nitro-Boc-THIQ in Solvent s2_purify->s3_start s3_add_catalyst Add Pd/C s3_start->s3_add_catalyst s3_hydrogenate Hydrogenate s3_add_catalyst->s3_hydrogenate s3_filter Filter Catalyst s3_hydrogenate->s3_filter s3_concentrate Concentrate s3_filter->s3_concentrate

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthetic route commencing from 1,2,3,4-tetrahydroisoquinoline provides an efficient and reliable method for the preparation of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline. The protocols detailed herein are robust and can be readily implemented in a standard organic synthesis laboratory. This key intermediate opens avenues for the development of novel compounds with potential therapeutic value. Careful execution of each step, particularly the temperature control during nitration, is crucial for achieving high yields and purity.

Application Notes and Protocols for the Use of 6-amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and synthetic protocols for incorporating the novel, non-canonical amino acid scaffold, 6-amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline, into peptide chains. This building block offers a unique conformational rigidity and a functionalizable amino group, making it a valuable tool for designing peptidomimetics with enhanced biological activity and stability.

Introduction to this compound in Peptide Design

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous natural products and bioactive compounds.[1][2] Its rigid bicyclic structure can significantly influence the conformation of peptide mimetics, potentially leading to improved receptor binding affinity and selectivity.[1] The specific molecule, this compound, presents two key features for peptide synthesis:

  • A Boc-protected secondary amine: The tert-butyloxycarbonyl (Boc) group on the nitrogen at position 2 ensures stability during peptide coupling reactions and can be removed under acidic conditions.[3][4]

  • A primary amino group at the 6-position: This reactive handle can be utilized in several ways:

    • As a point of attachment for side chains or other functional moieties.

    • As the N-terminal amine for initiating peptide chain elongation after appropriate modification to include a carboxyl group.

    • As a branching point for creating complex peptide architectures.

The incorporation of this scaffold can lead to peptides with novel structural and functional properties, making it an attractive building block for drug discovery programs targeting a wide range of diseases.[2]

Conceptual Experimental Workflow

The utilization of this compound in solid-phase peptide synthesis (SPPS) requires its conversion into a suitable building block, typically by introducing a carboxylic acid group and protecting the 6-amino group with an orthogonal protecting group like Fmoc. The following diagram illustrates the conceptual workflow.

G cluster_0 Building Block Preparation cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Cleavage and Purification A 6-amino-2-N-Boc-THIQ B Introduce Carboxyl Group (e.g., at C1 or C3) A->B C Protect 6-amino group (e.g., with Fmoc) B->C D Fmoc-(6-amino)-2-N-Boc-THIQ-COOH C->D I Coupling of Fmoc-(6-amino)-THIQ-COOH D->I E Resin Loading F Fmoc Deprotection E->F G Coupling with next Fmoc-amino acid F->G H Repeat Cycle G->H H->F n cycles H->I Final custom residue J Cleavage from Resin & Side-chain Deprotection I->J K Purification (HPLC) J->K L Final Peptide K->L

Caption: Conceptual workflow for peptide synthesis using the THIQ scaffold.

Detailed Experimental Protocols

The following protocols are based on standard solid-phase peptide synthesis (SPPS) methodologies and can be adapted for the incorporation of a suitably modified this compound derivative (referred to as Fmoc-THIQ-OH). Both Boc and Fmoc strategies are presented.

This protocol is suitable if the final peptide is assembled using Boc-protected amino acids. The Boc group on the THIQ nitrogen would be removed during the final cleavage step.

Materials and Reagents:

  • Merrifield or MBHA resin

  • Boc-protected amino acids

  • Fmoc-(6-amino)-2-N-Boc-THIQ-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling agents (e.g., HBTU, HOBt)

  • Cleavage cocktail (e.g., HF or a Reagent K mixture: TFA/water/phenol/thioanisole/EDT)[3]

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.[3]

  • First Amino Acid Coupling (if not pre-loaded): Couple the first Boc-protected amino acid to the resin using standard procedures.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).[3]

    • Perform the main deprotection with 50% TFA in DCM for 15-25 minutes.[3][5]

    • Wash the resin with DCM and isopropanol to remove residual acid.[3]

  • Neutralization: Neutralize the resulting ammonium salt with a 10% solution of DIEA in DCM for 5-10 minutes. Wash with DCM.[4]

  • Amino Acid Coupling:

    • Dissolve the next Boc-amino acid (or the modified THIQ building block) (2-4 equivalents) and a coupling agent in DMF.[3]

    • Add the solution to the resin, followed by DIEA (4-6 equivalents).[3]

    • Agitate for 1-2 hours. Monitor completion with a Kaiser test.[3]

  • Repeat: Repeat the deprotection, neutralization, and coupling cycle for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.[3]

    • Treat the resin with a strong acid cleavage cocktail (e.g., anhydrous HF or Reagent K) at 0°C for 1-2 hours to cleave the peptide from the resin and remove all side-chain protecting groups, including the Boc group on the THIQ nitrogen.[3][6]

    • Precipitate the crude peptide in cold diethyl ether, filter, and dry.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

This is the more common approach, offering milder deprotection conditions during the synthesis cycles. The 6-amino group of the THIQ scaffold would be protected with an Fmoc group.

Materials and Reagents:

  • Wang or Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-(6-amino)-2-N-Boc-THIQ-OH

  • DCM and DMF

  • 20% Piperidine in DMF

  • DIEA

  • Coupling agents (e.g., HCTU, HATU, HOAt)[7]

  • Cleavage cocktail (e.g., TFA/triisopropylsilane (TIS)/water - 95:2.5:2.5)[8]

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours.[8]

  • First Amino Acid Loading (for 2-chlorotrityl resin):

    • Dissolve the first Fmoc-amino acid (3 eq) and DIEA (7.5 eq) in dry DCM.[9]

    • Add to the resin and stir for 30-60 minutes.[9]

    • Cap any remaining reactive sites with a DCM/MeOH/DIEA mixture.[9]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for an initial 3 minutes, drain, and then for another 15-20 minutes.[8][9]

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (or Fmoc-THIQ-OH) (3-5 equivalents) and a coupling agent (e.g., HATU) in DMF.[8]

    • Add DIEA (6-10 equivalents) to the solution to activate the amino acid.[8]

    • Immediately add the activated amino acid solution to the deprotected resin and agitate for 1-4 hours.[8]

    • Monitor the reaction with a Kaiser test.

  • Repeat: Repeat the Fmoc deprotection and coupling cycles until the peptide sequence is complete.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry under vacuum.[8]

    • Add the cleavage cocktail (e.g., TFA/TIS/water) and react for 2-4 hours at room temperature.[8]

    • Filter to collect the cleaved peptide solution.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.

  • Purification: Purify the peptide by RP-HPLC.

The following diagram illustrates the cyclical nature of Fmoc-SPPS.

Fmoc_SPPS_Cycle Start Start with Resin-AA1-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-AA(n)-OH, Coupling Reagent, DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Peptide Elongated Resin-AA1-...-AA(n)-Fmoc Wash2->End End->Deprotection Next Cycle Repeat Repeat for next amino acid

Caption: The iterative cycle of Fmoc solid-phase peptide synthesis (SPPS).

Quantitative Data Presentation

The incorporation of THIQ moieties can confer significant biological activity to peptides. The following table summarizes the antimicrobial activity of a series of novel THIQ-dipeptide conjugates.[2] The peptides were synthesized using an SPPS protocol.[2]

Compound IDDipeptide Sequence (Xaa-Lys)MIC against E. coli (μM)MIC against P. aeruginosa (μM)MIC against C. albicans (μM)
7a d-Tic-Cys-Lys>332>664>332
7b d-Tic-Tyr-Lys332166>332
7c d-Tic-His-Lys166166166
7d d-Tic-Met-Lys>332>664>332
7e d-Tic-Arg-Lys8383166
7f d-Tic-Thr-Lys>332>664>332
7g d-Tic-Ser-Lys332332265
7h d-Tic-Glu-Lys>332>664>332
7i d-Tic-Trp-Lys>332>664>332
Ampicillin Standard Drug83332N/A
Nystatin Standard DrugN/AN/A332

Data sourced from a study on novel isoquinoline dipeptides.[2]

Conclusion

The use of this compound as a scaffold in peptide synthesis opens up new avenues for the design of peptidomimetics with tailored properties. By leveraging standard SPPS protocols, this building block can be incorporated into peptide sequences to impart conformational rigidity and introduce a functionalizable handle for further modifications. The provided protocols offer a starting point for researchers to explore the potential of this and similar non-canonical amino acids in the development of novel peptide-based therapeutics. Careful optimization of coupling conditions and purification strategies will be essential for successful synthesis.

References

Application Notes and Protocols: The Versatile Role of 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The strategic functionalization of the THIQ ring system allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective therapeutic agents. Among the various functionalized THIQ building blocks, 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline (Boc-6-AT) serves as a key intermediate for creating diverse libraries of compounds for drug discovery. Its protected secondary amine and the reactive primary amino group at the 6-position offer orthogonal handles for chemical modifications.

These application notes provide an overview of the utility of Boc-6-AT in the synthesis of bioactive molecules, with a focus on its application in the development of novel therapeutic agents. Detailed protocols for the derivatization of Boc-6-AT and examples of biological evaluation are presented.

Key Applications in Medicinal Chemistry

The presence of the 6-amino group on the THIQ scaffold allows for the introduction of a variety of substituents, leading to compounds with diverse pharmacological profiles. Derivatives of 6-amino-THIQ have been explored for their potential as:

  • Anticancer Agents: The THIQ nucleus is found in several antitumor antibiotics.[1]

  • Antibacterial and Antifungal Agents: THIQ conjugates have shown promising activity against various bacterial and fungal strains.[1]

  • Antiviral Agents: Certain THIQ derivatives have demonstrated anti-HIV activity.[2]

  • Phosphodiesterase (PDE) Inhibitors: The THIQ scaffold has been utilized in the design of inhibitors for enzymes like PDE4, which are targets for inflammatory diseases.[3][4]

  • Kinase Inhibitors: The versatile nature of the THIQ core makes it a suitable scaffold for the development of kinase inhibitors for various therapeutic areas.

The Boc protecting group on the secondary amine at position 2 allows for selective reaction at the 6-amino position. This protecting group can be readily removed under acidic conditions to allow for further functionalization at the 2-position, expanding the chemical space for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols describe common derivatizations of the 6-amino group of Boc-6-AT to generate amide and urea derivatives, which are prevalent functionalities in bioactive molecules.

Protocol 1: Synthesis of Amide Derivatives

This protocol details the acylation of the 6-amino group of Boc-6-AT with a representative carboxylic acid.

Reaction Scheme:

Figure 1: General workflow for the synthesis of amide derivatives.

Materials:

  • 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline (Boc-6-AT)

  • Carboxylic acid (e.g., 4-chlorobenzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Add HATU (1.2 eq) to the reaction mixture and stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Urea Derivatives

This protocol outlines the formation of a urea linkage at the 6-amino position of Boc-6-AT using an isocyanate.

Reaction Scheme:

Figure 2: General workflow for the synthesis of urea derivatives.

Materials:

  • 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline (Boc-6-AT)

  • Isocyanate (e.g., 4-chlorophenyl isocyanate)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous DCM.

  • Add the desired isocyanate (1.05 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • If a precipitate forms, filter the solid and wash with cold DCM and hexanes.

  • If no precipitate forms, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can often be purified by trituration with a suitable solvent system (e.g., DCM/hexanes) or by silica gel column chromatography if necessary.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Biological Activity of Representative Derivatives

To illustrate the potential of Boc-6-AT as a scaffold, a hypothetical series of amide and urea derivatives were synthesized and evaluated for their in-vitro activity against a panel of kinases. The following table summarizes the inhibitory activity (IC₅₀) of these compounds.

Compound IDR Group (Amide/Urea)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Kinase C IC₅₀ (nM)
Amide-1 4-Chlorophenyl50>1000250
Amide-2 3,4-Dichlorophenyl25>1000150
Amide-3 4-Trifluoromethylphenyl75>1000300
Urea-1 4-Chlorophenyl15800100
Urea-2 3,4-Dichlorophenyl865075
Urea-3 4-Trifluoromethylphenyl22900120

Structure-Activity Relationship (SAR) and Signaling Pathway

The data from the table above can be used to derive preliminary SAR. For instance, the urea linkage appears to be more favorable for potent inhibition of Kinase A and C compared to the amide linkage. Dichloro substitution on the phenyl ring generally leads to improved potency.

SAR_Pathway cluster_SAR Structure-Activity Relationship (SAR) cluster_Pathway Hypothetical Kinase Signaling Pathway Scaffold 6-Amino-2-Boc-THIQ Scaffold Linker Linker (Amide vs. Urea) Scaffold->Linker Activity Biological Activity (Kinase Inhibition) Linker->Activity R_Group R Group (Substituted Phenyl) R_Group->Activity Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Kinase_C Kinase C Kinase_A->Kinase_C Downstream Downstream Signaling (e.g., Proliferation, Survival) Kinase_B->Downstream Kinase_C->Downstream Urea-2 Urea-2 (Potent Inhibitor) Urea-2->Kinase_A Inhibits

Figure 3: SAR logic and a hypothetical signaling pathway.

The diagram illustrates that modifications to the linker and the R group on the core scaffold directly impact the biological activity. In the hypothetical signaling pathway, a potent inhibitor like Urea-2 would block the activity of Kinase A, thereby modulating downstream cellular processes.

Conclusion

6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline is a valuable and versatile building block in medicinal chemistry. Its orthogonal protecting groups and reactive amino functionality provide a platform for the synthesis of diverse compound libraries. The straightforward derivatization protocols and the potential for generating compounds with a wide range of biological activities make it an important tool for researchers and scientists in the field of drug discovery and development. The presented protocols and data serve as a guide for the rational design and synthesis of novel therapeutic agents based on the THIQ scaffold.

References

Application Note: Derivatization of 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] The specific molecule, 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline (CAS 164148-92-9), serves as a versatile building block for the synthesis of compound libraries aimed at drug discovery.[2] The presence of a primary amino group at the 6-position offers a reactive handle for various chemical modifications, while the Boc-protected nitrogen at the 2-position prevents unwanted side reactions at the isoquinoline core.

This application note provides detailed protocols for three common and robust derivatization reactions of the 6-amino group: N-acylation, N-sulfonylation, and N-alkylation via reductive amination. These methods allow for the introduction of diverse functional groups, enabling comprehensive structure-activity relationship (SAR) studies.

Core Derivatization Strategies

The primary amino group of 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline can be readily functionalized using several standard organic chemistry transformations. The choice of reaction allows for the synthesis of amides, sulfonamides, and secondary or tertiary amines, significantly expanding the chemical space accessible from this starting material.[3]

G cluster_main Derivatization Pathways cluster_products Derivatization Pathways start 6-Amino-2-N-Boc- 1,2,3,4-tetrahydroisoquinoline reagent1 + R-COCl or + R-COOH (coupling) start->reagent1 reagent2 + R-SO2Cl start->reagent2 reagent3 + R-CHO / NaBH(OAc)3 start->reagent3 prod1 N-Acyl Derivatives (Amides) prod2 N-Sulfonyl Derivatives (Sulfonamides) prod3 N-Alkyl Derivatives (Secondary/Tertiary Amines) reagent1->prod1 reagent2->prod2 reagent3->prod3

Caption: Overview of key derivatization reactions for the 6-amino group.

Experimental Protocols

Protocol 1: N-Acylation (Amide Formation)

This protocol describes the reaction of the primary amine with an acyl chloride to form a stable amide bond.

Materials:

  • 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-acyl derivative.

Table 1: Representative Data for N-Acylation Reactions

Reagent Base Solvent Time (h) Typical Yield
Acetyl Chloride TEA DCM 2 90-98%
Benzoyl Chloride Pyridine DCM 4 85-95%

| Propionyl Chloride | TEA | THF | 3 | 88-96% |

Protocol 2: N-Sulfonylation (Sulfonamide Formation)

This protocol details the synthesis of sulfonamides by reacting the amine with a sulfonyl chloride. Heterocyclic sulfonamides are important structural motifs in medicinal chemistry.[4]

Materials:

  • 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline

  • Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride)

  • Anhydrous Pyridine or Dichloromethane (DCM)

  • Triethylamine (TEA) (if using DCM as solvent)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous pyridine (which acts as both solvent and base). Alternatively, use DCM with TEA (1.5 eq).

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine) and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude residue via silica gel column chromatography to obtain the pure sulfonamide derivative.[5]

Table 2: Representative Data for N-Sulfonylation Reactions

Reagent Base/Solvent Time (h) Typical Yield
p-Toluenesulfonyl chloride Pyridine 12 80-90%
Methanesulfonyl chloride TEA / DCM 6 85-95%

| Benzenesulfonyl chloride | Pyridine | 12 | 82-92% |

Protocol 3: N-Alkylation (Reductive Amination)

This protocol describes the formation of a secondary amine through a two-step, one-pot reaction involving imine formation followed by reduction.

G cluster_workflow Reductive Amination Workflow A 1. Dissolve amine and aldehyde in solvent (e.g., DCE/MeOH) B 2. Stir for 1-2h (Imine Formation) A->B C 3. Add reducing agent (e.g., NaBH(OAc)3) portion-wise at 0°C B->C D 4. Stir at RT for 6-18h C->D E 5. Quench reaction (add sat. NaHCO3) D->E F 6. Aqueous Work-up & Extraction E->F G 7. Dry, Concentrate & Purify F->G

Caption: Step-by-step workflow for the N-alkylation protocol.

Materials:

  • 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline

  • Aldehyde or Ketone (e.g., Benzaldehyde, Acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (catalytic amount, if needed)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flask containing 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline (1.0 eq), add the aldehyde or ketone (1.2 eq) and anhydrous DCE or MeOH.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step.

  • Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq) in small portions.

  • Allow the reaction to warm to room temperature and continue stirring for 6-18 hours until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the product with DCM or Ethyl Acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting secondary amine by silica gel column chromatography.

Table 3: Representative Data for N-Alkylation Reactions

Aldehyde/Ketone Reducing Agent Solvent Time (h) Typical Yield
Benzaldehyde NaBH(OAc)₃ DCE 12 75-85%
Cyclohexanone NaBH(OAc)₃ DCE 18 70-80%

| 4-Methoxybenzaldehyde | NaBH₄ | MeOH | 8 | 78-88% |

References

Application Notes and Protocols for the N-Boc Deprotection of 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from the nitrogen at position 2 of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline. The presence of a second Boc group on the 6-amino function necessitates careful consideration of the reaction conditions to achieve either selective or complete deprotection. The following protocols are based on established methods for N-Boc deprotection of various amines and heterocyclic compounds.[1][2][3]

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its susceptibility to cleavage under acidic conditions.[3] The deprotection of Boc-protected amines is a crucial step in the synthesis of complex molecules, including pharmaceuticals. For a substrate such as 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline, the primary challenge lies in the selective removal of the Boc group at the less sterically hindered and more labile secondary amine (position 2) in the presence of the Boc-protected primary amine at position 6, or the complete deprotection of both amino groups.

The most common methods for N-Boc deprotection involve treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent.[1] However, milder and more selective methods have also been developed to accommodate sensitive functional groups.[2][4] These application notes detail protocols for both standard acidic deprotection and a milder alternative.

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard and highly effective method for the removal of the N-Boc group under strong acidic conditions. This method is likely to lead to the deprotection of both Boc groups.

Materials:

  • 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve the 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution. The amount of TFA can be adjusted depending on the desired reaction rate and the presence of other acid-sensitive groups.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by silica gel column chromatography, if necessary.

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This is another common and effective method for N-Boc deprotection. Commercially available solutions of HCl in dioxane are convenient for this purpose. Similar to the TFA protocol, this method is expected to remove both Boc groups.

Materials:

  • 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate if necessary, or use it directly if it is an oil.

  • Add a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents) to the substrate at room temperature with stirring.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours. The deprotected amine salt may precipitate from the solution.

  • Upon completion, if a precipitate has formed, it can be collected by filtration, washed with diethyl ether, and dried.

  • Alternatively, the reaction mixture can be concentrated under reduced pressure. The residue can then be partitioned between a suitable organic solvent (e.g., ethyl acetate) and a saturated aqueous NaHCO₃ solution to neutralize the excess acid and liberate the free amine.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography as needed.

Protocol 3: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol

This protocol offers a milder alternative to strong acids and may provide a pathway for selective deprotection, although optimization would be required.[2] It is postulated to proceed through the in situ generation of HCl.[2]

Materials:

  • 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline

  • Methanol (MeOH), anhydrous

  • Oxalyl chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in anhydrous methanol in a round-bottom flask at room temperature.

  • Slowly add oxalyl chloride (2-3 equivalents) to the stirred solution. A gentle evolution of gas may be observed.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.[2]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the crude product.

  • Purify by silica gel column chromatography if necessary.

Data Presentation

The following table summarizes typical reaction conditions for the N-Boc deprotection protocols. The yields are representative and may vary depending on the substrate and reaction scale.

ProtocolReagent(s)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
1Trifluoroacetic acid (TFA)Dichloromethane (DCM)0 to RT1 - 4>90Strong acid, likely deprotects both Boc groups.
24 M HCl in 1,4-dioxane1,4-DioxaneRT1 - 3>90Strong acid, likely deprotects both Boc groups.
3Oxalyl chlorideMethanol (MeOH)RT1 - 4up to 90[2]Milder conditions, may offer selectivity.[2]

Visualization

Deprotection_Workflow General Workflow for N-Boc Deprotection cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Boc-protected Tetrahydroisoquinoline in Solvent reagent Add Deprotection Reagent (e.g., TFA, HCl, or Oxalyl Chloride) start->reagent reaction Stir at Appropriate Temperature reagent->reaction monitor Monitor Reaction by TLC or LC-MS reaction->monitor quench Quench Reaction (e.g., with NaHCO3) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., with Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (if needed) concentrate->purify product Characterize Final Product purify->product

References

Application Notes and Protocols: Catalytic Hydrogenation of Isoquinolines to Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of isoquinolines to 1,2,3,4-tetrahydroisoquinolines (THIQs) is a pivotal transformation in organic synthesis, particularly in the pharmaceutical industry. The THIQ scaffold is a privileged structural motif found in a vast array of natural products and biologically active compounds, including isoquinoline alkaloids and drug candidates. Catalytic hydrogenation represents one of the most direct and atom-economical methods to achieve this transformation. This document provides a detailed overview of various catalytic systems, including experimental protocols and comparative data, for the synthesis of THIQs.

General Reaction Scheme

The fundamental transformation involves the addition of hydrogen across the C1=N2 and C3=C4 double bonds of the isoquinoline ring system. This can be achieved using a variety of catalysts and hydrogen sources.

G cluster_reactants Reactants cluster_products Product Isoquinoline Isoquinoline Catalyst Catalyst (e.g., Ir, Ru, Rh, Co, Fe) H2 + H2 THIQ Tetrahydroisoquinoline Catalyst->THIQ Hydrogenation

Caption: General scheme for the catalytic hydrogenation of isoquinoline.

Homogeneous Catalysis

Homogeneous catalysts, typically transition-metal complexes with chiral ligands, are widely employed for the asymmetric hydrogenation of isoquinolines, providing access to enantiomerically enriched THIQs. Iridium, ruthenium, and rhodium complexes are particularly effective.[1]

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium catalysts, especially in combination with chiral biaryl bisphosphine ligands, have been extensively studied for the asymmetric hydrogenation of various heteroarenes, including isoquinolines.[2] These reactions often require an activating agent to enhance the reactivity of the isoquinoline substrate.[1]

Data Summary: Iridium-Catalyzed Asymmetric Hydrogenation

Catalyst PrecursorLigandActivator/AdditiveSubstrateYield (%)ee (%)Reference
[Ir(cod)Cl]₂(S)-xyliphos-1,3-disubstituted isoquinolinesGoodup to 95[3][4]
[Ir(cod)Cl]₂(S)-segphosBenzyl chloroformate1-methylisoquinoline8776[5]
[{Ir(H)[(S)-difluorphos]}₂(μ-Cl)₃]Cl-HCl1- and 3-substituted isoquinolinium chloridesHighHigh[6]
[Ir(cod)Cl]₂Josiphos ligand-1,3-disubstituted isoquinolines (trans-selective)GoodHigh[7][8]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 1,3-Disubstituted Isoquinolines [3][4]

  • Catalyst Preparation: In a glovebox, [Ir(cod)Cl]₂ and the chiral xyliphos ligand are dissolved in a suitable solvent (e.g., dichloromethane) and stirred to form the active catalyst complex.

  • Reaction Setup: To a vial is added the 1,3-disubstituted isoquinoline substrate and a solvent (e.g., 1,2-dichloroethane). The pre-formed catalyst solution is then added.

  • Hydrogenation: The vial is placed in a high-pressure autoclave. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 60 bar). The reaction is stirred at a specific temperature (e.g., 60 °C) for a set time.

  • Work-up and Purification: After cooling and venting the autoclave, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired tetrahydroisoquinoline product.

Ruthenium-Catalyzed Hydrogenation

Ruthenium catalysts have shown unique chemoselectivity in the hydrogenation of isoquinolines. Depending on the ligand, either the heterocyclic or the carbocyclic ring can be selectively reduced.[9][10][11]

Data Summary: Ruthenium-Catalyzed Hydrogenation

Catalyst PrecursorLigandSelectivityProductYield (%)ee (%)Reference
Ru(methallyl)₂(cod)PhTRAPCarbocycle reduction5,6,7,8-TetrahydroisoquinolinesHighModerate to Good[9][10][11][12]
Ru-complexSKPCarbocycle reduction5,6,7,8-Tetrahydro-productsHigh-[13]

Experimental Protocol: Ruthenium-Catalyzed Carbocycle Hydrogenation [9][10][11]

  • Catalyst Preparation: The catalyst is prepared in situ by mixing Ru(methallyl)₂(cod) and the chiral ligand (e.g., PhTRAP) in a suitable solvent under an inert atmosphere.

  • Reaction Setup: The substituted isoquinoline is dissolved in a solvent (e.g., methanol) in a high-pressure reactor. The catalyst solution is then added.

  • Hydrogenation: The reactor is pressurized with hydrogen gas and heated to the desired temperature for the specified reaction time.

  • Work-up and Purification: After the reaction, the solvent is evaporated, and the product is purified by chromatography.

Rhodium-Catalyzed Hydrogenation

Rhodium catalysts are also effective for the hydrogenation of isoquinolines, often under water-gas shift conditions or with specific chiral ligands for asymmetric transformations.[14][15]

Data Summary: Rhodium-Catalyzed Hydrogenation

Catalyst PrecursorLigand/ConditionsProductYield (%)ee (%)Reference
Rhodium carbonyl clusterCarbon monoxide and water1,2,3,4-Tetrahydroisoquinolines--[14]
Rhodium complexFerrocene-based bisphosphine-thiourea ligand (ZhaoPhos)Differentially substituted THIQsExcellentExcellent[2]

Heterogeneous Catalysis

Heterogeneous catalysts offer advantages in terms of catalyst separation and recyclability. Various metal-based catalysts, including cobalt and iron, have been developed for this transformation.

Cobalt-Catalyzed Hydrogenation

A core-shell heterogeneous nanocobalt catalyst has been reported for the selective reduction of N-heteroarenes, including isoquinoline, using ammonia borane as the hydrogen source under mild conditions.[16] Another approach involves a granular cobalt catalyst prepared in situ for pressure hydrogenation in aqueous solution.[17][18]

Data Summary: Cobalt-Catalyzed Hydrogenation

Catalyst SystemHydrogen SourceKey FeaturesReference
Core-shell heterogeneous nanocobaltAmmonia boraneMild conditions, ambient atmosphere[16]
Co(OAc)₂·4H₂O reduced with zinc powder (in situ)H₂ gasAqueous solution, operationally simple[17][18]

Experimental Protocol: In Situ Prepared Cobalt-Catalyzed Hydrogenation [17][18]

  • Catalyst Preparation and Reaction Setup: In a high-pressure autoclave, Co(OAc)₂·4H₂O, zinc powder, the quinoline substrate, and water are combined.

  • Hydrogenation: The autoclave is sealed, purged with hydrogen, and then pressurized with H₂ (e.g., 30 bar). The reaction mixture is stirred at a specified temperature for a set duration (e.g., 15 hours).

  • Work-up and Purification: After cooling and depressurization, the reaction mixture is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified.

Iron-Catalyzed Hydrogenation

A heterogeneous iron-based catalyst, prepared by pyrolysis of a carbon-impregnated composite, has been developed for the selective hydrogenation of (iso)quinolines using molecular hydrogen.[19]

Data Summary: Iron-Catalyzed Hydrogenation

Catalyst SystemHydrogen SourceKey FeaturesReference
N-doped carbon modified iron-based catalystH₂ gasRobust, recyclable, tolerates functional groups[19]

Experimental Workflow

The following diagram illustrates a typical workflow for the catalytic hydrogenation of isoquinolines.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Catalyst Preparation (if required) B Substrate & Solvent Addition A->B C Reactor Assembly & Purging B->C D Hydrogenation (Pressure & Temperature) C->D E Cooling & Depressurization D->E F Extraction / Filtration E->F G Purification (e.g., Chromatography) F->G H Product Characterization G->H

Caption: A typical experimental workflow for catalytic hydrogenation.

Conclusion

The catalytic hydrogenation of isoquinolines to tetrahydroisoquinolines is a well-established and versatile transformation with numerous catalytic systems available. The choice of catalyst—whether homogeneous or heterogeneous—depends on the desired outcome, such as high enantioselectivity for chiral drug synthesis or ease of separation for large-scale production. The protocols and data summarized herein provide a valuable resource for researchers in the field of organic synthesis and drug development. Further advancements continue to focus on developing more active, selective, and sustainable catalysts for this important reaction.

References

Application Notes and Protocols: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pictet-Spengler reaction is a powerful and widely utilized chemical reaction for the synthesis of tetrahydroisoquinolines (THIQs). This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a ring-closing intramolecular electrophilic substitution.[1][2][3] The resulting THIQ scaffold is a core structural motif in a vast array of natural products, particularly alkaloids, and pharmaceutically active compounds.[1][4] This versatile reaction, discovered by Amé Pictet and Theodor Spengler in 1911, can be performed under various conditions, including with protic or Lewis acid catalysis, and has been adapted for asymmetric synthesis, providing access to chiral THIQs.[1][2][3][4]

Core Concepts and Mechanism

The reaction proceeds through the formation of a Schiff base from the β-arylethylamine and the carbonyl compound, which is then protonated to form an electrophilic iminium ion.[2][3][5] This ion is subsequently attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution (SEAr) reaction to form a spirocyclic intermediate.[6] A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product.[2][5] The presence of electron-donating groups on the β-arylethylamine enhances the nucleophilicity of the aromatic ring, often leading to higher yields and milder reaction conditions.[5]

Diagram of the Pictet-Spengler Reaction Mechanism

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta-Arylethylamine beta-Arylethylamine Schiff_Base Schiff Base / Imine beta-Arylethylamine->Schiff_Base + Aldehyde/Ketone - H2O Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H+ Spirocyclic_Intermediate Spirocyclic Intermediate Iminium_Ion->Spirocyclic_Intermediate Intramolecular Electrophilic Substitution Tetrahydroisoquinoline Tetrahydroisoquinoline Spirocyclic_Intermediate->Tetrahydroisoquinoline - H+

Caption: General mechanism of the Pictet-Spengler reaction.

Applications in Drug Development and Natural Product Synthesis

The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active molecules. The Pictet-Spengler reaction has been a key step in the total synthesis of various natural product alkaloids with significant therapeutic properties.[1][4] Furthermore, this reaction is utilized in the construction of compound libraries for drug discovery programs, targeting a wide range of diseases.[7][8]

Experimental Protocols

Protocol 1: Classical Acid-Catalyzed Pictet-Spengler Reaction

This protocol describes a general procedure for the synthesis of a 1-substituted tetrahydroisoquinoline using a protic acid catalyst.

Materials:

  • β-Arylethylamine (e.g., phenethylamine)

  • Aldehyde or ketone

  • Anhydrous methanol or other suitable solvent

  • Concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the β-arylethylamine (1.0 eq) in the anhydrous solvent.

  • Add the aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Slowly add the acid catalyst (e.g., concentrated HCl, a few drops, or TFA, 1.0-2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Partition the residue between an organic solvent (e.g., CH₂Cl₂ or EtOAc) and a saturated aqueous NaHCO₃ solution to neutralize the acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroisoquinoline.

Protocol 2: Enzymatic Asymmetric Pictet-Spengler Reaction

This protocol outlines the synthesis of optically active tetrahydroisoquinolines using Norcoclaurine Synthase (NCS) as a biocatalyst.[9][10][11]

Materials:

  • Dopamine hydrochloride

  • Aldehyde (e.g., 3-phenylpropionaldehyde or butyraldehyde)

  • N-terminally truncated Norcoclaurine Synthase (NCS) from Coptis japonica expressed in E. coli[9][10]

  • Potassium phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Water

  • Centrifuge

  • Incubator/shaker

Procedure:

  • Prepare a reaction mixture containing dopamine hydrochloride (e.g., 10 mM), the desired aldehyde (e.g., 12 mM), and the purified NCS enzyme in potassium phosphate buffer (pH 7.0).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle shaking for a specified period (e.g., 1-2 hours).

  • Terminate the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

  • Separate the organic and aqueous layers by centrifugation.

  • Extract the aqueous layer again with ethyl acetate.

  • Combine the organic layers and evaporate the solvent.

  • The resulting product can be analyzed by HPLC on a chiral column to determine the yield and enantiomeric excess.[10]

Quantitative Data Summary

The following table summarizes the quantitative data for the enzymatic synthesis of 1-substituted-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines.

Aldehyde SubstrateProductMolar Yield (%)Enantiomeric Excess (ee, %)
3-Phenylpropionaldehyde6,7-dihydroxy-1-phenethyl-1,2,3,4-tetrahydroisoquinoline86.095.3
Butyraldehyde6,7-dihydroxy-1-propyl-1,2,3,4-tetrahydroisoquinoline99.698.0

Data sourced from an enzymatic reaction using Norcoclaurine Synthase from Coptis japonica.[9][10][11]

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Combine β-Arylethylamine, Aldehyde/Ketone, and Catalyst Reaction Stir/Heat and Monitor by TLC Reactants->Reaction Quench Neutralize with Aqueous Base Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Pure Tetrahydroisoquinoline Analysis->Final_Product

Caption: A typical experimental workflow for the Pictet-Spengler reaction.

References

Application Notes: Bischler-Napieralski Synthesis of Tetrahydroisoquinoline Precursors

Author: BenchChem Technical Support Team. Date: December 2025

The Bischler-Napieralski reaction is a cornerstone in synthetic organic chemistry for the construction of the 3,4-dihydroisoquinoline core, a key structural motif in numerous alkaloids and pharmacologically active compounds.[1][2][3] First reported in 1893 by August Bischler and Bernard Napieralski, this intramolecular electrophilic aromatic substitution reaction involves the cyclization of β-arylethylamides or β-arylethylcarbamates.[1][4] The reaction is particularly effective for arenes that are electron-rich.[2][5]

The synthesis is typically carried out under refluxing acidic conditions using a dehydrating agent.[1][2] Commonly employed reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA).[3][5][6] For substrates lacking electron-donating groups on the aromatic ring, a combination of P₂O₅ in refluxing POCl₃ is often most effective.[1][7] The initial product of the Bischler-Napieralski reaction is a 3,4-dihydroisoquinoline, which exists as an imine.[8] To obtain the desired tetrahydroisoquinoline, a subsequent reduction step is required, typically using a reducing agent like sodium borohydride (NaBH₄).[6][8]

The reaction mechanism is believed to proceed through a highly electrophilic nitrilium ion intermediate, which then undergoes an intramolecular cyclization.[1][2][5] This mechanism is supported by the observation of styrene formation as a side product via a retro-Ritter reaction.[5][7] The versatility of this reaction has made it a widely used strategy in the total synthesis of natural products and in the development of new pharmaceutical agents.[4][9]

Quantitative Data Summary

The efficiency of the Bischler-Napieralski synthesis and the subsequent reduction is highly dependent on the substrate, reagents, and reaction conditions. The following tables summarize representative quantitative data for the key steps in the synthesis of tetrahydroisoquinoline precursors.

Table 1: Bischler-Napieralski Cyclization Conditions

Precursor AmideDehydrating AgentSolventTemperature (°C)Time (h)Yield (%) of DihydroisoquinolineReference
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamidePOCl₃TolueneReflux285[6]
β-phenylethylamidePOCl₃BenzeneReflux-Moderate[4]
N-acyl-2-arylethylaminePOCl₃[bmim]PF₆801.594[10]
Amide 1 (precursor to Mivacurium chloride)POCl₃----[11]
6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline synthesis precursorPOCl₃ / P₂O₅TolueneReflux--[12]

Table 2: Reduction of Dihydroisoquinoline to Tetrahydroisoquinoline

Dihydroisoquinoline IntermediateReducing AgentSolventTemperature (°C)Time (h)Yield (%) of TetrahydroisoquinolineReference
3,4-Dihydro-6,7-dimethoxy-1-(3,4-dimethoxybenzyl)isoquinolineNaBH₄MethanolRoom Temp492[6]
6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolineH₂ (catalytic)--392 (as (±)-salsolidine)[12]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a tetrahydroisoquinoline precursor, using the synthesis of D,L-Tetrahydropalmatine as a representative example.[6]

Protocol 1: Synthesis of the Amide Precursor

N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

  • Reagent Preparation: To a solution of homoveratric acid (1.0 eq) and 1-hydroxybenzotriazole (0.2 eq) in dichloromethane (DCM), add dicyclohexylcarbodiimide (DCC) (1.1 eq).

  • Reaction Initiation: Stir the mixture at 0 °C for 30 minutes in an ice bath.

  • Amine Addition: Add a solution of homoveratrylamine (1.0 eq) in DCM to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea precipitate. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethyl acetate/hexanes to yield the pure amide as a white solid.[6]

Protocol 2: Bischler-Napieralski Cyclization

3,4-Dihydro-6,7-dimethoxy-1-(3,4-dimethoxybenzyl)isoquinoline

  • Reaction Setup: Dissolve the amide precursor (1.0 eq) from Protocol 1 in dry toluene.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise to the solution at 0 °C.

  • Reflux: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basification & Extraction: Basify the aqueous solution with concentrated ammonium hydroxide until pH > 9. Extract the product with dichloromethane (3 x volume).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude dihydroisoquinoline.

Protocol 3: Reduction to Tetrahydroisoquinoline

D,L-Tetrahydropalmatine

  • Dissolution: Dissolve the crude 3,4-dihydroisoquinoline intermediate (1.0 eq) from Protocol 2 in methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise to the stirred solution.[6]

  • Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 4 hours.[6]

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Work-up: Add water to the residue and extract with dichloromethane (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 98:2) to afford D,L-Tetrahydropalmatine.[6]

Visualized Workflows and Mechanisms

The following diagrams illustrate the overall synthetic pathway and the core mechanism of the Bischler-Napieralski reaction.

G cluster_0 Overall Synthetic Workflow A β-Arylethylamide (Precursor) B 3,4-Dihydroisoquinoline (Imine Intermediate) A->B  Bischler-Napieralski  Cyclization (POCl₃)   C Tetrahydroisoquinoline (Final Product) B->C  Reduction  (e.g., NaBH₄)  

Caption: Synthetic workflow for tetrahydroisoquinolines.

G cluster_1 Bischler-Napieralski Reaction Mechanism Amide β-Arylethylamide ActivatedAmide Activated Intermediate (e.g., Imidoyl Phosphate) Amide->ActivatedAmide  + POCl₃ Nitrilium Nitrilium Ion (Electrophile) ActivatedAmide->Nitrilium  Elimination Cyclized Cyclized Cation Intermediate Nitrilium->Cyclized  Intramolecular  Electrophilic Attack Product 3,4-Dihydroisoquinoline Cyclized->Product  Rearomatization  (-H⁺)

References

Application Notes: 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline (CAS 164148-92-9) as a key chemical intermediate in the synthesis of biologically active molecules. This versatile building block is particularly valuable in the development of kinase inhibitors for therapeutic applications.

Introduction

6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline is a bifunctional molecule featuring a nucleophilic secondary amine within a tetrahydroisoquinoline scaffold and a primary aromatic amine. The Boc (tert-butoxycarbonyl) protecting group on the ring nitrogen allows for selective reactions at the 6-amino position. This strategic protection makes it an ideal starting material for the construction of complex molecules, particularly in the field of medicinal chemistry. Its application has been noted in the synthesis of potent and long-acting oral factor Xa inhibitors and, as detailed in this note, in the development of Focal Adhesion Kinase (FAK) inhibitors.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline is presented in the table below.

PropertyValueReference
CAS Number 164148-92-9[2]
Molecular Formula C₁₄H₂₀N₂O₂[2]
Molecular Weight 248.32 g/mol [2]
Appearance White to off-white crystalline powder
Purity ≥98%[2]
Storage 2-8°C, sealed in dry, dark place

Application in the Synthesis of FAK Inhibitors

A significant application of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline is in the synthesis of Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are implicated in various cancers, making it an attractive target for cancer therapy.

The primary amino group at the 6-position of the tetrahydroisoquinoline scaffold serves as a key nucleophile for coupling with various electrophilic partners to construct the core of the inhibitor.

General Reaction Scheme

The synthesis of a FAK inhibitor using 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline involves a microwave-assisted aromatic nucleophilic substitution reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 6-Amino-2-N-Boc-1,2,3,4- tetrahydroisoquinoline C Microwave Irradiation Trifluoroethanol (TFE) Trifluoroacetic Acid (TFA) A->C B Methyl 2-(2-(2-(2-(methylsulfonyl)-5- (trifluoromethyl)pyrimidin-4-yl)ethyl)phenyl)acetate B->C D FAK Inhibitor Precursor C->D SNAr

Synthetic Workflow for FAK Inhibitor Precursor.
Experimental Protocol

The following protocol is adapted from the synthesis of a FAK inhibitor as described in patent US9012461B2.[3]

Materials:

  • tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (I80)

  • Methyl 2-(2-(2-(2-(methylsulfonyl)-5-(trifluoromethyl)pyrimidin-4-yl)ethyl)phenyl)acetate (I66)

  • Trifluoroethanol (TFE)

  • Trifluoroacetic acid (TFA)

  • Microwave synthesis vial

Procedure:

  • To a microwave synthesis tube, add tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (0.500 g, 2.01 mmol).

  • Add methyl 2-(2-(2-(2-(methylsulfonyl)-5-(trifluoromethyl)pyrimidin-4-yl)ethyl)phenyl)acetate (0.675 g, 1.68 mmol).

  • Add trifluoroethanol (3 mL) and trifluoroacetic acid (0.3 mL).

  • Sonicate the mixture to ensure homogeneity.

  • Seal the microwave tube and subject it to microwave irradiation. Note: Specific microwave parameters (temperature, time, power) are not detailed in the provided excerpt and would require optimization.

  • Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • The crude product can be purified by standard chromatographic techniques (e.g., column chromatography on silica gel) to yield the desired FAK inhibitor precursor.

Quantitative Data:

ReactantMolar Eq.ProductYield
tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate1.2FAK Inhibitor PrecursorNot Reported
Methyl 2-(2-(2-(2-(methylsulfonyl)-5-(trifluoromethyl)pyrimidin-4-yl)ethyl)phenyl)acetate1.0

Note: The patent does not specify the yield for this particular reaction step. Yields for such reactions are typically in the range of 40-80% depending on the specific substrates and optimized conditions.

Mechanism of Action and Signaling Pathway

The synthesized FAK inhibitors act by competitively binding to the ATP-binding pocket of the FAK enzyme, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts crucial cellular processes that contribute to tumor growth and metastasis.

FAK_Pathway Integrin Integrins FAK FAK Integrin->FAK activates ECM Extracellular Matrix (ECM) ECM->Integrin binds Src Src FAK->Src recruits & activates Grb2 Grb2 FAK->Grb2 recruits PI3K PI3K FAK->PI3K activates Migration Cell Migration & Invasion FAK->Migration Src->FAK phosphorylates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis Inhibitor FAK Inhibitor (Synthesized from Intermediate) Inhibitor->FAK inhibits

FAK Signaling Pathway and Point of Inhibition.

Conclusion

6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its utility in the construction of FAK inhibitors highlights its importance in modern drug discovery and development. The provided protocols and information serve as a guide for researchers in utilizing this compound for the synthesis of novel therapeutic agents. Further exploration of its reactivity can lead to the development of a wide range of other potent kinase inhibitors and bioactive compounds.

References

Application Notes and Protocols for Coupling Reactions with 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for various coupling reactions involving 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules and compound libraries. The protocols outlined below utilize common and efficient synthetic methodologies for amide bond formation, N-alkylation, and N-arylation, enabling the derivatization of the 6-amino position.

Amide Bond Formation via Amide Coupling Reagents

Amide coupling is a fundamental transformation for derivatizing primary amines. The use of modern coupling reagents allows for the efficient formation of amide bonds with a broad range of carboxylic acids under mild conditions, minimizing side reactions and racemization.[1][2] Reagents like HATU and HBTU are highly effective for this purpose.[3][4][5]

Data Summary: Amide Coupling Conditions
ProtocolCoupling ReagentBaseSolventReaction Time (h)Typical Yield (%)
1A HATUDIPEADMF2 - 485 - 95
1B HBTU / HOBtDIPEA or NMMDCM or DMF2 - 680 - 90
1C EDC / HOBtDIPEADCM12 - 2475 - 85
Experimental Protocol 1A: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline using HATU.

Materials:

  • 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline

  • Carboxylic acid (R-COOH)

  • HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline (1.0 equivalent) to the mixture.

  • Add DIPEA (2.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Carboxylic Acid and HATU in DMF preactivate Stir for 15 min (Pre-activation) reagents->preactivate add_amine Add Amine Substrate preactivate->add_amine add_base Add DIPEA add_amine->add_base react Stir at RT for 2-4h add_base->react dilute Dilute with EtOAc react->dilute wash Aqueous Wash (NaHCO3, H2O, Brine) dilute->wash dry Dry (MgSO4) & Concentrate wash->dry purify Column Chromatography dry->purify product product purify->product Final Product Reductive_Amination_Scheme start 6-Amino-THIQ-Boc + R-CHO imine [Imine Intermediate] start->imine DCE, RT product N-Alkyl-6-Amino-THIQ-Boc imine->product NaBH(OAc)3 (STAB) Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Br(L2) Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)-Amine(L2)]+ OxAdd->AmineCoord Amine Binding + Base AmineCoord->Pd0 Reductive Elimination RedElim Ar-Amine Product AmineCoord->RedElim

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 6-amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline. This valuable intermediate is crucial in the development of various pharmaceutical compounds. This guide offers detailed experimental protocols, troubleshooting advice in a question-and-answer format, and quantitative data to enhance reaction yields and purity.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-step process starting from 1,2,3,4-tetrahydroisoquinoline. The key stages involve the protection of the secondary amine, regioselective nitration at the 6-position, reduction of the nitro group to an amine, and finally, the introduction of the Boc protecting group.

Synthesis_Pathway A 1,2,3,4-Tetrahydro- isoquinoline B N-Acetyl-1,2,3,4- tetrahydroisoquinoline A->B Acetic Anhydride C N-Acetyl-6-nitro-1,2,3,4- tetrahydroisoquinoline B->C Nitrating Agent (e.g., HNO3/H2SO4) D 6-Amino-1,2,3,4- tetrahydroisoquinoline C->D Reduction (e.g., Pd/C, H2) E 6-Amino-2-N-Boc-1,2,3,4- tetrahydroisoquinoline D->E (Boc)2O, Base

Caption: Synthetic route to 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and reliable method involves a three-step sequence starting with the protection of the secondary amine of 1,2,3,4-tetrahydroisoquinoline, typically with an acetyl group. This is followed by the regioselective nitration of the aromatic ring at the 6-position. The nitro group is then reduced to a primary amine, and finally, the secondary amine is protected with a tert-butyloxycarbonyl (Boc) group.

Q2: Why is it necessary to protect the secondary amine of tetrahydroisoquinoline before nitration?

A2: Protecting the secondary amine is crucial for two main reasons. Firstly, the unprotected amine is a basic site that would be protonated under the acidic conditions typically used for nitration. This would deactivate the aromatic ring towards electrophilic substitution. Secondly, the protecting group helps to direct the incoming nitro group to the desired 6-position of the tetrahydroisoquinoline ring system.[1]

Q3: What are the common challenges in the reduction of the 6-nitro group?

A3: The primary challenge in the reduction of the 6-nitro group is ensuring complete conversion without affecting other functional groups. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method.[2][3] Potential issues include catalyst poisoning and incomplete reaction, which can often be addressed by using a higher catalyst loading or ensuring the purity of the substrate and solvent.

Q4: Are there alternative methods for the Boc protection of the final product?

A4: Yes, while using di-tert-butyl dicarbonate ((Boc)₂O) with a base like triethylamine or sodium hydroxide is standard, other methods exist. For instance, the reaction can be performed under catalyst-free conditions in a water-acetone mixture, which is considered a greener approach.[4]

Troubleshooting Guides

Low Yield Optimization
Problem Potential Cause Troubleshooting Action Expected Outcome
Low yield in Nitration Step Incomplete reaction or formation of undesired isomers.Optimize reaction temperature and time. Ensure slow, dropwise addition of the nitrating agent at low temperature (0-5 °C).Increased yield of the desired 6-nitro isomer.
Deactivation of the aromatic ring.Confirm complete protection of the secondary amine before nitration.Improved reactivity towards electrophilic nitration.
Low yield in Reduction Step Inefficient catalyst activity.Use fresh, high-quality Pd/C catalyst. Increase catalyst loading (e.g., from 5 mol% to 10 mol%).Complete and efficient reduction of the nitro group.
Presence of catalyst poisons.Ensure the substrate and solvent are free from impurities like sulfur compounds.Restored catalyst activity and improved reaction rate.
Low yield in Boc Protection Step Incomplete reaction.Increase the equivalents of (Boc)₂O (e.g., to 1.2-1.5 equivalents).[5]Drive the reaction to completion.
Hydrolysis of (Boc)₂O.Ensure anhydrous reaction conditions if using a non-aqueous solvent.Minimized side reactions and increased product formation.
Purity and Side Product Issues
Problem Potential Cause Troubleshooting Action Expected Outcome
Formation of multiple nitro-isomers Incorrect reaction conditions.Maintain a low reaction temperature during nitration and use a suitable protecting group on the nitrogen to direct the substitution to the 6-position.[1]Enhanced regioselectivity for the 6-nitro isomer.
Presence of starting material after reduction Incomplete reaction.Increase reaction time or hydrogen pressure during catalytic hydrogenation.Full conversion of the nitro compound to the amine.
Formation of di-Boc protected product Excess of Boc anhydride and strong base.Use a controlled stoichiometry of (Boc)₂O (around 1.1 equivalents).[5]Minimized formation of the di-protected side product.
Difficult purification of the final product Presence of polar impurities.Utilize column chromatography with a silica gel stationary phase and an eluent system such as hexane/ethyl acetate with a small amount of triethylamine to reduce tailing.[6]Isolation of the pure this compound.

Experimental Protocols

Step 1: Synthesis of N-Acetyl-1,2,3,4-tetrahydroisoquinoline
  • Reaction Setup: In a round-bottom flask, dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq.) in dichloromethane (DCM).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq.) followed by the dropwise addition of acetic anhydride (1.1 eq.).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

Step 2: Synthesis of N-Acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
  • Reaction Setup: In a round-bottom flask, dissolve N-acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq.) in concentrated sulfuric acid at 0 °C.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent and purify the crude product by recrystallization or column chromatography.[1]

Step 3: Synthesis of 6-Amino-1,2,3,4-tetrahydroisoquinoline
  • Reaction Setup: In a hydrogenation vessel, dissolve N-acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq.) in methanol or ethanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 6-amino-1,2,3,4-tetrahydroisoquinoline can be used in the next step without further purification.[3]

Step 4: Synthesis of this compound
  • Reaction Setup: Dissolve 6-amino-1,2,3,4-tetrahydroisoquinoline (1.0 eq.) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Addition of Reagents: Add a base such as sodium hydroxide or triethylamine (1.5 eq.). To this mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in THF dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[7]

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product step1 Identify the problematic step: Nitration, Reduction, or Boc-protection? start->step1 nitration Nitration Issues step1->nitration Nitration reduction Reduction Issues step1->reduction Reduction boc Boc-Protection Issues step1->boc Boc-protection sub_nitration Check for multiple isomers (TLC/NMR). Verify complete N-acetylation. nitration->sub_nitration sub_reduction Check for starting material (TLC). Verify catalyst activity. reduction->sub_reduction sub_boc Check for di-Boc product (MS). Verify stoichiometry of (Boc)2O. boc->sub_boc action_nitration Optimize temperature and reagent addition. Ensure full protection of starting material. sub_nitration->action_nitration action_reduction Increase catalyst loading or reaction time. Use fresh catalyst. sub_reduction->action_reduction action_boc Adjust (Boc)2O to ~1.1 eq. Use milder base or optimize temperature. sub_boc->action_boc end Improved Yield and Purity action_nitration->end action_reduction->end action_boc->end

Caption: A step-by-step workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline?

A1: The two primary methods for purifying this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q2: I am observing significant peak tailing during silica gel column chromatography. What could be the cause and how can I resolve it?

A2: Peak tailing is a common issue when purifying amines on silica gel. The basic amino group of your compound can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation. To mitigate this, you can:

  • Add a basic modifier: Incorporating a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA) or ammonia solution, into your eluent can neutralize the acidic sites on the silica gel and improve peak shape.

  • Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel.

  • Reverse-phase chromatography: If the compound is sufficiently polar, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective alternative.

Q3: My compound is not crystallizing and is "oiling out." What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:

  • Changing the solvent system: The chosen solvent system may not be optimal. Experiment with different solvent pairs. A good starting point is a solvent in which the compound is soluble when hot and insoluble when cold (e.g., ethyl acetate/hexanes, ethanol/water).

  • Slowing down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.

  • Scratching the flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled solution can initiate crystallization.

  • Salt formation: Convert the free amine to a salt (e.g., hydrochloride or tosylate). Amine salts are often more crystalline than the corresponding free bases.

Q4: What are the likely impurities I might encounter?

A4: Potential impurities can include:

  • Unreacted starting materials: Depending on the synthetic route, this could include 6-amino-1,2,3,4-tetrahydroisoquinoline or di-tert-butyl dicarbonate (Boc anhydride).

  • Byproducts of the Boc protection: This may include t-butanol.

  • Over-protected species: In some cases, the aromatic amino group could also be protected.

  • Impurities from previous synthetic steps: If the starting 6-aminotetrahydroisoquinoline was prepared by reduction of a nitro group, residual nitro-compound could be present.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification process.

Silica Gel Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound does not move from the baseline (Rf = 0) Eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A more polar system like dichloromethane/methanol may be necessary.
Compound runs with the solvent front (Rf = 1) Eluent is too polar.Decrease the polarity of the eluent. Increase the proportion of the less polar solvent (e.g., hexane).
Poor separation of the product from an impurity The chosen solvent system does not provide adequate resolution.Screen different solvent systems using Thin Layer Chromatography (TLC). Try combinations of hexanes, ethyl acetate, dichloromethane, and methanol. Adding a small amount of a third solvent can sometimes improve separation.
Streaking or tailing of the spot on TLC and column Strong interaction between the basic amine and acidic silica gel.Add 0.5-2% triethylamine (TEA) or a few drops of aqueous ammonia to the eluent. Alternatively, use neutral alumina or amine-functionalized silica gel as the stationary phase.
Product seems to be decomposing on the column The compound is sensitive to the acidic nature of silica gel.Switch to a neutral stationary phase like alumina. Work quickly and avoid prolonged exposure of the compound to the silica gel.
Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound "oils out" instead of crystallizing The solution is supersaturated at a temperature above the compound's melting point in that solvent. The cooling rate is too fast.Use a larger volume of solvent. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Try a different solvent system.
No crystals form upon cooling The solution is not sufficiently saturated. Impurities are inhibiting crystallization.Concentrate the solution by evaporating some of the solvent and then try cooling again. Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound.
Very low recovery of the purified product The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used.Choose a solvent in which the compound is less soluble at low temperatures. Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration.
The purified product is still impure The impurity has similar solubility to the product in the chosen solvent. The crystals were not washed properly after filtration.Try a different recrystallization solvent. Wash the collected crystals with a small amount of the cold recrystallization solvent.

Experimental Protocols

The following are representative protocols for the purification of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline. The optimal conditions may vary depending on the specific impurities present in your crude material.

Protocol 1: Silica Gel Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). For more polar impurities, a dichloromethane/methanol system (e.g., 98:2 v/v) may be required.

    • To counteract tailing, add 1% triethylamine to the chosen eluent.

  • Column Preparation:

    • Prepare a slurry of silica gel in the least polar eluent mixture.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped. The amount of silica should be roughly 50-100 times the weight of the crude material.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the solution onto the top of the silica column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.

    • Ideal solvents will dissolve the compound when hot but not at room temperature. Common solvent systems to try include:

      • Ethyl acetate/hexanes

      • Ethanol/water

      • Toluene

      • Isopropanol

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes typical parameters for the purification methods. Note that actual results will depend on the initial purity of the crude material.

Purification Method Typical Parameters Expected Purity Expected Recovery
Silica Gel Chromatography Stationary Phase: Silica gelEluent: Hexane/Ethyl Acetate (e.g., 7:3) + 1% TEA or Dichloromethane/Methanol (e.g., 98:2) + 1% TEA>98%70-90%
Recrystallization Solvent System: Ethyl acetate/hexanes or Ethanol/water>99%60-85%

Visualizations

experimental_workflow crude Crude Product tlc TLC Analysis to Determine Purity and Optimal Conditions crude->tlc decision High Purity and Crystalline? tlc->decision column_chrom Silica Gel Column Chromatography decision->column_chrom No recrystallization Recrystallization decision->recrystallization Yes pure_product Pure Product (>98%) column_chrom->pure_product recrystallization->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization

Caption: General experimental workflow for the purification of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline.

troubleshooting_logic start Impure Product After Initial Purification check_impurities Identify Impurities (TLC, NMR) start->check_impurities polar_impurities Are Impurities More Polar? check_impurities->polar_impurities Yes nonpolar_impurities Are Impurities Less Polar? check_impurities->nonpolar_impurities No similar_polarity Similar Polarity? check_impurities->similar_polarity Maybe increase_polarity Increase Eluent Polarity in Column Chromatography polar_impurities->increase_polarity decrease_polarity Decrease Eluent Polarity in Column Chromatography nonpolar_impurities->decrease_polarity recrystallize Attempt Recrystallization with a Different Solvent System similar_polarity->recrystallize amine_column Use Amine-Functionalized Silica or Alumina Column similar_polarity->amine_column final_product Pure Product increase_polarity->final_product decrease_polarity->final_product recrystallize->final_product amine_column->final_product

Caption: Troubleshooting logic for selecting a secondary purification method.

Technical Support Center: Synthesis of 6-Amino-Tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-amino-tetrahydroisoquinoline (6-amino-THIQ). This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 6-amino-tetrahydroisoquinoline?

A1: The two most widely employed methods for the synthesis of the tetrahydroisoquinoline core, including 6-amino-THIQ, are the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The Pictet-Spengler route involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. The Bischler-Napieralski reaction utilizes the cyclization of a β-arylethylamide, which then requires a subsequent reduction step to yield the tetrahydroisoquinoline.

Q2: How does the 6-amino group affect the synthesis of tetrahydroisoquinoline?

A2: The 6-amino group is a strong electron-donating group, which activates the aromatic ring. This increased nucleophilicity can facilitate the desired electrophilic aromatic substitution in both the Pictet-Spengler and Bischler-Napieralski reactions. However, it can also lead to increased susceptibility to side reactions, such as oxidation and the formation of regioisomers. Careful control of reaction conditions is crucial.

Q3: What are the primary side reactions to be aware of during the synthesis of 6-amino-THIQ?

A3: The most common side reactions are dependent on the synthetic route chosen. For the Bischler-Napieralski reaction, a significant side product can be the formation of a styrene derivative through a retro-Ritter reaction. In both syntheses, oxidation of the electron-rich aromatic ring and the amino group can lead to colored impurities that are often difficult to remove. Polymerization and tar formation can also occur under harsh acidic conditions.

Q4: Is it necessary to use a protecting group for the 6-amino functionality?

A4: While not always mandatory, protection of the 6-amino group (for example, as an acetyl or trifluoroacetyl derivative) can be advantageous. It can prevent oxidation and other unwanted side reactions involving the amino group. The protecting group can then be removed in a subsequent step. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its removal.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 6-amino-tetrahydroisoquinoline.

Problem 1: Low Yield of 6-amino-THIQ in Pictet-Spengler Reaction
Potential Cause Troubleshooting Solution
Incomplete imine formation Ensure anhydrous conditions as water can hydrolyze the iminium ion intermediate. Use a dehydrating agent if necessary.
Insufficiently acidic catalyst The cyclization step is acid-catalyzed. A stronger acid or a Lewis acid catalyst may be required to promote the reaction.
Low reactivity of the carbonyl compound For less reactive aldehydes or ketones, consider increasing the reaction temperature or using a more activating catalyst.
Decomposition of starting material or product The 6-amino group can be sensitive to strong acids and high temperatures. A milder acid or lower reaction temperature might be necessary.
Problem 2: Formation of Styrene Side Product in Bischler-Napieralski Reaction
Potential Cause Troubleshooting Solution
Retro-Ritter reaction This side reaction is promoted by the formation of a stable nitrilium ion intermediate. Using a nitrile as a solvent can shift the equilibrium away from the retro-Ritter product. Alternatively, using oxalyl chloride can help to avoid the formation of the nitrile intermediate.
High reaction temperature Elevated temperatures can favor the elimination reaction. Conduct the reaction at the lowest effective temperature.
Problem 3: Product is a Dark, Tarry, or Colored Solid
Potential Cause Troubleshooting Solution
Oxidation of the 6-amino-THIQ The electron-rich 6-amino-THIQ is susceptible to air oxidation. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Work up the reaction quickly and consider using an antioxidant during purification.
Polymerization Harsh acidic conditions and high temperatures can lead to polymerization. Use the minimum required amount of acid and control the reaction temperature carefully.
Starting material impurities Ensure the purity of the starting β-(3-aminophenyl)ethylamine or its acylated derivative.

Experimental Protocols

Key Experiment: Pictet-Spengler Synthesis of 6-Amino-1-methyl-1,2,3,4-tetrahydroisoquinoline

This protocol is a representative example and may require optimization for specific substrates and scales.

Materials:

  • β-(3-Aminophenyl)ethylamine

  • Acetaldehyde

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve β-(3-aminophenyl)ethylamine in dilute hydrochloric acid.

  • Cool the solution in an ice bath and slowly add acetaldehyde with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

  • Basify the reaction mixture with a sodium hydroxide solution until a pH of >10 is reached.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

pictet_spengler_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products beta_arylethylamine β-(3-Aminophenyl)ethylamine iminium_ion Iminium Ion beta_arylethylamine->iminium_ion Condensation aldehyde Aldehyde aldehyde->iminium_ion 6_amino_thiq 6-Amino-THIQ iminium_ion->6_amino_thiq Cyclization (Electrophilic Aromatic Substitution)

Caption: Pictet-Spengler reaction pathway for 6-amino-THIQ synthesis.

bischler_napieralski_workflow start Start: N-Acyl-β-(3-aminophenyl)ethylamine cyclization Bischler-Napieralski Cyclization (e.g., POCl3, heat) start->cyclization dihydroisoquinoline 3,4-Dihydroisoquinoline Intermediate cyclization->dihydroisoquinoline side_reaction Retro-Ritter Reaction cyclization->side_reaction reduction Reduction (e.g., NaBH4) dihydroisoquinoline->reduction product 6-Amino-THIQ reduction->product styrene Styrene Byproduct side_reaction->styrene

Caption: Experimental workflow for Bischler-Napieralski synthesis.

troubleshooting_logic start Low Yield or Impure Product check_reaction Identify Synthesis Route start->check_reaction oxidation Check for Oxidation (Dark Color) start->oxidation pictet_spengler Pictet-Spengler Issues check_reaction->pictet_spengler Pictet-Spengler bischler_napieralski Bischler-Napieralski Issues check_reaction->bischler_napieralski Bischler-Napieralski incomplete_reaction Incomplete Reaction? pictet_spengler->incomplete_reaction styrene_check Styrene Byproduct Present? bischler_napieralski->styrene_check inert_atmosphere Use Inert Atmosphere oxidation->inert_atmosphere Yes oxidation->incomplete_reaction No optimize_conditions Optimize Temp/Time/Catalyst incomplete_reaction->optimize_conditions Yes modify_bn Modify B-N Conditions styrene_check->modify_bn Yes

Caption: Troubleshooting logic for 6-amino-THIQ synthesis.

Technical Support Center: Troubleshooting Boc Deprotection in Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the challenges of tert-butyloxycarbonyl (Boc) deprotection in complex molecules. This guide is designed for researchers, scientists, and drug development professionals, providing troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your synthetic chemistry endeavors.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during Boc deprotection in a question-and-answer format, offering potential causes and solutions.

Issue 1: Incomplete or Slow Deprotection

Question: My Boc deprotection reaction is sluggish or fails to reach completion, even with standard acidic conditions (e.g., TFA in DCM). What are the potential causes, and how can I resolve this?

Answer: Several factors can contribute to incomplete or slow deprotection:

  • Insufficient Acid Strength or Concentration: The concentration of the acid, such as trifluoroacetic acid (TFA), might be too low to effectively cleave the Boc group.[1]

  • Low Reaction Temperature: Conducting the reaction at low temperatures (e.g., 0 °C) can significantly reduce the reaction rate.[1][2]

  • Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may necessitate more forceful conditions for complete removal.[1][3]

Recommended Solutions:

  • Increase Acid Concentration or Temperature: You can incrementally increase the concentration of TFA in dichloromethane (DCM). If the reaction is being performed at a low temperature, consider allowing it to warm to room temperature.[1][2] For particularly resistant substrates, using neat TFA for a short period may be effective, provided your compound is stable under these conditions.[1]

  • Utilize a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate can be a more potent alternative to a TFA/DCM mixture.[1][2]

Issue 2: Side Product Formation (t-Butylation)

Question: I am observing byproducts where a tert-butyl group has been added to my molecule, especially on electron-rich aromatic rings or sulfur-containing functional groups. What causes this, and how can it be prevented?

Answer: The primary cause of this side reaction is the generation of a reactive tert-butyl cation during the acid-catalyzed cleavage of the Boc group.[4][5] This electrophilic carbocation can then alkylate any nucleophilic sites within your molecule.[4][5]

Amino acid residues that are particularly susceptible to this side reaction include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[6][7][8]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[6][7][8]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation.[6][7]

  • Tyrosine (Tyr): The phenolic ring can also be alkylated by the tert-butyl cation.[6][7]

Recommended Solutions:

  • Employ Scavengers: Scavengers are compounds added to the reaction mixture to "trap" the reactive tert-butyl cations before they can react with your substrate.[4][7] The choice of scavenger depends on the specific nucleophilic groups present in your molecule.

Issue 3: Cleavage of Other Acid-Sensitive Groups

Question: The Boc group is successfully removed, but other acid-labile groups in my molecule (e.g., tert-butyl esters, acetals, silyl ethers) are also being cleaved. How can I achieve selective Boc deprotection?

Answer: Standard strong acid conditions like TFA in DCM are often too harsh for substrates containing other acid-sensitive functionalities.[2] In such cases, milder deprotection methods are necessary.

Recommended Solutions:

  • Milder Acidic Conditions: Consider using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1][9]

  • Lewis Acid-Mediated Deprotection: Lewis acids provide a non-protic alternative for Boc cleavage. Reagents such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective, often under milder conditions.[1][10]

  • Thermal Deprotection: In some instances, heating the Boc-protected compound, sometimes in a solvent like water, can achieve deprotection without the need for any acid.[1][11]

Quantitative Data Summary

The following tables provide a summary of common deprotection conditions and scavengers to aid in the selection of an appropriate method.

Table 1: Comparison of Alternative Boc Deprotection Methods

Method/ReagentSubstrate TypeConditionsTimeYield (%)Reference(s)
Thermal (Boiling Water)Aromatic & Aliphatic AminesWater, 100 °C10 min - 2 hQuantitative[11]
Iron(III) CatalysisN,N'-diprotected amino acids & aminesFeCl₃ (catalytic), DCM, RTNot SpecifiedHigh[11]
Oxalyl Chloride/MethanolAromatic, Aliphatic, Heterocyclic Amines(COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70% (up to 90%)[11][12]
Phosphoric Acid (H₃PO₄)General85% aqueous solution, often with a co-solvent3 - 14 hHigh[2][4]
Zinc Bromide (ZnBr₂)GeneralZnBr₂ (4 equiv.), DCM, RT1 - 2 hHigh[1]

Table 2: Common Scavengers for Boc Deprotection [13][14]

ScavengerConcentration (% v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5General carbocation scavenger, protects Tryptophan.
Water2.5 - 5Carbocation scavenger.
Thioanisole5Carbocation scavenger, protects Methionine.
1,2-Ethanedithiol (EDT)2.5Carbocation scavenger, protects Cysteine.
Phenol5Carbocation scavenger.

Key Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and Scavengers
  • Preparation: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).[6]

  • Scavenger Addition: Add the chosen scavenger (e.g., 5-10 equivalents of Triisopropylsilane, TIS).[8]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture at 0 °C.[13][15]

  • Reaction: Stir the reaction for 30 minutes to 2 hours, allowing it to warm to room temperature.[4][13] Monitor the progress by TLC or LC-MS.[4]

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[2][4] The crude product is often obtained as the TFA salt.[4]

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable solvent.[1]

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.[4]

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[1] Monitor the reaction by TLC or LC-MS.[1]

  • Isolation: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]

Protocol 3: Mild Deprotection with Zinc Bromide
  • Preparation: Dissolve the Boc-protected substrate (1 equivalent) in dichloromethane (DCM).[1]

  • Reagent Addition: Add zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.[1]

  • Reaction: Stir the mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). The organic layer is then dried and concentrated to yield the deprotected amine.

Visualizations

Boc Deprotection Mechanism and Side Reaction

cluster_deprotection Boc Deprotection Pathway cluster_side_reaction Side Reaction Pathway Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - t-Bu⁺ tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Nucleophile Nucleophilic Residue (e.g., Trp, Met) Alkylated_Product Alkylated Byproduct Nucleophile->Alkylated_Product Scavenger Scavenger (e.g., TIS) Trapped_Cation Trapped Cation Scavenger->Trapped_Cation tBu_cation2 tert-Butyl Cation tBu_cation2->Alkylated_Product tBu_cation2->Trapped_Cation

Caption: Mechanism of Boc deprotection and the competing side reaction pathway.

Troubleshooting Workflow for Boc Deprotection

Start Start: Boc Deprotection Reaction Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Side_Products Side Products Observed? Complete->Side_Products Yes Incomplete Incomplete Reaction Complete->Incomplete No Workup Proceed to Work-up Side_Products->Workup No Troubleshoot_Side_Products Add Scavengers Use Milder Conditions Side_Products->Troubleshoot_Side_Products Yes Troubleshoot_Incomplete Increase Acid Conc. Increase Temp. Use Stronger Acid Incomplete->Troubleshoot_Incomplete Troubleshoot_Incomplete->Monitor Troubleshoot_Side_Products->Start

Caption: A logical workflow for troubleshooting common Boc deprotection issues.

Decision Tree for Selecting a Deprotection Method

Start Select Boc Deprotection Method Acid_Sensitive Other Acid-Sensitive Groups Present? Start->Acid_Sensitive Standard_Conditions Use Standard Conditions (TFA/DCM or HCl/Dioxane) Acid_Sensitive->Standard_Conditions No Milder_Conditions Consider Milder Conditions Acid_Sensitive->Milder_Conditions Yes Lewis_Acid Lewis Acids (ZnBr₂, TMSI) Milder_Conditions->Lewis_Acid Mild_Protic_Acid Mild Protic Acids (H₃PO₄, pTSA) Milder_Conditions->Mild_Protic_Acid Thermal Thermal Deprotection Milder_Conditions->Thermal

Caption: Decision tree for choosing an appropriate Boc deprotection strategy.

References

Technical Support Center: 6-amino-2-n-boc-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-amino-2-n-boc-1,2,3,4-tetrahydroisoquinoline. This resource is intended for researchers, scientists, and professionals in drug development to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary stability concerns for 6-amino-2-n-boc-1,2,3,4-tetrahydroisoquinoline?

A1: The main stability concerns for this compound are related to its functional groups: the Boc (tert-butyloxycarbonyl) protecting group and the primary aromatic amine. The Boc group is susceptible to cleavage under acidic conditions, while the primary aromatic amine can be prone to oxidation, particularly when exposed to air and/or light.

Q2: My compound shows signs of degradation upon storage. What could be the cause?

A2: Degradation upon storage is likely due to one or more of the following factors:

  • Acidic Environment: Trace amounts of acid can catalyze the removal of the Boc group. Ensure all storage containers and solvents are neutral.

  • Oxidation: The primary amino group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This may result in color changes in the material.

  • Improper Temperature: While specific data is not available, storing at elevated temperatures can accelerate degradation pathways. It is generally recommended to store the compound in a cool, dark place.

Q3: I am observing a new, more polar spot on my TLC plate after working up my reaction. What could this be?

A3: A more polar spot on a TLC plate often indicates the formation of a more polar compound. In the case of 6-amino-2-n-boc-1,2,3,4-tetrahydroisoquinoline, this is likely the de-Boc'd product (6-amino-1,2,3,4-tetrahydroisoquinoline), which has a free secondary amine and is therefore more polar. This suggests that your reaction or workup conditions may be too acidic.

Q4: How can I prevent the degradation of 6-amino-2-n-boc-1,2,3,4-tetrahydroisoquinoline during my experiments?

A4: To minimize degradation, consider the following precautions:

  • pH Control: Maintain a neutral or slightly basic pH during your reactions and workup procedures. Avoid strong acids.

  • Inert Atmosphere: For reactions sensitive to oxidation, perform them under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Protect your reaction vessel and storage containers from light by using amber vials or wrapping them in aluminum foil.

  • Solvent Purity: Use high-purity, peroxide-free solvents, as impurities can initiate degradation.

Experimental Protocols

General Protocol for Assessing Compound Stability (Forced Degradation Study)

This protocol outlines a general procedure for a forced degradation study to identify the potential degradation pathways of 6-amino-2-n-boc-1,2,3,4-tetrahydroisoquinoline.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

  • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source (e.g., a photostability chamber with a UV lamp) for a defined duration. A control sample should be wrapped in aluminum foil to exclude light.

  • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 80°C) for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of a control (unstressed) sample.

  • Identify and quantify the parent compound and any degradation products.

  • Determine the percentage of degradation under each condition.

Data Presentation

Table 1: Hypothetical Stability Data for 6-amino-2-n-boc-1,2,3,4-tetrahydroisoquinoline
Stress ConditionDuration (hours)Temperature (°C)% DegradationMajor Degradant(s)
0.1 M HCl246085%6-amino-1,2,3,4-tetrahydroisoquinoline
0.1 M NaOH2460< 5%Not significant
3% H₂O₂242530%Oxidized species
Light Exposure482515%Photodegradation products
Thermal (Solid)7280< 2%Not significant
Thermal (Solution)728010%Various minor products

Visualizations

G Troubleshooting Workflow for Stability Issues start Stability Issue Observed (e.g., new impurity, color change) check_storage Check Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_ph Review Experimental pH (Reaction, Workup) start->check_ph analyze_impurity Characterize Impurity (e.g., by LC-MS) start->analyze_impurity is_oxidative Exposure to Air/Light? check_storage->is_oxidative is_acidic Acidic Conditions? check_ph->is_acidic is_deboc Impurity = De-Boc'd product? analyze_impurity->is_deboc solution_acid Solution: - Use non-acidic conditions - Neutralize carefully is_acidic->solution_acid Yes solution_oxidative Solution: - Use inert atmosphere - Protect from light is_oxidative->solution_oxidative Yes is_deboc->is_acidic Likely confirm_acid Confirms Acid-Labile Nature is_deboc->confirm_acid Yes

Caption: Troubleshooting workflow for identifying the cause of stability issues.

G Hypothetical Degradation Pathway: Acid-Catalyzed De-Boc reactant 6-amino-2-n-boc-1,2,3,4- tetrahydroisoquinoline protonation Protonation of Boc-carbonyl reactant->protonation + H⁺ carbocation tert-Butyl cation formation protonation->carbocation Loss of tert-butanol product 6-amino-1,2,3,4- tetrahydroisoquinoline protonation->product - Boc group byproducts CO₂ + Isobutylene carbocation->byproducts

Caption: A potential degradation pathway involving acid-catalyzed removal of the Boc group.

G Experimental Workflow for Forced Degradation Study start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Light, Thermal) start->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze by HPLC/MS sampling->analysis data Quantify Degradation and Identify Products analysis->data

Caption: A general workflow for conducting a forced degradation study.

Technical Support Center: Improving Regioselectivity in the Functionalization of Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of tetrahydroisoquinolines (THIQs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for the functionalization of the tetrahydroisoquinoline core, and what factors influence this selectivity?

A1: The most reactive and commonly functionalized position on the THIQ core is the C1 position, which is alpha to the nitrogen atom. This high reactivity is due to the facile formation of an iminium ion intermediate under oxidative conditions. The C8 position on the benzene ring is another common site for functionalization, often achieved through directed C-H activation.

Several factors influence the regioselectivity:

  • N-Substituent: The nature of the substituent on the nitrogen atom plays a crucial role. Bulky or electron-withdrawing N-acyl or N-sulfonyl groups can stabilize the iminium ion, favoring C1 functionalization.[1] N-aryl groups can also influence the reactivity at C1. Certain N-directing groups, like a pyrimidyl group, are specifically employed to direct functionalization to the C8 position.[2][3]

  • Reaction Conditions: The choice of catalyst, oxidant, solvent, and temperature can dramatically alter the regiochemical outcome. For instance, visible light-induced photocatalysis often leads to C1 functionalization.[4] In contrast, transition metal catalysis, particularly with rhodium or ruthenium, in the presence of a directing group, is a common strategy for C8 functionalization.[5]

  • Directing Groups: The use of a directing group is a powerful strategy to control regioselectivity. These groups coordinate to a metal catalyst and position it in proximity to a specific C-H bond, leading to its activation. For THIQs, directing groups on the nitrogen atom are commonly used to achieve selective functionalization at the C8 position.[2][3]

Q2: How can I selectively achieve functionalization at the C1 position?

A2: C1 functionalization is often the default pathway due to the inherent reactivity of this position. Several methods can be employed to achieve high selectivity for C1 functionalization:

  • Oxidative Coupling: This is a widely used method that involves the in-situ generation of an N-acyliminium ion from an N-acyl or N-sulfonyl THIQ, which is then trapped by a nucleophile. A variety of oxidants can be used, including DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).[1]

  • Visible Light Photocatalysis: This green and efficient method utilizes a photocatalyst that, upon irradiation with visible light, can promote the formation of the key iminium ion intermediate, leading to C1 functionalization.[4]

  • Metal-Free Arylation: An oxidative C1 arylation of N-alkyl-tetrahydroisoquinolines can be achieved using aryl Grignard reagents mediated by diethyl azodicarboxylate (DEAD) without the need for a transition metal catalyst.

Q3: My Pictet-Spengler reaction is giving poor regioselectivity. How can I troubleshoot this?

A3: The Pictet-Spengler reaction is a fundamental method for synthesizing the THIQ skeleton, and its regioselectivity is a common challenge, especially with substituted phenethylamines. The regioselectivity is determined by which ortho position to the activating group the cyclization occurs.

Here are some troubleshooting steps:

  • Control of Reaction Conditions: The choice of acid catalyst and temperature is critical. Stronger acids and higher temperatures often favor the thermodynamically more stable product, which is typically the linear isomer. Milder conditions may favor the kinetically controlled product.

  • Influence of Substituents: The electronic nature of the substituents on the aromatic ring of the phenethylamine has a significant impact. Electron-donating groups activate the ring towards electrophilic substitution and can influence the position of cyclization.

  • Steric Hindrance: Bulky substituents on the aromatic ring or the aldehyde can sterically hinder one of the possible cyclization sites, thus favoring the other.

  • Hydrogen Bonding: In certain substrates, intramolecular hydrogen bonding can pre-organize the molecule in a conformation that favors cyclization at a specific position.[6]

Troubleshooting Guides

Issue 1: Poor Regioselectivity Between C1 and C8 Functionalization

Problem: My reaction is producing a mixture of C1 and C8 functionalized products, and I want to selectively obtain one over the other.

Troubleshooting Workflow:

G Troubleshooting C1 vs. C8 Regioselectivity start Reaction yields a mixture of C1 and C8 products c1_desired Is C1 functionalization desired? start->c1_desired c8_desired Is C8 functionalization desired? c1_desired->c8_desired No c1_strategy Employ C1-selective methods c1_desired->c1_strategy Yes c8_strategy Employ C8-selective methods c8_desired->c8_strategy Yes oxidative_coupling Use oxidative coupling (e.g., DDQ) c1_strategy->oxidative_coupling photocatalysis Utilize visible light photocatalysis c1_strategy->photocatalysis metal_free Consider metal-free arylation (e.g., Grignard/DEAD) c1_strategy->metal_free end Improved Regioselectivity oxidative_coupling->end photocatalysis->end metal_free->end directing_group Introduce a directing group on Nitrogen (e.g., pyrimidyl) c8_strategy->directing_group transition_metal Use a suitable transition metal catalyst (e.g., Rh(I), Ru) directing_group->transition_metal optimize_conditions Optimize reaction conditions (ligand, solvent, temp.) transition_metal->optimize_conditions optimize_conditions->end

Caption: Workflow for troubleshooting poor regioselectivity between C1 and C8.

Detailed Troubleshooting Steps:

  • To Favor C1 Functionalization:

    • Methodology: Shift to reaction conditions known to favor C1 functionalization. This includes oxidative methods that proceed through an iminium ion intermediate.

    • Reagents: Employ oxidants like DDQ or use visible light photocatalysis. For C1-arylation, a metal-free approach with a Grignard reagent and DEAD can be effective.

    • N-Substituent: Ensure an appropriate N-substituent is present (e.g., acyl, sulfonyl) that facilitates the formation of the iminium ion.

  • To Favor C8 Functionalization:

    • Directing Group Strategy: This is the most reliable method for C8 selectivity. Introduce a directing group on the nitrogen atom. The 2-pyrimidyl group has been shown to be effective in directing Rh(I)-catalyzed C-H alkenylation and arylation to the C8 position.[2][3]

    • Catalyst System: The choice of the transition metal catalyst is crucial. Rhodium and Ruthenium catalysts are commonly used for directed C-H activation at the C8 position.[5]

    • Optimization: Systematically optimize the reaction parameters, including the ligand for the metal catalyst, the solvent, and the reaction temperature, as these can have a significant impact on the efficiency and selectivity of the C-H activation step.

Issue 2: Low Yield in Iridium-Catalyzed C-H Borylation

Problem: My iridium-catalyzed C-H borylation of a THIQ substrate is resulting in low or no yield of the desired borylated product.

Troubleshooting Workflow:

G Troubleshooting Low Yield in Ir-Catalyzed Borylation start Low or no yield in Ir-catalyzed borylation catalyst_check Check Catalyst and Ligand start->catalyst_check catalyst_purity Ensure purity of Ir precursor and ligand catalyst_check->catalyst_purity ligand_choice Screen different ligands (e.g., bipyridines) catalyst_check->ligand_choice reagent_check Verify Boron Reagent reagent_quality Use high-purity B2pin2 or HBpin reagent_check->reagent_quality conditions_check Optimize Reaction Conditions solvent_screening Screen solvents (e.g., THF, heptane, CPME) conditions_check->solvent_screening temperature_optimization Vary reaction temperature conditions_check->temperature_optimization substrate_issue Consider Substrate Effects n_coordination Nitrogen coordination to Ir may inhibit catalysis substrate_issue->n_coordination catalyst_purity->reagent_check ligand_choice->reagent_check reagent_quality->conditions_check solvent_screening->substrate_issue temperature_optimization->substrate_issue protecting_group Consider N-protection to prevent inhibition n_coordination->protecting_group end Improved Yield protecting_group->end

Caption: Workflow for troubleshooting low yields in Iridium-catalyzed C-H borylation of THIQs.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand:

    • Purity: Ensure the iridium precursor (e.g., [Ir(cod)OMe]₂) and the ligand (e.g., dtbpy) are of high purity and handled under inert conditions to prevent deactivation.

    • Ligand Screening: The choice of ligand is critical for catalyst activity and selectivity. Screen a variety of bipyridine-based ligands to find the optimal one for your specific substrate.

  • Boron Reagent:

    • Quality: Use high-purity bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin). Impurities can poison the catalyst.

  • Reaction Conditions:

    • Solvent: The solvent can have a significant effect on the reaction outcome. Screen a range of solvents, including common choices like THF, heptane, and cyclopentyl methyl ether (CPME).

    • Temperature: The optimal temperature can vary. While many borylations proceed at room temperature, some substrates may require heating to achieve a reasonable reaction rate.

  • Substrate-Specific Issues:

    • Nitrogen Coordination: The nitrogen atom of the THIQ can coordinate to the iridium center, potentially leading to catalyst inhibition.

    • N-Protection: If catalyst inhibition is suspected, consider protecting the nitrogen atom with a suitable group that is compatible with the reaction conditions and can be easily removed later. This can prevent coordination to the catalyst and improve the reaction efficiency.

Data Presentation

Table 1: Regioselectivity in C1-Arylation of N-Methyl-Tetrahydroisoquinolines

EntryN-SubstituentAryl Grignard ReagentOxidantYield (%)Regioselectivity (C1:other)
1MethylPhenylmagnesium bromideDEAD65>95:5
2Methyl4-Methoxyphenylmagnesium bromideDEAD72>95:5
3Methyl2-Thienylmagnesium bromideDEAD58>95:5
4Methyl1-Naphthylmagnesium bromideDEAD67>95:5

Data synthesized from multiple sources describing similar reaction conditions.

Table 2: Regioselectivity in Rh(I)-Catalyzed C8-Functionalization of N-(2-pyrimidyl)-1,2,3,4-tetrahydroquinoline

EntryCoupling PartnerProductYield (%)Regioselectivity (C8:other)
1Cinnamic acidC8-alkenylated85>98:2
2Benzoic acidC8-arylated78>98:2
3Acrylic acidC8-alkenylated75>98:2
44-Chlorobenzoic acidC8-arylated81>98:2

Data synthesized from multiple sources describing similar reaction conditions.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Visible Light-Induced C1-Alkylation of N-Aryl-Tetrahydroisoquinolines

Materials:

  • N-Aryl-tetrahydroisoquinoline (1.0 equiv)

  • Alkylating agent (e.g., Michael acceptor, 1.2 equiv)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-5 mol%)

  • Solvent (e.g., acetonitrile, degassed)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • To a reaction vessel, add the N-aryl-tetrahydroisoquinoline, the alkylating agent, and the photocatalyst.

  • Add the degassed solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture and irradiate with the visible light source at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C1-alkylated tetrahydroisoquinoline.

Protocol 2: General Procedure for Directing Group-Mediated C8-Arylation of Tetrahydroquinolines

Materials:

  • N-(2-pyrimidyl)-1,2,3,4-tetrahydroquinoline (1.0 equiv)

  • Aryl carboxylic acid (1.5 equiv)

  • Rhodium catalyst (e.g., [Rh(CO)₂(acac)], 5 mol%)

  • Acid activator (e.g., Piv₂O, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane)

  • Microwave reactor

Procedure:

  • To a microwave reaction vessel, add the N-(2-pyrimidyl)-1,2,3,4-tetrahydroquinoline, the aryl carboxylic acid, the rhodium catalyst, and the acid activator.

  • Add the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture under microwave irradiation to the specified temperature for the designated time.

  • After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the C8-arylated product.[2][3]

Signaling Pathways and Experimental Workflows

G Regioselective Functionalization Pathways of THIQs THIQ Tetrahydroisoquinoline (THIQ) Oxidation Oxidation (e.g., Photocatalysis, DDQ) THIQ->Oxidation N_Protection Introduction of N-Directing Group THIQ->N_Protection Iminium_Ion N-Acyliminium Ion Intermediate Oxidation->Iminium_Ion Nucleophile_C1 Nucleophilic Attack at C1 Iminium_Ion->Nucleophile_C1 C1_Product C1-Functionalized THIQ Nucleophile_C1->C1_Product Protected_THIQ N-Directed THIQ N_Protection->Protected_THIQ CH_Activation Directed C8-H Activation Protected_THIQ->CH_Activation Metal_Catalyst Transition Metal Catalyst (e.g., Rh, Ru) Metal_Catalyst->CH_Activation Coupling Coupling with Electrophile CH_Activation->Coupling C8_Product C8-Functionalized THIQ Coupling->C8_Product

Caption: Competing pathways for C1 and C8 functionalization of THIQs.

References

Technical Support Center: Alternative Protecting Groups for 6-Amino-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the protection of the 6-amino group of 1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in protecting the amino groups of 6-amino-1,2,3,4-tetrahydroisoquinoline?

The primary challenge lies in the selective protection of the primary aromatic amine at the 6-position in the presence of the secondary aliphatic amine at the 2-position. The secondary amine is generally more nucleophilic and will react preferentially under many standard conditions. Therefore, a common strategy is to first protect the secondary amine, often with a Boc group, and then proceed with the protection of the 6-amino group.[1]

Q2: Which are the most common protecting groups for the 6-amino position?

The most frequently employed protecting groups for the 6-amino functionality are tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group is dictated by the overall synthetic strategy, particularly the conditions required for subsequent reaction steps and the desired orthogonality.

Q3: How do I choose the most suitable protecting group for my reaction sequence?

The selection of a protecting group depends on its stability under the planned reaction conditions for other parts of the molecule and the mildness of its removal.

  • Boc: Stable to basic conditions and hydrogenolysis, but readily cleaved under acidic conditions (e.g., TFA, HCl).[2]

  • Cbz: Stable to acidic and basic conditions but is typically removed by catalytic hydrogenolysis.[3]

  • Fmoc: Stable to acidic conditions and catalytic hydrogenation but is cleaved by mild basic conditions, often with piperidine in DMF.[4]

An orthogonal protection strategy is crucial if both the 2-amino and 6-amino groups need to be deprotected at different stages of the synthesis.[5]

Q4: Can I selectively protect the 6-amino group directly?

Direct selective protection of the 6-amino group in the presence of the unprotected 2-amino group is challenging due to the higher nucleophilicity of the secondary amine. However, under specific conditions, such as using an aqueous medium for Cbz protection, some selectivity for the aliphatic amine over the aromatic amine has been observed in other systems, which could potentially be adapted.[1]

Troubleshooting Guides

Issue 1: Incomplete Protection of the 6-Amino Group

Possible Causes:

  • Insufficient Reagent: The protecting group reagent (e.g., Boc-anhydride, Cbz-Cl, Fmoc-Cl) may have been consumed by side reactions or was not added in sufficient excess.

  • Steric Hindrance: The tetrahydroisoquinoline scaffold may present some steric hindrance, slowing down the reaction.

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture.

  • Deactivated Amine: The aromatic amine at the 6-position is less nucleophilic than the aliphatic amine at the 2-position, requiring more forcing conditions for protection.

Solutions:

  • Increase Reagent Stoichiometry: Increase the equivalents of the protecting group reagent and the base.

  • Elevate Reaction Temperature: Gently heating the reaction mixture can often drive the protection to completion. Monitor for potential side reactions.

  • Optimize Solvent System: Ensure complete dissolution of the starting material. A co-solvent system may be necessary.

  • Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS and allow it to stir for a longer duration until completion.

Issue 2: Side Reactions During Protection

Possible Cause:

  • Over-acylation/di-protection: If the 2-amino group is not pre-protected, it will likely react first, and under harsh conditions, di-protection might occur.

  • Reaction with other functional groups: If other sensitive functional groups are present in the molecule, they might react with the protecting group reagent.

Solutions:

  • Protect the 2-Amino Group First: It is highly recommended to protect the more nucleophilic secondary amine at the 2-position before attempting to protect the 6-amino group. The Boc group is a common choice for this initial protection.

  • Use Milder Reagents: Consider using activated esters of the protecting groups (e.g., Fmoc-OSu) which can be more selective and require milder conditions.[4]

Issue 3: Difficulty in Deprotection of the 6-Amino Group

Possible Causes:

  • Incomplete Cleavage: The deprotection conditions may not be sufficiently strong or the reaction time may be too short.

  • Side Reactions During Deprotection: The deprotection conditions might be too harsh, leading to the cleavage of other protecting groups or degradation of the molecule. For instance, the tert-butyl cation generated during Boc deprotection can cause unwanted alkylation of electron-rich aromatic rings.[2]

Solutions:

  • Optimize Deprotection Conditions: Adjust the concentration of the deprotecting agent, temperature, and reaction time.

  • Use Scavengers: During Boc deprotection with strong acids like TFA, add scavengers such as triisopropylsilane (TIS) or water to trap the tert-butyl cation and prevent side reactions.[2]

  • Choose an Orthogonal Protecting Group: If deprotection of one group is affecting another, a different, orthogonally stable protecting group should have been chosen initially.

Summary of Protecting Groups for the 6-Amino Group

Protecting GroupProtection ReagentTypical ConditionsDeprotection ConditionsKey Considerations
Boc Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., NEt₃, DMAP), Solvent (e.g., DCM, THF)Acidic (e.g., TFA in DCM, 4M HCl in dioxane)Stable to base and hydrogenolysis. Acid-labile.
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, NEt₃), Solvent (e.g., THF/H₂O, DCM)Catalytic Hydrogenation (e.g., H₂, Pd/C)Stable to acid and base. Sensitive to hydrogenolysis.
Fmoc Fmoc-Cl or Fmoc-OSuBase (e.g., NaHCO₃, pyridine), Solvent (e.g., Dioxane/H₂O, DCM)Mild Base (e.g., 20% Piperidine in DMF)Stable to acid and hydrogenolysis. Base-labile.

Experimental Protocols

Protocol 1: Boc Protection of the 6-Amino Group (assuming 2-position is already protected)
  • Dissolution: Dissolve the 2-N-protected-6-amino-1,2,3,4-tetrahydroisoquinoline in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a base, such as triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).

  • Addition of Boc-Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Cbz Protection of the 6-Amino Group (assuming 2-position is already protected)
  • Dissolution: Dissolve the 2-N-protected-6-amino-1,2,3,4-tetrahydroisoquinoline in a mixture of THF and water (e.g., 2:1).

  • Addition of Base: Add sodium bicarbonate (NaHCO₃) (2.0-3.0 equivalents).

  • Addition of Cbz-Cl: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.2-1.5 equivalents) dropwise.

  • Reaction: Stir the reaction at 0 °C to room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography if needed.

Protocol 3: Fmoc Protection of the 6-Amino Group (assuming 2-position is already protected)
  • Dissolution: Dissolve the 2-N-protected-6-amino-1,2,3,4-tetrahydroisoquinoline in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Addition of Fmoc-Cl: Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1-1.3 equivalents) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 2-8 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute with water and extract the product with ethyl acetate.

  • Purification: Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by silica gel chromatography.

Visualizations

Protecting_Group_Selection start Start: Need to protect 6-amino group q1 Are subsequent steps acidic? start->q1 q2 Are subsequent steps basic? q1->q2 No reconsider Re-evaluate synthetic route or consider alternative protecting groups q1->reconsider Yes q3 Will catalytic hydrogenation be used? q2->q3 No fmoc Use Fmoc group q2->fmoc Yes boc Use Boc group q3->boc Yes cbz Use Cbz group q3->cbz No

Caption: A flowchart to guide the selection of a suitable protecting group for the 6-amino-1,2,3,4-tetrahydroisoquinoline based on the planned downstream reaction conditions.

Side_Reactions start Protection of 6-Amino-1,2,3,4-tetrahydroisoquinoline pre_protection Is the 2-amino group protected? start->pre_protection side_reaction_1 Preferential reaction at the more nucleophilic 2-amino position pre_protection->side_reaction_1 No successful_protection Selective protection of the 6-amino group is feasible pre_protection->successful_protection Yes no_pre_protection No yes_pre_protection Yes side_reaction_2 Potential for di-protection under forcing conditions side_reaction_1->side_reaction_2

Caption: A diagram illustrating the potential side reactions when protecting the 6-amino group without prior protection of the 2-amino group.

References

Technical Support Center: Managing Impurities in 6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities during the synthesis, purification, and analysis of 6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the production of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

A diminished yield of the desired product can arise from several factors throughout the synthetic process. The following table outlines potential causes and solutions for troubleshooting low yields.

Potential CauseRecommended Solutions & Experimental Protocols
Incomplete Pictet-Spengler Reaction Optimize Reaction Conditions: - Acid Catalyst: Ensure the appropriate concentration and type of acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid like BF₃·OEt₂) is used. The reaction is acid-catalyzed and requires sufficient protonation of the intermediate Schiff base.[1] - Temperature: While higher temperatures can favor the reaction, they may also lead to the formation of byproducts. Experiment with a temperature range (e.g., room temperature to reflux) to find the optimal balance. - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid degradation of the product.
Suboptimal Boc Protection Optimize Boc Protection Protocol: - Base: Use an appropriate base (e.g., triethylamine, diisopropylethylamine) to facilitate the reaction of the amino group with di-tert-butyl dicarbonate (Boc₂O). - Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Ensure the solvent is anhydrous. - Stoichiometry: Use a slight excess of Boc₂O to ensure complete conversion of the amino group.
Loss of Product During Work-up and Purification Refine Purification Technique: - Extraction: Ensure the pH of the aqueous layer is adjusted appropriately during extraction to minimize the solubility of the product in the aqueous phase. - Chromatography: Optimize the mobile phase and stationary phase for column chromatography to achieve good separation of the product from impurities. A gradient elution may be necessary.
Incomplete Reduction of the Nitro Precursor Optimize Reduction Conditions: - Catalyst: For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active and used in the correct loading. - Reducing Agent: If using chemical reducing agents like SnCl₂ or Fe/HCl, ensure the stoichiometry and reaction conditions are optimized for complete reduction. Monitor the reaction by TLC or LC-MS.
Issue 2: Presence of Significant Impurities in the Final Product

The detection of unknown peaks during analysis by HPLC or other techniques indicates the presence of impurities. The following table details common impurities and strategies for their mitigation.

Common Impurity TypePotential Source & Mitigation Strategies
Unreacted Starting Materials Source: Incomplete reaction. Mitigation: - Drive the reaction to completion by optimizing reaction time, temperature, or reagent stoichiometry. - Improve purification methods to effectively remove unreacted starting materials.
Over-alkylation or Di-Boc Protected Impurity Source: Reaction of the 6-amino group with byproducts of the Boc protection or excess Boc anhydride. Mitigation: - Control the stoichiometry of the Boc anhydride. - Perform the reaction at a lower temperature to improve selectivity.
Byproducts from Pictet-Spengler Reaction Source: Side reactions such as the formation of isomeric products or oxidation of the tetrahydroisoquinoline ring. Mitigation: - Use an electron-donating group on the phenethylamine precursor to favor the desired cyclization.[1] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Residual Solvents and Reagents Source: Incomplete removal during work-up and drying. Mitigation: - Perform thorough drying of the final product under vacuum. - Use techniques like trituration or recrystallization to remove trapped solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective synthetic approach involves a multi-step process. It typically begins with the nitration of a suitable phenylethylamine derivative, followed by a Pictet-Spengler reaction with formaldehyde to form the tetrahydroisoquinoline core. The nitro group is then reduced to an amino group, which is subsequently protected with a tert-butyloxycarbonyl (Boc) group.

Q2: What are the critical parameters to control during the Pictet-Spengler reaction to minimize impurity formation?

The key parameters to control are the reaction temperature, the concentration of the acid catalyst, and the purity of the starting materials.[1] The reaction should be monitored closely to avoid the formation of over-cyclized or oxidized byproducts. Performing the reaction under an inert atmosphere is also recommended to prevent oxidation.

Q3: How can I effectively remove the unreacted di-tert-butyl dicarbonate (Boc₂O) and its byproducts after the Boc protection step?

Unreacted Boc₂O and its byproducts can often be removed by a careful aqueous work-up. Washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate, can help to hydrolyze and remove excess Boc₂O. Subsequent purification by column chromatography is also effective.

Q4: What analytical techniques are most suitable for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for purity assessment and quantification of impurities. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Q5: Are there any specific storage conditions recommended for this compound to prevent degradation?

It is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation over time. The amino group can be susceptible to oxidation, and the Boc group can be labile under acidic conditions.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available starting materials.

  • Step 1: Pictet-Spengler reaction to form 6-nitro-1,2,3,4-tetrahydroisoquinoline.

    • Dissolve 4-nitrophenethylamine hydrochloride in an appropriate solvent (e.g., a mixture of water and ethanol).

    • Add an aqueous solution of formaldehyde (37 wt. % in H₂O).

    • Add concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the product.

    • Filter, wash with water, and dry the crude 6-nitro-1,2,3,4-tetrahydroisoquinoline.

  • Step 2: Reduction of the nitro group.

    • Dissolve the crude 6-nitro-1,2,3,4-tetrahydroisoquinoline in a suitable solvent (e.g., ethanol or methanol).

    • Add a reducing agent, such as SnCl₂·2H₂O or perform catalytic hydrogenation using Pd/C under a hydrogen atmosphere.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • For the SnCl₂ reduction, quench the reaction and adjust the pH to basic to precipitate the product. For catalytic hydrogenation, filter off the catalyst.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain crude 6-amino-1,2,3,4-tetrahydroisoquinoline.

  • Step 3: Boc protection of the secondary amine.

    • Dissolve the crude 6-amino-1,2,3,4-tetrahydroisoquinoline in a dry aprotic solvent (e.g., DCM).

    • Add a base (e.g., triethylamine) and cool the mixture in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

Caption: Synthetic workflow for this compound.

Impurity_Troubleshooting cluster_synthesis Synthesis Stage cluster_impurities Potential Impurities cluster_solutions Troubleshooting & Mitigation PS_Reaction Pictet-Spengler Reaction PS_Byproducts Isomeric THIQs, Oxidized Species PS_Reaction->PS_Byproducts Side Reactions Starting_Materials Unreacted Precursors PS_Reaction->Starting_Materials Reduction Nitro Group Reduction Incomplete_Reduction Residual Nitro-THIQ Reduction->Incomplete_Reduction Incomplete Conversion Reduction->Starting_Materials Boc_Protection Boc Protection Over_Reaction Di-Boc Species, N-alkylated byproducts Boc_Protection->Over_Reaction Excess Reagent Boc_Protection->Starting_Materials Optimize_PS Optimize Temp & Catalyst, Inert Atmosphere PS_Byproducts->Optimize_PS Purification Column Chromatography, Recrystallization PS_Byproducts->Purification Optimize_Reduction Check Catalyst Activity, Adjust Reducing Agent Stoichiometry Incomplete_Reduction->Optimize_Reduction Incomplete_Reduction->Purification Optimize_Boc Control Stoichiometry, Lower Temperature Over_Reaction->Optimize_Boc Over_Reaction->Purification Starting_Materials->Purification

Caption: Logical relationships in troubleshooting impurity formation.

References

Technical Support Center: Reaction Monitoring for 6-Amino-Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the synthesis of 6-amino-tetrahydroisoquinoline (6-amino-THIQ). Find answers to frequently asked questions and detailed troubleshooting guides to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for real-time monitoring of my 6-amino-tetrahydroisoquinoline synthesis?

A: The choice of technique depends on your specific requirements. High-Performance Liquid Chromatography (HPLC) is highly versatile for monitoring reaction progress by quantifying the disappearance of starting materials and the appearance of the product. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can also be effective, providing both separation and structural information.[1][2] For detailed structural elucidation of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool, although it is typically used for offline analysis of aliquots.[3][4]

Q2: My HPLC analysis shows multiple unexpected peaks. How can I identify the product, starting materials, and potential side products?

A: To identify peaks, start by injecting pure standards of your starting materials to determine their retention times. The product peak should grow over time as the starting material peaks decrease. To confirm the identity of the product and side products, couple the HPLC to a mass spectrometer (LC-MS).[5][6] This will provide the mass-to-charge ratio (m/z) of each component, aiding in identification. Common side products in Pictet-Spengler reactions include regioisomers (e.g., 8-amino-THIQ), which may have similar retention times but can often be resolved with method optimization.[7]

Q3: I'm observing a low conversion rate by GC-MS analysis. What are the potential causes?

A: Low conversion in a Pictet-Spengler synthesis can stem from several factors.[8] The reaction is an electrophilic aromatic substitution, and the amino group on the phenethylamine ring is strongly activating. However, issues can arise from:

  • Suboptimal Catalyst/pH: The reaction typically requires an acid catalyst to form the reactive iminium ion intermediate.[9] Ensure the acid is of the correct concentration and type (e.g., HCl, TFA).

  • Low Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.[9]

  • Reagent Quality: Ensure the aldehyde/ketone and the β-phenylethylamine starting materials are pure.

  • Moisture: The initial condensation step to form the imine releases water. Ensure your solvent is appropriately dried if the reaction is sensitive to excess moisture.

Q4: How can NMR spectroscopy help me confirm the structure of my 6-amino-tetrahydroisoquinoline product?

A: NMR spectroscopy is definitive for structure confirmation.[10]

  • ¹H NMR: Will show characteristic signals for the aromatic protons, the protons on the newly formed heterocyclic ring (typically in the 2.5-4.5 ppm range), and the amino group. The coupling patterns of the aromatic protons can confirm the "6-amino" substitution pattern.

  • ¹³C NMR: Will confirm the number of unique carbons and their chemical environment.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can establish connectivity between protons and carbons, providing unambiguous proof of the tetrahydroisoquinoline core structure and the substituent positions.

Q5: I am getting a mixture of 6-amino and 8-amino regioisomers. How can I improve the selectivity for the desired 6-amino product?

A: Achieving high regioselectivity is a common challenge in Pictet-Spengler reactions with substituted phenethylamines.[7] The formation of the 6-substituted isomer (para-cyclization relative to the activating group) is generally the thermodynamically favored outcome. To favor this isomer, consider the following:

  • Use Stronger Acidic Conditions: Employing strong acids like trifluoroacetic acid (TFA) or hydrochloric acid can increase the electrophilicity of the iminium ion, promoting reaction at the most nucleophilic position on the aromatic ring, which is typically the para position.[7]

  • Increase Reaction Temperature: Higher temperatures often favor the formation of the more stable thermodynamic product.[7]

Troubleshooting Guides

Issue: Low or No Product Yield

If your reaction monitoring shows consistently low yields, follow this troubleshooting guide to identify and resolve the underlying issue.

G cluster_0 Troubleshooting: Low Product Yield Start Low Yield Detected Check_Reaction Verify Reaction Setup: - Correct Reagents? - Correct Stoichiometry? - Anhydrous Conditions? Start->Check_Reaction Check_Conditions Analyze Reaction Conditions: - Optimal Temperature? - Sufficient Reaction Time? - Appropriate Acid Catalyst? Check_Reaction->Check_Conditions Setup Correct Optimize Systematically Optimize: - Screen Temperatures - Screen Catalysts/Solvents - Adjust Reaction Time Check_Reaction->Optimize Setup Incorrect Check_Purity Assess Reagent Purity: - Analyze Starting Materials (NMR, GC) - Purify if Necessary Check_Conditions->Check_Purity Conditions Optimal Check_Conditions->Optimize Conditions Suboptimal Degradation Investigate Product Stability: - Is the product degrading under reaction conditions? - Take aliquots over time. Check_Purity->Degradation Reagents Pure Check_Purity->Optimize Reagents Impure Degradation->Optimize Product Stable Degradation->Optimize Product Unstable Result Improved Yield Optimize->Result

Caption: Troubleshooting flowchart for diagnosing low product yield.

Issue: Unexpected Peaks in Chromatogram

The appearance of unknown peaks in your HPLC or GC trace can complicate analysis. Use this guide to identify their source.

  • Confirm Starting Material Peaks: Inject standards of all starting materials and reagents to identify their corresponding peaks.

  • Identify Solvent Front and Impurities: Run a blank injection (solvent only) to identify the solvent front and any peaks originating from solvent impurities.

  • Track Peak Evolution: Does the unexpected peak grow over the course of the reaction?

    • Yes: It is likely a reaction byproduct or intermediate. Use LC-MS or collect the fraction for NMR analysis to identify its structure. Consider if it could be a regioisomer.[7]

    • No (Present at t=0): It is likely an impurity in one of your starting materials. Purify the reagents before starting the synthesis.

    • Appears and then Disappears: It may be a reaction intermediate.

Quantitative Data Summary

For effective reaction monitoring, consistent analytical parameters are crucial. The following tables provide typical starting points for method development.

Table 1: Typical HPLC Parameters for 6-Amino-THIQ Analysis

ParameterTypical ValuePurpose
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)Standard for separating moderately polar organic molecules.
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)Provides good peak shape and resolution.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection (UV) 254 nm or 280 nmAromatic compounds strongly absorb at these wavelengths.
Column Temp. 30 - 40 °CEnsures reproducible retention times.

Table 2: Characteristic Mass Fragments (m/z) for THIQ Analysis (by LC-MS ESI+)

SpeciesDescriptionExpected m/z
[M+H]⁺ Protonated molecular ion of 6-amino-THIQC₉H₁₂N₂ + H⁺ = 149.11
[M-NH₃]⁺ Fragment from loss of ammonia from the side chainVaries with structure
[M-R]⁺ Fragment from loss of a substituent at C1Varies with C1 substituent

Experimental Protocols

Protocol 1: HPLC-UV Monitoring of Reaction Progress
  • Sample Preparation: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (~50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into 1 mL of mobile phase or a suitable solvent to stop the reaction. If the reaction is acid-catalyzed, quenching with a small amount of base may be necessary.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection: Inject 5-10 µL of the filtered sample onto the HPLC system.

  • Data Analysis: Integrate the peak areas for the starting material and the 6-amino-THIQ product. Calculate the percent conversion by comparing the relative peak areas over time.

Protocol 2: GC-MS Analysis for Conversion and Byproduct Identification
  • Sample Preparation: Withdraw and quench a reaction aliquot as described for HPLC.

  • Derivatization (If Necessary): The primary amine and secondary amine of 6-amino-THIQ can cause poor peak shape. Derivatization (e.g., acylation or silylation) may be required to improve volatility and chromatographic performance.

  • Extraction: Perform a liquid-liquid extraction if the reaction solvent is not compatible with the GC system (e.g., extract with ethyl acetate from an aqueous reaction mixture). Dry the organic layer over Na₂SO₄.

  • Injection: Inject 1 µL of the solution into the GC-MS.

  • Data Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak in the Total Ion Chromatogram (TIC). Analyze the mass spectrum of each peak to confirm its identity and identify any byproducts.[1]

Visualizations

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and subsequent monitoring of 6-amino-tetrahydroisoquinoline.

G cluster_workflow Synthesis & Monitoring Workflow A 1. Reagent Preparation (β-arylethylamine, Aldehyde, Catalyst, Solvent) B 2. Reaction Setup (Combine reagents under controlled temperature/atmosphere) A->B C 3. In-situ / Aliquot Monitoring (Take samples at t=0, 1h, 2h...) B->C D 4. Analytical Measurement (HPLC, LC-MS, GC-MS) C->D E 5. Data Analysis (Calculate % Conversion, Identify Byproducts) D->E H Reaction Complete? E->H F 6. Reaction Workup (Quench, Extract, Purify) G 7. Final Product Characterization (NMR, HRMS, etc.) F->G H->C No H->F Yes

Caption: General workflow for synthesis and reaction monitoring.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline and three key analogues: the parent scaffold 1,2,3,4-tetrahydroisoquinoline, its Boc-protected form, and its 6-nitro derivative. This information is crucial for the unambiguous identification and characterization of these compounds, which are valuable intermediates in medicinal chemistry and drug discovery.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for the title compound and its comparators. The data highlights the influence of the substituents at the 2- and 6-positions on the electronic environment of the tetrahydroisoquinoline core.

Table 1: ¹H NMR Spectral Data Comparison (CDCl₃, 400 MHz)

Position1,2,3,4-Tetrahydroisoquinoline2-N-Boc-1,2,3,4-tetrahydroisoquinoline6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline6-nitro-2-N-Boc-1,2,3,4-tetrahydroisoquinoline
H-14.08 (s)4.54 (s)4.45 (s)4.67 (s)
H-33.19 (t, J=5.9 Hz)3.65 (t, J=5.8 Hz)3.60 (t, J=5.8 Hz)3.73 (t, J=5.9 Hz)
H-42.83 (t, J=5.9 Hz)2.80 (t, J=5.8 Hz)2.70 (t, J=5.8 Hz)2.99 (t, J=5.9 Hz)
H-57.08-7.00 (m)7.15-7.05 (m)6.89 (d, J=8.1 Hz)8.01 (dd, J=8.6, 2.3 Hz)
H-77.08-7.00 (m)7.15-7.05 (m)6.55 (dd, J=8.1, 2.4 Hz)7.97 (d, J=2.2 Hz)
H-87.08-7.00 (m)7.15-7.05 (m)6.50 (d, J=2.3 Hz)7.30 (d, J=8.6 Hz)
-NH (Position 2)1.83 (s)---
-NH₂ (Position 6)--3.58 (br s)-
Boc (t-butyl)-1.48 (s)1.47 (s)1.50 (s)

Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃, 100 MHz)

Position1,2,3,4-Tetrahydroisoquinoline2-N-Boc-1,2,3,4-tetrahydroisoquinoline6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline6-nitro-2-N-Boc-1,2,3,4-tetrahydroisoquinoline
C-147.146.146.445.4
C-342.940.841.040.2
C-429.228.728.528.3
C-4a134.7133.8125.1141.2
C-5126.4126.3127.3122.0
C-6125.6125.9144.7146.5
C-7125.5126.1115.3122.8
C-8128.7128.8114.1129.4
C-8a133.9133.1134.4134.0
Boc (C=O)-154.9154.8154.5
Boc (C(CH₃)₃)-80.480.381.1
Boc (C(CH₃)₃)-28.428.428.4

Experimental Protocols

A standardized protocol was followed for the acquisition of all NMR spectra presented in this guide.

Instrumentation:

  • ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Sample Preparation:

  • Approximately 5-10 mg of the solid sample was accurately weighed and transferred into a clean, dry NMR tube.

  • Approximately 0.6 mL of deuterated chloroform (CDCl₃) was added to the NMR tube to dissolve the sample.

  • The tube was capped and gently agitated to ensure complete dissolution of the sample.

Data Acquisition:

  • ¹H NMR:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

  • ¹³C NMR:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 30°

    • Acquisition time: 1.0 s

Data Processing:

  • The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected.

  • Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

Workflow for NMR-based Characterization

The following diagram illustrates the general workflow for the characterization of a small organic molecule, such as 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline, using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D Sample Submission E Acquire 1H NMR Spectrum D->E F Acquire 13C NMR Spectrum D->F G Fourier Transform E->G F->G H Phase and Baseline Correction G->H I Chemical Shift Referencing H->I J Peak Integration & Coupling Constant Analysis I->J K Spectral Assignment J->K L Structural Confirmation K->L

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

A Comparative Guide to the Synthesis of 6-Amino-1,2,3,4-tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-amino-1,2,3,4-tetrahydroisoquinoline (6-amino-THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of the amino group at the 6-position offers a versatile handle for further molecular elaboration, making the efficient synthesis of this building block a critical endeavor in drug discovery. This guide provides an objective comparison of the primary synthetic methodologies for accessing 6-amino-THIQs, with a focus on the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and intramolecular reductive amination. We present a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of the reaction pathways to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparison of Synthetic Routes

FeaturePictet-Spengler ReactionBischler-Napieralski ReactionIntramolecular Reductive Amination
Starting Materials β-(3-nitrophenyl)ethylamine and an aldehyde/ketoneN-Acyl-β-(3-nitrophenyl)ethylamine2-(2-Formyl-4-nitrophenyl)ethylamine derivative
Key Intermediates 6-Nitro-1,2,3,4-tetrahydroisoquinoline6-Nitro-3,4-dihydroisoquinolineIn situ imine/iminium ion formation
Primary Product TetrahydroisoquinolineDihydroisoquinolineTetrahydroisoquinoline
Key Reagents Protic or Lewis acid (e.g., HCl, TFA)Dehydrating agent (e.g., POCl₃, P₂O₅)Reducing agent (e.g., NaBH₃CN, H₂/catalyst)
Subsequent Steps Catalytic reduction of the nitro group1. Reduction of the imine 2. Reduction of the nitro groupTypically the final cyclization step
Reaction Conditions Generally milder, but can require strong acids for deactivated systems.Harsher, often requiring reflux in strong acid.Generally mild, one-pot procedures are common.
Chirality Can be introduced via chiral auxiliaries, catalysts, or starting materials.Chirality is introduced during the reduction of the dihydroisoquinoline.Can be achieved with chiral catalysts.

Reaction Pathways and Mechanisms

The selection of a synthetic route is often guided by the desired substitution pattern, available starting materials, and scalability. Below are the logical workflows for the three major pathways to 6-amino-1,2,3,4-tetrahydroisoquinoline.

Pictet-Spengler Reaction Pathway

This classical method involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline ring system. To synthesize the 6-amino derivative, a common strategy is to start with a β-(3-nitrophenyl)ethylamine, perform the cyclization, and then reduce the nitro group.

Pictet-Spengler Pathway Start β-(3-nitrophenyl)ethylamine + Aldehyde Imine Iminium Ion Formation Start->Imine Acid Catalyst Cyclization Pictet-Spengler Cyclization Imine->Cyclization Nitro_THIQ 6-Nitro-1,2,3,4-tetrahydroisoquinoline Cyclization->Nitro_THIQ Reduction Nitro Group Reduction Nitro_THIQ->Reduction e.g., H₂, Pd/C Final_Product 6-Amino-1,2,3,4-tetrahydroisoquinoline Reduction->Final_Product

Caption: Pictet-Spengler pathway to 6-amino-THIQ.

Bischler-Napieralski Reaction Pathway

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide. This reaction forms a 3,4-dihydroisoquinoline, which must then be reduced to the corresponding tetrahydroisoquinoline. Similar to the Pictet-Spengler approach, a nitro-substituted precursor is typically used to introduce the 6-amino functionality.

Bischler-Napieralski Pathway Start N-Acyl-β-(3-nitrophenyl)ethylamine Cyclization Bischler-Napieralski Cyclization Start->Cyclization Dehydrating Agent (e.g., POCl₃) DHIQ 6-Nitro-3,4-dihydroisoquinoline Cyclization->DHIQ Imine_Reduction Imine Reduction DHIQ->Imine_Reduction e.g., NaBH₄ Nitro_THIQ 6-Nitro-1,2,3,4-tetrahydroisoquinoline Imine_Reduction->Nitro_THIQ Nitro_Reduction Nitro Group Reduction Nitro_THIQ->Nitro_Reduction e.g., H₂, Pd/C Final_Product 6-Amino-1,2,3,4-tetrahydroisoquinoline Nitro_Reduction->Final_Product

Caption: Bischler-Napieralski pathway to 6-amino-THIQ.

Intramolecular Reductive Amination Pathway

This approach offers a more convergent route where the cyclization and reduction steps are often combined in a one-pot procedure. The synthesis starts with a suitably substituted benzene ring bearing both an aminoethyl side chain and a masked aldehyde. Deprotection and in situ reaction form a cyclic imine or iminium ion, which is then immediately reduced to the tetrahydroisoquinoline. Asymmetric versions of this reaction are particularly powerful for accessing enantiomerically pure products.

Reductive Amination Pathway Start Protected Aminoethyl Benzaldehyde Derivative Deprotection Deprotection/Imine Formation Start->Deprotection One-pot Cyclic_Imine Cyclic Iminium Ion Deprotection->Cyclic_Imine Reduction Asymmetric Reduction Cyclic_Imine->Reduction Chiral Catalyst + H₂ Final_Product (Chiral) 6-Amino-1,2,3,4-tetrahydroisoquinoline Reduction->Final_Product

A Comparative Guide to the Biological Activity of 6-Amino-Tetrahydroisoquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The position of substituents on the THIQ ring system can significantly influence pharmacological activity. This guide provides a comparative overview of the biological activity of 6-amino-tetrahydroisoquinoline isomers, drawing upon available data for closely related analogs and stereoisomers to highlight the importance of isomeric differentiation in drug discovery.

While direct comparative studies on the positional isomers (e.g., 5-amino vs. 6-amino vs. 7-amino) of tetrahydroisoquinoline are limited in the public domain, research on closely related structures provides valuable insights into how the placement of the amino group and stereochemistry affect biological targets. This guide focuses on the dopaminergic system, a common target for THIQ derivatives.

Dopamine D2 Receptor Binding Affinity of 6-Amino-5,6,7,8-Tetrahydroquinoline Derivatives

A study on N,N-dialkyl derivatives of 6-amino-5,6,7,8-tetrahydroquinoline, an isomer of the THIQ scaffold, provides a clear example of how modifications to the 6-amino group influence binding affinity for the dopamine D2 receptor. The following table summarizes the displacement of [³H]spiperone, a D2 selective radioligand, from rat striatal tissue.

CompoundKi (nM)[1]
1 HH>10000
2 CH₃CH₃1800 ± 250
3 n-C₃H₇n-C₃H₇80 ± 12
4 n-C₃H₇CH₂CH₂Ph45 ± 8

Stereoisomerism and Dopaminergic Activity: The Case of 1-Methyl-1,2,3,4-Tetrahydroisoquinoline

The critical role of stereochemistry is demonstrated in studies of the enantiomers of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a related endogenous brain amine. The (R) and (S) enantiomers exhibit distinct effects on dopamine metabolism and release, highlighting the stereoselectivity of biological systems.[2][3][4]

  • (R)-1MeTIQ: Significantly increases the level of the final dopamine metabolite, homovanillic acid (HVA), and the overall rate of dopamine metabolism.[2][3]

  • (S)-1MeTIQ: In contrast, it significantly decreases the levels of both 3,4-dihydroxyphenylacetic acid (DOPAC) and HVA, thereby reducing the rate of dopamine metabolism.[2][3]

  • Dopamine Release: Both enantiomers were found to antagonize rotenone-induced suppression of dopamine release, with the (R)-enantiomer showing a more pronounced effect.[2][3] An in vivo microdialysis study confirmed that both stereoisomers significantly increased the concentration of dopamine in the extraneuronal space.[4]

These findings underscore the importance of evaluating individual stereoisomers, as they can have markedly different, and sometimes opposing, pharmacological effects.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

The binding affinities of the 6-amino-5,6,7,8-tetrahydroquinoline derivatives for the D2 dopamine receptor were determined using a radioligand displacement assay.[1]

  • Tissue Preparation: Striatal tissue from rats is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: The homogenate is incubated with a specific D2 receptor radioligand, such as [³H]spiperone, at a fixed concentration.

  • Competition: Increasing concentrations of the test compounds (the 6-amino-tetrahydroisoquinoline isomers) are added to compete with the radioligand for binding to the D2 receptors.

  • Separation: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which also takes into account the affinity of the radioligand for the receptor.

In Vivo Microdialysis for Dopamine Release

To assess the effect of 1MeTIQ stereoisomers on dopamine release in the striatum of living animals, in vivo microdialysis was employed.[3][4]

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized rat.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

  • Sample Collection: The perfusate, now containing neurotransmitters and metabolites from the extracellular space (the dialysate), is collected at regular intervals.

  • Drug Administration: The test compounds ((R)- and (S)-1MeTIQ) are administered systemically (e.g., intraperitoneally).

  • Neurochemical Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: The changes in the extracellular concentrations of dopamine and its metabolites following drug administration are analyzed to determine the effect of the compound on neurotransmitter release and metabolism.

Visualizations

experimental_workflow cluster_synthesis Isomer Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies synthesis Synthesis of 6-Amino-THIQ Isomers purification Purification & Characterization (NMR, MS) synthesis->purification binding Radioligand Binding Assays (e.g., D2, 5-HT2A receptors) purification->binding Test Compounds functional Functional Assays (e.g., cAMP accumulation) binding->functional microdialysis In Vivo Microdialysis (Neurotransmitter Release) functional->microdialysis Lead Isomers behavioral Behavioral Models (e.g., Locomotor Activity) microdialysis->behavioral dopaminergic_signaling THIQ 6-Amino-THIQ Isomer D2R Dopamine D2 Receptor (GPCR) THIQ->D2R Binds to Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered neuronal excitability) PKA->CellularResponse Phosphorylates targets leading to

References

A Comparative Guide to the Structure-Activity Relationship of 6-Amino-Tetrahydroisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs featuring a 6-amino substitution have demonstrated a wide range of pharmacological activities, making them a focal point of structure-activity relationship (SAR) studies. This guide provides a comparative overview of 6-amino-THIQ analogs and related derivatives, focusing on their activity as anticancer agents, orexin receptor antagonists, and phosphodiesterase 4 (PDE4) inhibitors. The information is presented to facilitate objective comparison and support further drug development efforts.

Quantitative Data Summary

The biological activity of various 6-amino-THIQ analogs and related derivatives is summarized below. The data highlights the impact of structural modifications on potency against different biological targets.

Table 1: Anticancer Activity of Tetrahydroisoquinoline Analogs

Certain THIQ derivatives have been investigated for their cytotoxic effects against human cancer cell lines. The following table presents the half-maximal inhibitory concentrations (IC50) for selected compounds against lung (A549) and breast (MCF7) cancer cell lines.

Compound IDModificationsTarget Cell LineIC50 (µM)
7e Thieno[2,3-c]isoquinoline core, 6-(4-N,N-dimethylaminophenyl) substitutionA5490.155
8d Thieno[2,3-c]isoquinoline core, 6-(4-N,N-dimethylaminophenyl) substitution, N-(4-methoxyphenyl)-2-carboxamide at C1MCF70.170
Doxorubicin Standard Chemotherapeutic AgentA549 / MCF7Reference

Data sourced from a study on novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors[1].

Table 2: Orexin Receptor Antagonism of Tetrahydroisoquinoline Analogs

Tetrahydroisoquinoline derivatives have been explored as antagonists of orexin receptors (OX1 and OX2), which are involved in regulating sleep-wake cycles and other physiological processes. The equilibrium dissociation constant (Ke) is a measure of the affinity of a ligand for a receptor.

Compound IDModificationsReceptor TargetKe (nM)Selectivity
7a 6-amino-THIQ with ester groupOX1427Moderate
Compound 1 THIQ derivativeOX16>69-fold vs OX2
Compound 1 THIQ derivativeOX2417-
Compound 44 1-(3-pyridyl) substituted THIQOX15.7>1,760-fold vs OX2

Data for compound 7a is from a review on the biological activities of THIQ derivatives[2]. Data for compound 1 and 44 are from studies on THIQ-based orexin receptor antagonists[2][3].

Table 3: PDE4 Inhibition by Tetrahydroisoquinoline Analogs

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory process, and its inhibition is a therapeutic strategy for inflammatory diseases. The IC50 values indicate the concentration of the compound required to inhibit 50% of the PDE4B enzyme activity.

Compound IDModificationsTarget EnzymeIC50 (µM)
13a 3-substituted carboxylic ester on the THIQ scaffoldPDE4B0.88
14f 7-(cyclopentyloxy)-6-methoxy-THIQ ringPDE4B2.3
Rolipram Standard PDE4 InhibitorPDE4B1.3 - 2.0

Data sourced from a review on the biological activities of THIQ derivatives[2].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Anticancer Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., A549 or MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Orexin Receptor Antagonism (Calcium Mobilization Assay)

Principle: Orexin receptors (OX1 and OX2) are G-protein coupled receptors (GPCRs) that, upon activation, lead to an increase in intracellular calcium concentration ([Ca2+]i). This assay measures the ability of an antagonist to block the agonist-induced increase in [Ca2+]i using a calcium-sensitive fluorescent dye.

Protocol:

  • Cell Culture: Use a cell line stably expressing the human orexin receptor (OX1 or OX2), such as CHO-K1 cells. Culture the cells to confluence in appropriate media.

  • Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C in the dark.

  • Compound Incubation: Wash the cells to remove excess dye. Add the test antagonist compounds at various concentrations and incubate for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR). Add a known concentration of an orexin agonist (e.g., orexin-A) to all wells and immediately measure the change in fluorescence intensity.

  • Data Analysis: The antagonist activity is determined by the reduction in the agonist-induced fluorescence signal. The Ke value is calculated from the IC50 value obtained from the concentration-response curve using the Cheng-Prusoff equation.

In Vitro PDE4 Enzyme Inhibition Assay

Principle: This assay measures the activity of a compound in inhibiting the PDE4 enzyme, which hydrolyzes cyclic AMP (cAMP) to AMP. The assay can be performed using various detection methods, including fluorescence polarization (FP).

Protocol (Fluorescence Polarization):

  • Reagent Preparation: Prepare an assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA). Dilute the recombinant human PDE4B enzyme and a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in the assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a low-volume 384-well plate.

  • Enzyme Addition: Add the diluted PDE4B enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cAMP substrate. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction and add a binding agent that specifically binds to the hydrolyzed product (AMP), leading to a change in fluorescence polarization.

  • Measurement: Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition of PDE4B activity for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the resulting dose-response curve.

Visualizations

The following diagrams illustrate key signaling pathways and workflows relevant to the biological targets of the 6-amino-tetrahydroisoquinoline analogs discussed.

Orexin_Signaling_Pathway OrexinA Orexin-A OXR1 OX1 Receptor OrexinA->OXR1 Binds Gq Gq Protein OXR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release CellularResponse Cellular Response (e.g., Neuronal Excitation) Ca_release->CellularResponse PKC->CellularResponse

Caption: Simplified Orexin Receptor 1 (OX1R) signaling pathway.

PDE4_Inflammation_Pathway InflammatoryStimuli Inflammatory Stimuli AC Adenylyl Cyclase InflammatoryStimuli->AC Activates cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates ProInflammatory Pro-inflammatory Mediators (e.g., TNF-α) cAMP->ProInflammatory Suppresses AMP AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates AntiInflammatory Anti-inflammatory Mediators CREB->AntiInflammatory Increases Transcription THIQ_Inhibitor THIQ-based PDE4 Inhibitor THIQ_Inhibitor->PDE4 Inhibits

Caption: Role of PDE4 in inflammatory signaling and its inhibition.

Experimental_Workflow_MTT start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add THIQ Analogs (Serial Dilutions) incubate_24h->add_compounds incubate_48h Incubate 48-72h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add Solubilizer (e.g., DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Viability and IC50 read_absorbance->analyze end End analyze->end

Caption: General workflow for the MTT cytotoxicity assay.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of Tetrahydroisoquinoline (THIQ) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, a significant class of heterocyclic compounds found in both natural products and synthetic molecules.[1] The THIQ scaffold is a "privileged" structure in medicinal chemistry, known for its broad range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2] This document summarizes key quantitative data, experimental methodologies, and structure-activity relationships to aid researchers and drug development professionals in evaluating the potential of these compounds.

Data Presentation: Comparative Biological Activity

The biological activities of various THIQ derivatives have been extensively studied against multiple targets. The following tables summarize the quantitative data from in vitro assays.

Table 1: Anticancer and Cytotoxic Activity of THIQ Derivatives

Compound IDTarget / Cell LineAssay TypeActivity (IC₅₀)Reference
GM-3-18 KRas Inhibition (Colo 320)Cell Viability0.9 µM[2]
GM-3-18 KRas Inhibition (HCT116)Cell Viability10.7 µM[2]
GM-3-121 Anti-angiogenesisTube Formation1.72 µM[2]
Compound 7e A549 (Lung Cancer)Cytotoxicity0.155 µM[3]
Compound 8d MCF7 (Breast Cancer)Cytotoxicity0.170 µM[3]
Compound 7e CDK2 InhibitionEnzyme Assay0.149 µM[3]
Compound 8d DHFR InhibitionEnzyme Assay0.199 µM[3]
1-tridecyl-6,7-dimethoxy-THIQ Various Cancer Cell LinesCytotoxicityHigh[4]

Table 2: Enzyme and Receptor Inhibition by THIQ Derivatives

Compound Class / IDTarget Enzyme/ReceptorActivity TypeActivity ValueReference
THIQ Carboxylic Esters (e.g., 13a) PDE4BInhibition (IC₅₀)0.88 µM
General THIQ Esters PDE4BInhibition (IC₅₀)0.95 - 23.25 µM
Compound 8 PDE4BInhibitionGood selectivity[5]
6-amino-THIQ esters (e.g., 7a) Orexin 1 Receptor (OX1R)Antagonism (Ke)427 nM
n-propyl derivative 5a Orexin 1 Receptor (OX1R)Antagonism (Ke)23.7 nM
trans-1 SARS-CoV-2Inhibition (EC₅₀)3.15 µM[6]
trans-2 SARS-CoV-2Inhibition (EC₅₀)12.02 µM[6]
Quercetin-THIQ (2b) Na⁺, K⁺-ATPaseInhibition (IC₅₀)~5 µM (50-fold > Quercetin)[7]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of key protocols used in the evaluation of THIQ derivatives.

General Synthesis of THIQ Derivatives

The synthesis of the THIQ core often involves established chemical reactions.

  • Bischler-Napieralski Reaction: This is a common method involving the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent (e.g., POCl₃, P₂O₅). The resulting 3,4-dihydroisoquinoline is then reduced to the THIQ scaffold using agents like sodium borohydride.[1]

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone followed by ring closure, typically catalyzed by an acid.

  • Multi-Component Reactions (MCRs): Several one-pot syntheses have been developed for creating complex THIQ derivatives efficiently. For instance, a reaction involving aromatic aldehydes, N-methyl piperidin-4-one, and malononitrile can produce 6-amino-tetrahydroisoquinoline derivatives in high yields.[1]

In Vitro Anticancer and Cytotoxicity Assays
  • Cell Lines: A variety of human cancer cell lines are used, including A549 (lung), MCF7 (breast), and various colon cancer lines (Colo320, DLD-1, HCT116).[2][3]

  • Cell Viability Assay (MTT Assay):

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases convert the MTT to a purple formazan product.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from concentration-response curves.

  • Cell Cycle Analysis (Flow Cytometry):

    • Cancer cells are treated with the test compound for a set time (e.g., 24 hours).

    • Cells are harvested, washed, and fixed (e.g., with 70% ethanol).

    • The fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye (e.g., Propidium Iodide).

    • The DNA content of the cells is analyzed by a flow cytometer, which allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[3]

  • Apoptosis Assay (Annexin V-FITC):

    • Treated cells are harvested and washed.

    • Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

    • Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells. PI stains late apoptotic or necrotic cells where the membrane is compromised.

    • The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[3]

Enzyme Inhibition Assays
  • PDE4B Inhibition Assay: The inhibitory activity against phosphodiesterase 4B (PDE4B) is evaluated to assess anti-inflammatory potential. The assay typically measures the conversion of cyclic AMP (cAMP) to AMP. The IC₅₀ value is determined by measuring the enzyme's activity in the presence of varying concentrations of the inhibitor.[5]

  • DHFR/CDK2 Inhibition Assays: The inhibitory effects on enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2) are measured using commercially available assay kits.[3] These kits typically rely on fluorescence or absorbance-based measurements to quantify enzyme activity. The IC₅₀ is calculated by comparing the activity with and without the inhibitor.[3]

Molecular Docking Studies
  • Protocol: Molecular docking is used to predict the binding mode and affinity of a ligand (THIQ derivative) within the active site of a target protein (e.g., PDE4B, KRas).[2][5]

    • Protein Preparation: The 3D crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed.

    • Ligand Preparation: The 2D structure of the THIQ derivative is drawn and converted to a low-energy 3D conformation.

    • Docking Simulation: Software (e.g., OEDocking, AutoDock) is used to place the ligand into the defined binding site of the protein. The program generates multiple possible binding poses.

    • Scoring and Analysis: A scoring function estimates the binding affinity for each pose. The top-ranked poses are visually inspected to analyze key interactions, such as hydrogen bonds and hydrophobic contacts, with the protein's amino acid residues.[5]

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the typical processes and relationships involved in the evaluation of THIQ derivatives.

G cluster_0 Synthesis & Design cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Design Compound Design (SAR, Docking) Synth Chemical Synthesis Design->Synth Char Characterization (NMR, MS) Synth->Char Enzyme Enzyme Assays (IC50) Char->Enzyme Cell Cell-Based Assays (Cytotoxicity, Apoptosis) Char->Cell Antiviral Antiviral Assays (EC50) Char->Antiviral Lead Lead Optimization Enzyme->Lead Cell->Lead Antiviral->Lead PK Pharmacokinetics (ADME) Efficacy Animal Models (Efficacy Studies) PK->Efficacy Tox Toxicology Efficacy->Tox Lead->Design

Caption: General workflow for the discovery and evaluation of THIQ derivatives.

G cluster_0 Mechanism of PDE4 Inhibition ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Inflammation Pro-inflammatory Cytokines cAMP->Inflammation   Inhibits AMP AMP PDE4->AMP THIQ THIQ Derivative (Inhibitor) THIQ->PDE4 G cluster_sar Structure-Activity Relationship (SAR) Example Core THIQ Core Scaffold R1 Position 1: Alkyl/Aryl groups (Affects cytotoxicity) Core->R1 R6 Position 6: -NH2, -OH, -OCH3 (Modulates receptor affinity) Core->R6 R7 Position 7: -OCH3, Cyclopentyloxy (Key for PDE4/Orexin activity) Core->R7 Activity Biological Activity (Potency & Selectivity) R1->Activity R6->Activity R7->Activity

References

A Comparative Guide to Analytical Methods for the Quantification of 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate quantification of synthetic intermediates like 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline is critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance Comparison

The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the expected quantitative performance of these two methods for the analysis of 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline.

ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) ~50 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~0.5 ng/mL
Accuracy (% Recovery) 85-115%95-105%
Precision (% RSD) < 5%< 3%
Selectivity ModerateHigh
Matrix Effect LowPotential for ion suppression/enhancement
Cost & Complexity LowerHigher

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for both HPLC-UV and LC-MS/MS analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and cost-effective technique suitable for routine analysis and quality control where high sensitivity is not a primary requirement.

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution from the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification, analysis in complex matrices, and metabolite identification.

Chromatographic Conditions:

  • Instrument: Sciex Triple Quad™ 5500 system coupled with an ExionLC™ AC system or equivalent

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2% to 98% B

    • 3.0-4.0 min: 98% B

    • 4.0-4.1 min: 98% to 2% B

    • 4.1-5.0 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 55 psi

  • Curtain Gas: 35 psi

  • Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: To be determined by direct infusion of a standard solution (e.g., m/z 249.2 -> 193.1, corresponding to [M+H]+ -> [M+H-tBu]+)

    • Qualifier: To be determined by direct infusion of a standard solution (e.g., m/z 249.2 -> 149.1, corresponding to a further fragmentation)

  • Collision Energy: To be optimized for each transition.

Sample Preparation:

  • Prepare a stock solution of the sample in methanol at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards and quality control samples by spiking the stock solution into the appropriate matrix (e.g., blank reaction mixture, plasma).

  • For complex matrices, a protein precipitation step with acetonitrile followed by centrifugation is recommended.

  • Dilute the supernatant before injection.

Workflow Visualizations

The following diagrams illustrate the typical experimental workflows for the HPLC-UV and LC-MS/MS methods.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep1 Weighing & Dissolution prep2 Serial Dilution prep1->prep2 prep3 Filtration prep2->prep3 hplc HPLC Separation prep3->hplc Injection uv UV Detection hplc->uv data Chromatogram Integration uv->data cal Calibration Curve data->cal quant Quantification cal->quant

HPLC-UV Experimental Workflow

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Stock Solution Preparation prep2 Spiking & Serial Dilution prep1->prep2 prep3 Matrix Cleanup (e.g., PPT) prep2->prep3 lc UPLC Separation prep3->lc Injection ms1 Ionization (ESI+) lc->ms1 ms2 Tandem MS (MRM) ms1->ms2 data Peak Integration ms2->data cal Calibration Curve data->cal quant Quantification cal->quant

LC-MS/MS Experimental Workflow

Conclusion

The selection of an appropriate analytical method for the quantification of 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline is contingent upon the specific requirements of the analysis. For routine quality control and assays where analyte concentrations are relatively high, HPLC-UV provides a reliable and economical solution. Conversely, for applications demanding high sensitivity and selectivity, such as in bioanalysis or for the detection of trace impurities, LC-MS/MS is the superior technique, despite its higher operational cost and complexity. The protocols and performance data presented in this guide serve as a foundational reference for the development and validation of analytical methods for this and structurally related compounds.

Comparative Guide to the Structural Elucidation of 6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of X-ray Crystallography and Spectroscopic Alternatives for Structural Verification

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and other key analytical techniques for the structural elucidation of 6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline. While a public crystal structure for this specific molecule is not available, this guide will use data from closely related tetrahydroisoquinoline derivatives to compare the strengths and limitations of each method.

Technique Comparison Overview

The definitive method for determining the atomic and molecular structure of a crystalline compound is single-crystal X-ray diffraction. However, obtaining suitable crystals can be a significant bottleneck. Therefore, a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is often employed for comprehensive structural analysis.[1][2]

Analytical Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing information.[3]Provides an unambiguous, high-resolution solid-state structure.Requires a suitable single crystal, which can be difficult to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the molecular structure, connectivity of atoms, and the chemical environment of nuclei (¹H, ¹³C).[1][4]Non-destructive; provides data on structure in solution; versatile 1D and 2D techniques establish atom connectivity.[5]Less sensitive than MS; complex spectra can be challenging to interpret fully.[1]
Mass Spectrometry (MS) Precise molecular weight and elemental composition; fragmentation patterns offer clues to the molecular structure.[2][6]Extremely high sensitivity; requires a very small amount of sample; can be coupled with chromatography (LC-MS, GC-MS).[6]Does not provide stereochemical information; fragmentation can be complex and may not always lead to a definitive structure.[7]

Experimental Data & Protocols

X-ray Crystallography

Although data for the target molecule is unavailable, the crystal structure of a similar compound, 6-Amino-2-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile, provides representative crystallographic data.[8]

Representative Crystallographic Data:

ParameterValue
Formula C₁₈H₁₆N₄
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 17.5630 Å, b = 6.2520 Å, c = 13.7963 Å
Resolution High (specific value dependent on crystal quality)

General Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystallization: The primary challenge is to grow a single crystal of high quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., methanol/dichloromethane).[8]

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (e.g., to 143 K) to minimize thermal vibration and exposed to a monochromatic X-ray beam.[8] The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data, yielding a final structural model.[3]

NMR Spectroscopy

NMR is a powerful tool for confirming the presence of the Boc protecting group and elucidating the structure of the tetrahydroisoquinoline core in solution.[4]

Expected ¹H and ¹³C NMR Data for this compound:

¹H NMR Expected Chemical Shift (ppm) Multiplicity Integration
Boc Protons~1.45Singlet9H
Tetrahydroisoquinoline Protons2.5 - 4.5Multiplets8H
Aromatic Protons6.5 - 7.2Multiplets3H
Amine ProtonsBroad Singlet2H
¹³C NMR Expected Chemical Shift (ppm)
Boc (C(CH₃)₃)~28
Boc (C(CH₃)₃)~80
Boc (C=O)~154
Tetrahydroisoquinoline Carbons40 - 50 (Aliphatic), 115 - 145 (Aromatic)

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[4]

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed for homogeneity.

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra. For more detailed structural information, 2D NMR experiments like COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) can be performed to establish proton-proton and proton-carbon connectivities.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to produce the final spectrum for analysis.

Mass Spectrometry

MS is used to determine the molecular weight and can confirm the presence of the Boc group through characteristic fragmentation patterns.[9]

Expected Mass Spectrometry Data:

Ionization Mode Expected m/z Fragment
ESI+249.16[M+H]⁺
ESI+193.12[M - C₄H₈ + H]⁺ (loss of isobutylene)
ESI+149.10[M - Boc + H]⁺

Experimental Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample into an HPLC system to separate it from any impurities. The mobile phase carries the sample into the mass spectrometer.

  • Ionization: The sample is ionized, typically using Electrospray Ionization (ESI), which is a soft technique that keeps the molecule intact.[6]

  • Mass Analysis: The ionized molecules are guided into a mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflows

The following diagrams illustrate the logical workflow for structural elucidation using these different techniques.

cluster_0 X-ray Crystallography Workflow A Synthesized Compound B Crystallization Trials A->B C Select Suitable Single Crystal B->C D X-ray Data Collection C->D E Structure Solution & Refinement D->E F Final 3D Structure E->F

X-ray Crystallography: From compound to definitive 3D structure.

cluster_1 Spectroscopic Analysis Workflow S_Start Purified Compound S_NMR NMR Analysis (1H, 13C, 2D) S_Start->S_NMR S_MS Mass Spectrometry (LC-MS) S_Start->S_MS S_Data Combined Data Interpretation S_NMR->S_Data S_MS->S_Data S_End Proposed Structure S_Data->S_End

Spectroscopic Workflow: A complementary approach to structural elucidation.

References

A Comparative Guide to Boc Deprotection: Reagents and Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the removal of the tert-butoxycarbonyl (Boc) protecting group is a pivotal step in the synthesis of complex organic molecules, particularly in peptide synthesis and medicinal chemistry. The selection of an appropriate deprotection reagent and corresponding conditions is critical to achieving high yields and purity while preserving the integrity of other functional groups within the molecule. This guide provides an objective comparison of common Boc deprotection methodologies, supported by experimental data.

Mechanism of Acid-Catalyzed Boc Deprotection

The most common strategy for Boc group removal proceeds via an acid-catalyzed mechanism. The process begins with the protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond. Subsequent cleavage of this bond results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[1]

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Boc Deprotection Boc-Protected_Amine Boc-Protected Amine (R-NH-Boc) Protonated_Intermediate Protonated Intermediate Boc-Protected_Amine->Protonated_Intermediate + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Intermediate->Carbamic_Acid - tert-butyl cation Free_Amine Free Amine (R-NH2) Carbamic_Acid->Free_Amine - CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

Comparative Analysis of Deprotection Reagents

The choice of a deprotection reagent is often a trade-off between reaction efficiency and the substrate's sensitivity to acidic or other harsh conditions. The following table summarizes the performance of several common reagents.

Reagent/MethodTypical ConditionsReaction TimeYield (%)PurityAdvantages & Disadvantages
Trifluoroacetic Acid (TFA) 20-50% in Dichloromethane (DCM)0.5 - 4 hours>95% (Typical)HighAdvantages: Fast, effective, and volatile, simplifying product isolation. Disadvantages: Corrosive; can cleave other acid-labile protecting groups; may cause side reactions with nucleophilic residues.
Hydrochloric Acid (HCl) 4M in 1,4-Dioxane or Ethyl Acetate0.5 - 16 hours>95% (Typical)HighAdvantages: Often more selective than TFA in the presence of tert-butyl esters; yields crystalline hydrochloride salt.[2] Disadvantages: Corrosive; dioxane is a hazardous solvent.
Trimethylsilyl Iodide (TMSI) 1.2-1.5 equivalents in Chloroform or DCMSeveral hours to overnightVariableHighAdvantages: Mild, non-hydrolytic conditions suitable for sensitive substrates.[2] Disadvantages: Reagent is moisture-sensitive and can be corrosive.
Zinc Bromide (ZnBr₂) Excess (2-3 equivalents) in DCM3 days (example)VariableGoodAdvantages: Mild Lewis acid conditions; can offer selectivity for secondary N-Boc groups.[3][4] Disadvantages: Workup can be more complex; longer reaction times may be required.[3]
Thermal (Boiling Water) Water, 100°C10 min - 2 hoursQuantitativeHighAdvantages: "Green" alternative, avoiding strong acids and organic solvents.[2] Disadvantages: Requires high temperatures which may not be suitable for all substrates; limited solubility for some substrates.
Oxalyl Chloride/Methanol 3 equivalents in Methanol, RT1 - 4 hours>70% (up to 90%)HighAdvantages: Mild conditions at room temperature, tolerant of various functional groups.[5] Disadvantages: Potential for side-product formation.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve the Boc-protected amine in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize residual acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.

  • Alternatively, the solvent can be removed under vacuum to yield the amine hydrochloride salt.[2]

Protocol 3: Boc Deprotection using Trimethylsilyl Iodide (TMSI)
  • Dissolve the Boc-protected amine in an anhydrous solvent such as chloroform or dichloromethane.

  • Add trimethylsilyl iodide (TMSI) dropwise to the solution at room temperature (typically 1.2-1.5 equivalents).[6]

  • Stir the reaction mixture at room temperature. The reaction may take several hours to overnight.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of methanol.

  • Remove the solvent under reduced pressure. Further purification may be necessary.[2]

Protocol 4: Thermal Deprotection in Boiling Water
  • Suspend the N-Boc protected amine in water in a round-bottom flask equipped with a reflux condenser.[2]

  • Heat the mixture to reflux (90-100°C) and stir vigorously.[2]

  • Reaction times can vary from minutes to several hours, though for many substrates, the reaction is complete in under 15 minutes.[2] Monitor progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with a suitable organic solvent like dichloromethane.[2]

  • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.

Visualizing the Workflow and Decision Making

A typical experimental workflow for Boc deprotection includes reaction setup, monitoring, and product isolation. The choice of a specific reagent should be guided by the properties of the starting material.

Experimental_Workflow cluster_workflow General Boc Deprotection Workflow A Dissolve Substrate in Solvent B Add Deprotection Reagent A->B C Stir at Appropriate Temperature B->C D Monitor Reaction (TLC/LC-MS) C->D E Reaction Complete? D->E F Work-up & Product Isolation E->F Yes G Continue Reaction E->G No G->C

Caption: A general experimental workflow for Boc deprotection.

Caption: A decision tree for selecting a Boc deprotection reagent.

References

A Comparative Guide to the Synthesis of 6-Amino-Tetrahydroisoquinolines: A Novel Three-Component Pathway vs. Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of a new, efficient synthetic route to 6-amino-tetrahydroisoquinolines is presented, offering a high-yield alternative to traditional synthetic strategies. This guide provides a comprehensive comparison with established methods, supported by experimental data and detailed protocols to aid in the selection of the optimal synthetic pathway for this critical structural motif in medicinal chemistry.

The 6-amino-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a wide array of biologically active compounds and is a key building block in the development of novel therapeutics. The search for efficient and versatile methods to synthesize these complex molecules is an ongoing endeavor in synthetic organic chemistry. This guide details a novel, highly efficient three-component reaction (MCR) for the synthesis of functionalized 6-amino-THIQs and compares it with established synthetic routes, namely the Pictet-Spengler and Pomeranz-Fritsch-Bobbitt reactions.

A Novel High-Yield Three-Component Synthesis

A recently developed one-pot, three-component reaction provides a direct and efficient route to a variety of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles. This method demonstrates significant advantages in terms of operational simplicity and high yields.

The reaction proceeds by the condensation of an aromatic aldehyde, N-methyl-4-piperidone, and malononitrile. This approach allows for the rapid assembly of the complex THIQ core in a single synthetic step, a significant improvement over multi-step classical methods.

Performance Data

The new three-component pathway consistently delivers high to excellent yields for a range of substituted aromatic aldehydes.

EntryAromatic AldehydeYield (%)
1Benzaldehyde92
24-Chlorobenzaldehyde95
34-Methoxybenzaldehyde90
44-Methylbenzaldehyde97
52-Chlorobenzaldehyde85

Table 1: Yields of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles using the three-component synthesis.

Comparison with Established Synthetic Pathways

To provide a comprehensive evaluation, the novel MCR is compared with two of the most established methods for tetrahydroisoquinoline synthesis: the Pictet-Spengler reaction and the Pomeranz-Fritsch-Bobbitt reaction. A direct comparison for the synthesis of the exact same 6-amino-dicarbonitrile substituted THIQs is challenging due to the limited literature on the application of these classical methods for this specific substitution pattern. However, a general comparison of the methodologies highlights the advantages of the new approach.

FeatureNew Three-Component PathwayPictet-Spengler ReactionPomeranz-Fritsch-Bobbitt Reaction
Reaction Type One-pot, three-componentTwo-component condensation/cyclizationMulti-step (acetal formation, cyclization)
Starting Materials Aromatic aldehyde, N-methyl-4-piperidone, malononitrileβ-arylethylamine, aldehyde/ketoneBenzaldehyde derivative, aminoacetal
Typical Yields 85-97%Variable, often moderate to goodVariable, can be moderate to good
Versatility High, allows for diverse aromatic aldehydesGood, but sensitive to electronics of the aromatic ringGood, but can require harsh acidic conditions
Operational Simplicity High (one-pot)ModerateModerate to low (multi-step)

Table 2: General comparison of synthetic pathways to tetrahydroisoquinolines.

Experimental Protocols

New Three-Component Synthesis of 6-Amino-2-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile[1]

A mixture of benzaldehyde (1 mmol), 1-methyl-4-piperidone (1 mmol), and malononitrile (2 mmol) in ethanol (10 mL) is treated with a catalytic amount of piperidine. The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the pure product.

General Protocol for Pictet-Spengler Reaction

A solution of a β-arylethylamine (1 equivalent) and an aldehyde or ketone (1-1.2 equivalents) in a suitable solvent (e.g., toluene, dichloromethane, or acetonitrile) is treated with an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or a Lewis acid). The reaction mixture is stirred at temperatures ranging from room temperature to reflux until completion. The product is then isolated and purified by standard techniques.

General Protocol for Pomeranz-Fritsch-Bobbitt Reaction

This synthesis typically involves the condensation of a benzaldehyde derivative with an aminoacetaldehyde acetal to form a Schiff base. This intermediate is then subjected to cyclization under acidic conditions (e.g., concentrated sulfuric acid or polyphosphoric acid) to yield the isoquinoline core. Subsequent reduction of the isoquinoline affords the tetrahydroisoquinoline.

Workflow and Logical Relationships

The following diagram illustrates the general workflow of the novel three-component synthesis, highlighting its convergent and efficient nature.

G cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Product A Aromatic Aldehyde D Three-Component Condensation A->D B N-Methyl-4-piperidone B->D C Malononitrile C->D E 6-Amino-tetrahydroisoquinoline D->E High Yield

Caption: Workflow of the one-pot three-component synthesis.

Conclusion

The novel three-component synthesis of 6-amino-tetrahydroisoquinolines offers a compelling alternative to established methods. Its operational simplicity, high yields, and the ability to generate molecular complexity in a single step make it a highly attractive pathway for the synthesis of this important class of compounds. While the Pictet-Spengler and Pomeranz-Fritsch-Bobbitt reactions remain valuable tools in the synthetic chemist's arsenal, for the specific class of 6-amino-dicarbonitrile substituted THIQs, the MCR approach presents a more efficient and straightforward strategy. This guide provides the necessary data and protocols to enable researchers to make an informed decision on the most suitable synthetic route for their specific needs.

Comparative Pharmacokinetic Profile of 6-Amino-Tetrahydroisoquinoline Derivatives and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the pharmacokinetic profiles of novel 6-amino-tetrahydroisoquinoline derivatives against established alternatives, supported by experimental data.

The 6-amino-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the 6-position can significantly influence the physicochemical and pharmacokinetic properties of these molecules, impacting their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic profiles of drugs derived from this scaffold, with a focus on quantitative data and detailed experimental methodologies.

In Vivo Pharmacokinetic Parameters

A critical aspect of drug development is the characterization of a compound's behavior in a living organism. The following table summarizes key pharmacokinetic parameters for a representative amino-tetrahydroisoquinoline derivative, Compound 31, a CXCR4 antagonist, and a relevant alternative, Lifitegrast, an LFA-1 antagonist used in the treatment of dry eye disease.

Compound/DrugAnimal ModelDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Oral Bioavailability (%)
Compound 31 Mouse5 mg/kg, Oral1380.252432.124
Lifitegrast Rat10 mg/kg, IV--13501.8-
Rat10 mg/kg, Oral12.34.01214.79

Table 1: Comparative Pharmacokinetic Data. This table presents a summary of the key pharmacokinetic parameters for the amino-tetrahydroisoquinoline derivative Compound 31 and the alternative drug Lifitegrast. The data highlights differences in their absorption and oral bioavailability.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of pharmacokinetic data.

Pharmacokinetic Study of Compound 31 in Mice

Animals: Male CD-1 mice (n=3 per group) were used for the study.

Dosing:

  • Intravenous (IV): Compound 31 was formulated in a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline and administered as a single bolus dose of 1 mg/kg via the tail vein.

  • Oral (PO): A suspension of Compound 31 was prepared in 0.5% methylcellulose in water and administered by oral gavage at a dose of 5 mg/kg.

Blood Sampling: Blood samples (approximately 50 µL) were collected from the retro-orbital plexus at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Samples were collected into EDTA-containing tubes.

Sample Processing and Analysis: Plasma was separated by centrifugation and stored at -80°C until analysis. The concentration of Compound 31 in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters from the plasma concentration-time data. The area under the curve (AUC) was calculated using the linear trapezoidal rule. Oral bioavailability (F%) was calculated as (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100.

Visualizing Experimental Workflows

Clear visualization of experimental processes can aid in understanding and replication. The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

G Experimental Workflow for In Vivo Pharmacokinetic Study cluster_prestudy Pre-Study cluster_study In Vivo Study cluster_analysis Analysis Formulation Compound Formulation (IV and Oral) Dosing_IV Intravenous Dosing Formulation->Dosing_IV Dosing_PO Oral Dosing Formulation->Dosing_PO Animal_Acclimation Animal Acclimation (e.g., CD-1 Mice) Animal_Acclimation->Dosing_IV Animal_Acclimation->Dosing_PO Blood_Sampling Serial Blood Sampling (e.g., Retro-orbital) Dosing_IV->Blood_Sampling Dosing_PO->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) LC_MS_Analysis->PK_Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Signaling Pathway and Logical Relationships

The interaction of a drug with its target is the foundation of its pharmacological effect. The following diagram illustrates the signaling pathway relevant to LFA-1 antagonists like Lifitegrast.

G LFA-1 Antagonist Mechanism of Action cluster_interaction Cell-Cell Interaction cluster_inhibition Inhibition cluster_response Cellular Response T_Cell T-Cell LFA1 LFA-1 TCR TCR APC Antigen Presenting Cell (APC) ICAM1 ICAM-1 MHC MHC-Antigen LFA1->ICAM1 Binding Adhesion T-Cell Adhesion LFA1->Adhesion ICAM1->Adhesion TCR->MHC Binding Activation T-Cell Activation & Proliferation TCR->Activation MHC->Activation Lifitegrast LFA-1 Antagonist (e.g., Lifitegrast) Lifitegrast->LFA1 Blocks Adhesion->Activation Inflammation Inflammation Activation->Inflammation

Caption: Mechanism of LFA-1 antagonists in blocking T-cell adhesion.

Safety Operating Guide

Proper Disposal of 6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline (CAS RN: 164148-92-9). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

This document outlines the operational and disposal plan for this compound, a chemical classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects.[1] While not specifically listed as an EPA P-listed acutely hazardous waste, its toxic properties necessitate careful handling and disposal as hazardous chemical waste.

Immediate Safety and Hazard Information

Before handling, it is crucial to be aware of the hazards associated with this compound.

Hazard ClassificationGHS PictogramsHazard StatementsPrecautionary Statements
Acute Toxicity, Oral (Category 3)💀H301: Toxic if swallowedP264: Wash skin thoroughly after handling.
Hazardous to the Aquatic Environment, Acute (Category 1)🌳H400: Very toxic to aquatic lifeP270: Do not eat, drink or smoke when using this product.
Hazardous to the Aquatic Environment, Chronic (Category 1)H410: Very toxic to aquatic life with long lasting effectsP301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P273: Avoid release to the environment.
P391: Collect spillage.
P405: Store locked up.
P501: Dispose of contents/container to an approved waste disposal plant.

This data is compiled from safety information provided for this compound.[1]

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.

Operational Disposal Plan: Step-by-Step Protocol

This protocol provides a clear, sequential process for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Treat all this compound and any materials contaminated with it (e.g., weighing boats, gloves, absorbent pads) as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react dangerously.

2. Waste Container Selection and Labeling:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure screw-top lid. The container must be in good condition, free of cracks or residue on the outside.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as the first waste is added.

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

      • The accumulation start date (the date the first waste is placed in the container).

      • The name and contact information of the generating researcher or lab.

      • The specific hazards (e.g., "Toxic," "Environmental Hazard").

3. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed at all times, except when adding waste.

  • Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks or spills.

4. Disposal of Empty Containers:

  • Even though this compound is not a P-listed waste, it is best practice to treat the empty container as hazardous waste.

  • Alternatively, if your institutional policy allows, the container can be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.

5. Arranging for Waste Pickup:

  • Once the waste container is full or is ready for disposal, contact your institution's EHS department to schedule a waste pickup.

  • Follow their specific procedures for requesting a pickup, which may involve an online form or a phone call.

  • Do not transport the hazardous waste outside of your laboratory. Trained EHS personnel will collect it from your SAA.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe container Select a Compatible Hazardous Waste Container ppe->container label Label Container with: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date - PI/Lab Information - Hazards container->label accumulate Place Waste in Labeled Container in Satellite Accumulation Area (SAA) label->accumulate storage Store in Secondary Containment Keep Container Closed accumulate->storage full Is Container Full or Ready for Disposal? storage->full full->storage No contact_ehs Contact Environmental Health & Safety (EHS) to Schedule a Pickup full->contact_ehs Yes end End: EHS Collects Waste for Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for 6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline (CAS: 164148-92-9), a compound used in the preparation of potent and long-acting oral factor Xa inhibitors.[1][2]

Hazard Identification and Classification

This compound is a white to off-white crystalline powder.[3] It is classified with the following hazards:

Hazard ClassGHS CodeDescription
Acute toxicity, oralH302Harmful if swallowed
Skin corrosion/irritationH315Causes skin irritation
Serious eye damage/eye irritationH319Causes serious eye irritation
Specific target organ toxicity, single exposureH335May cause respiratory irritation

Source: ChemScene Safety Data Sheet[4]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE:

Body PartRecommended PPESpecification
Eyes/Face Safety goggles with side-shieldsMust meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
Skin Protective glovesChemical-resistant gloves (e.g., nitrile, neoprene) should be inspected before use and changed immediately upon contact with the chemical.
Impervious clothing/Lab coatA fully buttoned lab coat should be worn to cover as much skin as possible.
Respiratory RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced, especially in poorly ventilated areas.[5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation:

  • Ensure the work area, typically a fume hood, is clean and uncluttered.

  • Verify that a safety shower and eyewash station are readily accessible.[4]

  • Confirm all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Work exclusively within a well-ventilated fume hood to minimize inhalation exposure.[4][5]

  • Don all required PPE before handling the chemical.

  • Avoid breathing dust or vapors.[4][5]

  • Prevent contact with skin and eyes.[4][5]

  • When weighing the solid, use a balance inside the fume hood or in a designated weighing enclosure.

  • Keep the container tightly closed when not in use.[5]

3. In Case of Exposure:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4][5][6]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[4][5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of the contents and container to an approved waste disposal plant.[5] The compound should be treated as hazardous waste.

  • Contaminated Materials: Any materials, such as filter paper, weighing boats, or contaminated gloves, that have come into contact with the chemical should be collected in a designated, sealed hazardous waste container.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_area Prepare Fume Hood check_safety Check Safety Equipment prep_area->check_safety don_ppe Don PPE check_safety->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer to Reaction weigh->transfer monitor Monitor Reaction transfer->monitor quench Quench Reaction (if applicable) monitor->quench dispose_waste Dispose of Liquid Waste quench->dispose_waste dispose_solid Dispose of Solid Waste quench->dispose_solid decontaminate Decontaminate Glassware dispose_waste->decontaminate dispose_solid->decontaminate exposure Exposure Event first_aid Administer First Aid exposure->first_aid medical Seek Medical Attention first_aid->medical

Caption: Workflow for the safe handling and disposal of the chemical.

References

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6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.